molecular formula C6H7NO2S B022499 Ethyl thiazole-4-carboxylate CAS No. 14527-43-6

Ethyl thiazole-4-carboxylate

Cat. No.: B022499
CAS No.: 14527-43-6
M. Wt: 157.19 g/mol
InChI Key: XDOKFEJMEJKVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thiazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOKFEJMEJKVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407423
Record name Ethyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-43-6
Record name Ethyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Thiazole-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl thiazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a thiazole ring with an ethyl ester functional group, make it a versatile intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

At its core, this compound features a five-membered aromatic ring containing both sulfur and nitrogen atoms—the thiazole ring. This ring is substituted at the 4-position with an ethoxycarbonyl group.

  • IUPAC Name : Ethyl 1,3-thiazole-4-carboxylate

  • Synonyms : Thiazole-4-carboxylic acid ethyl ester, 4-Ethoxycarbonylthiazole[1]

  • CAS Number : 14527-43-6[1][2][3]

  • Molecular Formula : C₆H₇NO₂S[3]

  • Molecular Weight : 157.19 g/mol [3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis.

PropertyValueSource
Appearance Pale-Yellow Crystalline Solid[1]
Melting Point 51-55 °C
Boiling Point 130 °C at 12 mmHg[1]
Solubility Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate[1]
pKa 0.38 ± 0.10 (Predicted)[1]
Flash Point >110 °C[1]

Spectroscopic Data

SpectroscopyKey Features
¹H NMR Expected signals include those for the ethyl group (a quartet and a triplet), and distinct singlets for the protons on the thiazole ring.
¹³C NMR Characteristic peaks for the carbonyl carbon of the ester, carbons of the thiazole ring, and the ethyl group carbons are anticipated.
IR Spectroscopy Key absorptions would include C=O stretching for the ester, C=N and C=C stretching from the thiazole ring, and C-H stretching. For related compounds, a strong ester carbonyl (C=O) stretch is observed around 1755 cm⁻¹.[5]
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 157, corresponding to its molecular weight.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the electrophilic nature of the ester carbonyl group and the aromatic thiazole ring, which can undergo various substitution reactions.

Synthesis Protocol: Esterification of Thiazole-4-carboxylic acid

A straightforward and common method for the preparation of this compound is the Fischer esterification of thiazole-4-carboxylic acid with ethanol in the presence of an acid catalyst.[1]

Step-by-Step Methodology:

  • Reaction Setup : To a solution of thiazole-4-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux : Heat the reaction mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).[7]

  • Workup : After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product Thiazole-4-carboxylic acid Thiazole-4-carboxylic acid Reflux Esterification (Reflux) Thiazole-4-carboxylic acid->Reflux Ethanol Ethanol Ethanol->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purify Drying & Purification Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8] this compound, as a versatile intermediate, plays a significant role in the synthesis of novel therapeutic agents.

  • Anticancer Agents : Thiazole derivatives have been investigated for their potential as anticancer agents.[8] The ethyl carboxylate group can be readily converted to other functional groups, allowing for the exploration of structure-activity relationships.

  • Antimicrobial and Antifungal Agents : The thiazole ring is a key component of many compounds with antimicrobial and antifungal properties.[9]

  • Anti-inflammatory and Antihypertensive Drugs : The 2-aminothiazole moiety, which can be synthesized from related precursors, is found in molecules developed for treating inflammation and hypertension.[10]

  • Key Intermediate : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[10] Similarly, this compound serves as a foundational molecule for creating diverse compound libraries for high-throughput screening.

The importance of substituted thiazoles, such as ethyl 2-aminothiazole-4-carboxylate, is highlighted by their role as foundational components in the development of targeted therapies, including inhibitors for anaplastic lymphoma kinase, which are crucial in treating various cancers.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard CategoryGHS Classification and Precautions
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[12]
Skin Irritation Causes skin irritation.[12] Wear protective gloves and clothing.[13][14] In case of skin contact, wash off immediately with plenty of soap and water.[13][14][15]
Eye Irritation Causes serious eye irritation.[12] Wear tightly fitting safety goggles.[13] If in eyes, rinse cautiously with water for several minutes.[14][15]
Respiratory Irritation May cause respiratory irritation.[12] Avoid breathing dust, fumes, or vapors.[13] Use only in a well-ventilated area.[14]
Personal Protective Equipment (PPE) Recommended PPE includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13] If exposure limits are exceeded, a full-face respirator may be necessary.[13]
Storage Store in a cool, dry, and well-ventilated place.[1][14] Keep container tightly closed.[14]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of pharmacologically important molecules. A thorough understanding of its physical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Ethyl Thiazole-4-carboxylate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Ethyl thiazole-4-carboxylate, in particular, serves as a critical building block for the synthesis of more complex molecules in drug discovery and development.[3][4] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from ethyl bromopyruvate, primarily focusing on the esteemed Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and offer field-proven insights into process optimization and troubleshooting. This document is intended to be a practical and authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds are of paramount importance in the field of medicinal chemistry, and among them, the thiazole ring system holds a place of distinction.[5] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically approved drugs. This compound (CAS 14527-43-6) is a versatile intermediate, providing a convenient handle for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents.[6][7] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring, owing to its operational simplicity and generally high yields.[5][8]

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[8] In the context of our target molecule, this compound, the reaction involves the condensation of ethyl bromopyruvate (the α-haloketone) with thioformamide (the thioamide).

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate. This is a classic SN2 reaction, resulting in the formation of an intermediate thioimino ether.

  • Cyclization: The nitrogen atom of the thioimino ether then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone functional group, leading to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism reagents Ethyl Bromopyruvate + Thioformamide intermediate1 Thioimino Ether Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
Ethyl BromopyruvateC₅H₇BrO₃195.0170-23-5Lachyrmator, corrosive
ThioformamideCH₃NS61.11115-08-2Toxic, handle with care
Ethanol (anhydrous)C₂H₅OH46.0764-17-5Flammable
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8-
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent
Silica Gel (for column chromatography)SiO₂60.087631-86-9-
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable
HexaneC₆H₁₄86.18110-54-3Flammable, neurotoxin
Synthesis of Thioformamide (if not commercially available)

Thioformamide is not as readily available as other thioamides like thiourea. A common laboratory preparation involves the reaction of formamide with phosphorus pentasulfide.[9][10]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamide in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath and slowly add phosphorus pentasulfide (P₄S₁₀) in portions. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • The reaction mixture is then carefully worked up, often involving filtration to remove solid byproducts, followed by extraction and solvent evaporation to yield crude thioformamide.[11] Purification can be achieved by recrystallization or chromatography.

Caution: This reaction should be performed with extreme care in a well-ventilated fume hood as it may produce toxic byproducts.

Step-by-Step Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

  • Addition of Ethyl Bromopyruvate: To the stirred solution, add ethyl bromopyruvate (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically a dark oil or solid.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: 51-55 °C

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethyl group and the thiazole ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight (157.19 g/mol ).

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise during the synthesis. This section provides insights into common issues and their resolutions.

Problem Potential Cause(s) Troubleshooting/Optimization Strategy
Low Yield - Incomplete reaction- Side reactions- Poor quality of starting materials- Extend the reaction time and monitor by TLC.- Control the reaction temperature carefully.- Ensure the purity of ethyl bromopyruvate and thioformamide.[12]
Formation of Byproducts - Self-condensation of ethyl bromopyruvate- Decomposition of thioformamide- Add ethyl bromopyruvate slowly to the thioformamide solution.- Use freshly prepared or purified thioformamide.
Purification Difficulties - Presence of polar impurities- Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup purify_reagents Purify/Re-purify Reagents check_purity->purify_reagents optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions optimize_purification Optimize Purification Method check_workup->optimize_purification success Successful Synthesis purify_reagents->success optimize_conditions->success optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Safety Considerations

  • Ethyl bromopyruvate is a lachrymator and corrosive. It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided.

  • Thioformamide is toxic and should be handled with appropriate engineering controls and personal protective equipment.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable route to this compound, a key intermediate in pharmaceutical research and development. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and being prepared to troubleshoot potential issues, researchers can successfully synthesize this valuable compound. The insights and procedures outlined in this guide are intended to empower scientists to confidently and safely perform this important chemical transformation.

References

The Ascendant Trajectory of Ethyl Thiazole-4-Carboxylate Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of approved therapeutic agents, showcasing a remarkable breadth of biological activities.[1][2] Among these, the ethyl thiazole-4-carboxylate scaffold has emerged as a particularly fruitful platform for the development of novel drug candidates, especially in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. We will delve into established synthetic methodologies, dissect the mechanistic basis of their therapeutic potential, and offer insights into the rational design of next-generation agents for researchers, scientists, and drug development professionals.

Introduction: The Thiazole Core - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a versatile pharmacophore found in numerous natural products, including Vitamin B1 (Thiamine), and a wide array of synthetic drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a diverse range of biological targets.[1] The incorporation of an ethyl carboxylate group at the 4-position of the thiazole ring provides a key handle for synthetic elaboration, enabling the generation of extensive compound libraries for biological screening. This guide will focus specifically on this promising chemical space, highlighting its therapeutic potential, particularly in the development of novel anticancer agents.[1][2][4]

Synthesis and Methodologies: Constructing the this compound Core

The construction of the this compound scaffold and its derivatives is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and high-yielding reaction provides a straightforward route to a wide array of substituted thiazoles.[4][5]

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our core structure, this typically involves the reaction of ethyl bromopyruvate with a suitable thioamide.

Conceptual Workflow of the Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis reagents α-Haloketone (e.g., Ethyl Bromopyruvate) + Thioamide intermediate Thiazolinium Intermediate reagents->intermediate Nucleophilic Attack (S on α-carbon) product This compound Derivative intermediate->product Cyclization & Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Amino-thiazole-4-carboxylate

This protocol provides a general procedure for the synthesis of a foundational building block, ethyl 2-amino-thiazole-4-carboxylate.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

  • Ice water

Procedure:

  • A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The reaction mixture is heated to 70°C and stirred for 1 hour.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice water, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired ethyl 2-aminothiazole-4-carboxylate.[1]

One-Pot Synthesis of Substituted Ethyl Thiazole-4-Carboxylates

To enhance efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods often involve the in-situ generation of the α-haloketone followed by the addition of the thioamide.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes an efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[6]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea or substituted thiourea

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (0.06 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Add thiourea or the corresponding substituted thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • After cooling to room temperature, the product can be isolated through extraction and purified by column chromatography.[6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[7][8]

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A Human Osteosarcoma (SaOS-2)0.190 ± 0.045[4]
Compound B Glioblastoma3.20 ± 0.32[9]
Compound C Glioblastoma4.72 ± 3.92[9]
Compound D Glioblastoma10.67 ± 0.94[9]
Compound E Lung Adenocarcinoma (A549)12.0 ± 1.73[10]
Compound F Rat Glioma (C6)3.83 ± 0.76[10]
Compound G Breast Adenocarcinoma (MCF-7)20.6 ± 0.3[3]

Note: The specific structures of the compounds are detailed in the cited references.

Mechanism of Action: Targeting Key Cancer-Related Pathways

The anticancer activity of these derivatives is often attributed to their ability to inhibit crucial enzymes and proteins that drive tumor progression.

3.2.1. Kinase Inhibition

Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12] Several thiazole derivatives have shown potent inhibitory activity against VEGFR-2, thereby blocking tumor-induced angiogenesis.[11]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Thiazole-based compounds have been developed as effective EGFR inhibitors.[4][13]

  • PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors targeting both PI3K and mTOR are highly sought after, and certain thiazole derivatives have demonstrated this valuable activity.[8]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. The deregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. Thiazole-based molecules have been reported to inhibit CDK activity, leading to cell cycle arrest.

PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition by Thiazole Derivatives:

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazole Derivative (Dual PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-inhibitor thiazole derivatives.

Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound H PI3Kα0.086 ± 0.005[8]
mTOR0.221 ± 0.014[8]
Compound I VEGFR-20.051[11]
Compound J EGFR0.031[13]

Note: The specific structures of the compounds are detailed in the cited references.

3.2.2. Induction of Apoptosis

Beyond kinase inhibition, many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have demonstrated that these compounds can trigger apoptosis through various mechanisms, including DNA fragmentation and mitochondrial depolarization.[7]

Structure-Activity Relationship (SAR) Insights

The extensive research into this compound derivatives has yielded valuable insights into their structure-activity relationships (SAR). Understanding how structural modifications impact biological activity is paramount for the rational design of more potent and selective drug candidates.

General SAR Observations:

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the thiazole ring significantly influences activity. Often, aromatic or heteroaromatic rings at this position are beneficial for potent anticancer effects.

  • Substituents at the 5-position: Modifications at the 5-position can also modulate activity. For instance, the introduction of a methyl group can impact the compound's interaction with its biological target.

  • The Ethyl Carboxylate Group: While serving as a synthetic handle, this group can also be modified to amides or other functional groups to fine-tune the compound's properties, such as solubility and cell permeability.

Workflow for Synthesis and Biological Evaluation of Thiazole Derivatives:

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Hantzsch Synthesis or One-Pot Reaction Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (Kinase Assays, Apoptosis Assays) Cytotoxicity->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific cancer-related targets to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing novel analogs that can circumvent known mechanisms of drug resistance.

  • Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of thiazoles suggests their potential in other disease areas, such as infectious diseases and inflammatory disorders.

References

An In-Depth Technical Guide to the Biological Activity of Ethyl Thiazole-4-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its many derivatives, the ethyl thiazole-4-carboxylate scaffold has emerged as a particularly privileged pharmacophore, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The this compound Core: A Privileged Scaffold

The thiazole ring is a fundamental component in a variety of natural products, including vitamin B1 (thiamine), and is present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The this compound moiety, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This versatility has made it a focal point of extensive research in the quest for new and improved therapeutic agents.[3]

Synthesis of this compound Derivatives

The synthesis of the thiazole ring is most classically achieved through the Hantzsch synthesis, which involves the cyclization of an α-halocarbonyl compound with a thioamide.[4] A widely adopted and efficient method for creating this compound scaffolds involves a two-step process starting from thiosemicarbazones, which are then cyclized with ethyl bromopyruvate.[5][6] More recent advancements have focused on developing one-pot procedures to improve efficiency and yield.[7]

Diagram 1: General Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Intermediate Thiosemicarbazide->Thiosemicarbazone + Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Thiosemicarbazone + EtOH, cat. Acid EthylBromo Ethyl Bromopyruvate FinalProduct This compound Derivative Thiosemicarbazone->FinalProduct + EthylBromo->FinalProduct + Reflux

Caption: Workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates[5][6]

Step 1: Synthesis of Thiosemicarbazones (1a-r)

  • A solution of an appropriate aldehyde or ketone (10 mmol) in ethanol (20 mL) is prepared.

  • To this solution, thiosemicarbazide (10 mmol) is added, along with a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • The reaction mixture is refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates (2a-r)

  • The synthesized thiosemicarbazone (5 mmol) is dissolved in absolute ethanol (25 mL).

  • Ethyl bromopyruvate (5 mmol) is added dropwise to the solution.

  • The mixture is refluxed for 6-8 hours.

  • The reaction is cooled, and the solid product is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure this compound derivative.

  • The structure of the synthesized compound is confirmed using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][10]

Mechanism of Action: Inhibition of Proliferation and Induction of Apoptosis

Many thiazole derivatives exert their anticancer effects by targeting critical cellular processes. For instance, some compounds have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division.[10] Others function by inhibiting key enzymes in signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Furthermore, some derivatives have been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9] The induction of apoptosis, or programmed cell death, is another common mechanism, often triggered through the intrinsic mitochondrial pathway.[11]

Diagram 2: Anticancer Mechanisms of Thiazole Derivatives

Anticancer_Mechanisms cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Thiazole This compound Derivative Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Kinases Signaling Kinases (e.g., VEGFR-2, PI3K) Thiazole->Kinases Inhibition DNA DNA Interaction (Groove Binding/Intercalation) Thiazole->DNA Binding CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest AntiAngiogenesis Inhibition of Angiogenesis Kinases->AntiAngiogenesis Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis

Caption: Key cellular targets and outcomes of thiazole-based anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
17l HeLa (Cervical Cancer)3.41[8]
17i HEK293T (Kidney)8.64[8]
4c MCF-7 (Breast Cancer)2.57 ± 0.16[9]
4c HepG2 (Liver Cancer)7.26 ± 0.44[9]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[12]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[4] this compound derivatives have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13][14][15]

Mechanism of Action

The antimicrobial mechanism of thiazole derivatives can vary. Some compounds are believed to interfere with the synthesis of essential cellular components. For example, sulfathiazole, an early thiazole-based antibiotic, inhibits the synthesis of folic acid in bacteria. More recent derivatives may act by inhibiting specific enzymes, such as DNA gyrase or β-ketoacyl-acyl carrier protein synthase III (KAS III), which are essential for bacterial replication and fatty acid synthesis, respectively.[4][14] The presence of certain substituents, such as halogens or heterocyclic rings, can significantly enhance the antimicrobial potency.[16][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

OrganismCompound IDMIC (µg/mL)Reference
Escherichia coli16 1.56 - 6.25[4]
Staphylococcus aureus16 1.56 - 6.25[4]
Candida albicans15 Superior to Fluconazole[4]
Geotricum candidum17a Similar to Amphotericin B[13]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral and Anti-inflammatory Activities

Antiviral Potential

The versatility of the this compound scaffold extends to antiviral applications. Research has demonstrated the potential of these derivatives against a range of viruses. Notably, recent studies have explored their efficacy as inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[5][6][18] Molecular docking studies have shown that these compounds can fit into the active site of the protease, suggesting a potential mechanism for inhibiting viral replication.[5][6]

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases.[19] this compound derivatives have been investigated for their anti-inflammatory properties, with studies showing they can inhibit the production of pro-inflammatory mediators.[19][20][21] This is often achieved by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[19][21][22] For example, certain derivatives have demonstrated the ability to suppress the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes, including those for COX-2 and iNOS.[20]

Diagram 3: Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB Thiazole Thiazole Derivative Thiazole->NFkB Inhibition COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory

Caption: Inhibition of the NF-κB inflammatory pathway by thiazole derivatives.

Quantitative Data: Inhibition of Inflammatory Mediators
Compound IDTargetIC₅₀ (µM)Reference
13b NO Release10.992[23]
13b IL-6 Release2.294[23]
13b TNF-α Release12.901[23]
6b COX-211.65[22]

Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. Thiazole-carboxamide derivatives have been identified as potent antioxidant agents.[24] Their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, highlights their potential to mitigate oxidative damage.[24]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold.[3][10][17]

  • Anticancer Activity: The presence of trimethoxy-substituted phenyl groups often enhances antiproliferative activity.[10]

  • Antimicrobial Activity: Electron-withdrawing groups, such as halogens, on attached phenyl rings can increase antimicrobial potency.[16]

  • Antioxidant Activity: Lipophilic groups, like a t-butyl group at the para position, can improve antioxidant potential by enhancing membrane penetration.[24]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutics for a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders. The ease of synthesis and the ability to readily modify its structure allow for the generation of large compound libraries for high-throughput screening and lead optimization.

Future research should focus on leveraging computational tools for the rational design of more potent and selective derivatives. Elucidating the precise molecular targets and understanding the detailed mechanisms of action will be crucial for translating these promising scaffolds into clinical candidates. The continued exploration of the vast chemical space around the this compound core undoubtedly holds the key to discovering next-generation therapies for some of the most pressing medical challenges.

References

The Thiazole-4-Carboxylate Scaffold: A Privileged Motif in Eliciting Diverse Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiazole-4-carboxylate, while not possessing a significant intrinsic biological activity, stands as a cornerstone scaffold in medicinal chemistry. Its true value is realized in its derivatives, which exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and antiviral activities. This guide delves into the mechanistic underpinnings of these activities, not by examining the core molecule in isolation, but by exploring the structure-activity relationships and molecular targets of its most prominent derivatives. We will dissect the key signaling pathways modulated by these compounds, provide validated experimental protocols for their characterization, and offer insights into the causality behind their diverse mechanisms of action. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile heterocyclic core.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" in drug discovery.[1][2] Its prevalence in both natural products, such as Vitamin B1 (thiamine), and numerous FDA-approved drugs underscores its biological significance.[3][4] this compound serves as a key synthetic intermediate, providing a versatile framework that chemists can elaborate upon to generate vast libraries of bioactive molecules.[5][6] The unique physicochemical properties of the thiazole ring, including its ability to participate in hydrogen bonding and its electronic characteristics, allow its derivatives to interact with a wide array of biological targets with high affinity and specificity.[7] This guide will explore the primary mechanisms through which derivatives of this scaffold exert their therapeutic effects.

Mechanistic Diversity of this compound Derivatives

The biological activity of compounds derived from this compound is dictated by the nature of the substituents appended to the core ring. These modifications drive interactions with specific molecular targets, leading to distinct mechanisms of action.

Protein Kinase Inhibition: A Major Anticancer Mechanism

A significant number of thiazole-containing compounds function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling proliferation, differentiation, and survival.[8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9]

Thiazole derivatives have been successfully designed to target several key kinases:

  • c-Met Kinase: Derivatives incorporating thiazole or thiadiazole carboxamide scaffolds have been developed as potent c-Met kinase inhibitors.[7] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This action blocks signaling pathways crucial for tumor growth, invasion, and metastasis.

  • p38 MAP Kinase: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have shown potent inhibitory activity against p38 MAP kinase, a key regulator of inflammatory cytokine production.[10] By blocking p38, these compounds can reduce the release of tumor necrosis factor-alpha (TNF-α), demonstrating potential as anti-inflammatory and anti-arthritic agents.[10]

  • Spleen Tyrosine Kinase (Syk): Phenylamino pyrimidine thiazole derivatives have been optimized to yield nanomolar inhibitors of Syk, a kinase involved in allergic and inflammatory responses.[11] Inhibition of Syk in mast cells can prevent degranulation, a key event in the allergic cascade.

  • Glycogen Synthase Kinase 3 (GSK-3): Thiazole derivatives bearing a primary carboxamide group have demonstrated highly potent and specific inhibition of GSK-3β, a kinase implicated in a variety of diseases including cancer and neurological disorders.[9]

The general mechanism involves the thiazole derivative binding to the active site of the kinase, often through a network of hydrogen bonds and hydrophobic interactions, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., c-Met, p38) Receptor->Kinase Activates Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Kinase INHIBITS (ATP-Competitive) Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Binds Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: ATP-competitive inhibition of a protein kinase by a thiazole derivative.

Antimicrobial and Antiviral Mechanisms

The thiazole scaffold is also integral to numerous compounds with potent antimicrobial and antiviral activities.[3][12][13]

  • Antibacterial Action: Thiazole derivatives can exert antibacterial effects through various mechanisms.[12] One proposed mechanism is the inhibition of essential bacterial enzymes, such as the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis—a critical component of the bacterial cell wall.[14] Additionally, the amphiphilic nature of some thiazole derivatives allows them to embed within and disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[15] This dual hydrophilic and hydrophobic character can make them effective against both Gram-positive and Gram-negative bacteria.[15]

  • Antiviral Action: Thiazole-containing compounds have been reported to inhibit a wide range of viruses, including influenza, coronaviruses, and HIV.[3][13] The mechanisms are diverse and virus-specific. For instance, certain aminothiazole derivatives have shown significant activity against influenza A strains, with efficacy comparable to standard drugs like oseltamivir.[16] While the exact targets are often still under investigation, they are believed to interfere with viral entry, replication, or release from host cells. The antiretroviral drug Ritonavir, which contains a bisthiazole moiety, functions as a protease inhibitor, preventing the cleavage of viral polyproteins into their functional components, thus halting viral maturation.[2]

Quantitative Data on Bioactive Derivatives

The potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). These values are crucial for structure-activity relationship (SAR) studies.

Derivative ClassTargetBioactivity MetricPotency RangeReference
Thiazolylbenzimidazole-dionesK562 Cancer CellsGI500.08 µM[1][5]
4-Phenyl-5-pyridyl-thiazolesp38 MAP KinaseIC50Nanomolar range[10]
Acylaminopyridine-thiazolesGSK-3βIC500.29 nM[9]
Hydrazide-thiazolesMRSA (Bacteria)MIC0.4 µg/mL[4]
AminothiazolesInfluenza A (Virus)Antiviral ActivityComparable to Oseltamivir[16]
Thiazole-sulfonamideshCA II (Enzyme)Ki0.07 nM[4]

Experimental Protocols for Mechanistic Elucidation

Determining the mechanism of action of a novel thiazole derivative requires a systematic approach involving both target identification and in vitro validation assays.

Workflow for Target Deconvolution

Identifying the specific cellular target of a bioactive compound discovered through phenotypic screening is a critical yet challenging step.[17][18] This process, known as target deconvolution, is essential for understanding the mechanism of action.[19]

Target_Deconvolution Start Bioactive Thiazole Derivative Identified Affinity_Chroma Affinity Chromatography- Mass Spectrometry Start->Affinity_Chroma Genetic_Screen Genetic Screening (e.g., CRISPR) Start->Genetic_Screen Proteomics Chemical Proteomics (e.g., Photoaffinity Labeling) Start->Proteomics Hypothesis Putative Target(s) Identified? Affinity_Chroma->Hypothesis Genetic_Screen->Hypothesis Proteomics->Hypothesis Hypothesis->Start No, Refine Approach Validation In Vitro Validation (Binding & Functional Assays) Hypothesis->Validation Yes End Mechanism Elucidated Validation->End

Caption: General workflow for target deconvolution of a bioactive compound.

Key Methodologies:

  • Affinity Chromatography: The bioactive compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[19] Bound proteins are then identified using mass spectrometry.

  • Genetic Screening: Techniques like CRISPR knockout screens can identify genes that, when inactivated, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.[20]

  • Chemical Proteomics: Photoaffinity labeling involves modifying the compound with a photoreactive group to covalently capture its target protein in living cells, followed by proteomic identification.[21]

Protocol: In Vitro Enzyme Inhibition Assay (Kinase Example)

This protocol provides a general framework for determining the inhibitory potency (IC50) of a thiazole derivative against a specific protein kinase using a spectrophotometric method.[22][23][24]

Objective: To determine the concentration of a test compound required to inhibit 50% of the target kinase's activity.

Materials & Reagents:

  • Purified target kinase.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Test thiazole derivative (inhibitor), dissolved in DMSO.

  • Kinase assay buffer (optimized for pH and salt concentration).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • Positive control inhibitor (known inhibitor of the kinase).

  • Negative control (DMSO vehicle).

  • 96-well microplates.

  • Microplate reader (luminometer).

Step-by-Step Methodology: [23][25]

  • Prepare Solutions:

    • Create a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (<1%).

    • Prepare the enzyme, substrate, and ATP solutions in the assay buffer at appropriate working concentrations. The ATP concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[26]

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted test compound solutions to the appropriate wells.

    • Include control wells:

      • Negative Control (100% activity): Enzyme + DMSO vehicle.

      • Positive Control (0% activity): Enzyme + a known potent inhibitor.

      • Blank (background): Buffer only.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.[23]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the ATP/substrate mixture to all wells.

  • Reaction Incubation:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C). The reaction must be stopped within the linear range (initial velocity conditions).[26]

  • Detection:

    • Stop the reaction and measure the product formation. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Read the luminescence on a microplate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

Conclusion and Future Directions

This compound is a testament to the power of scaffold-based drug discovery. While inert on its own, it provides the chemical foundation for a vast array of derivatives that modulate critical biological pathways with high potency. The primary mechanisms of action for these derivatives revolve around the specific and potent inhibition of enzymes, particularly protein kinases in cancer, and the disruption of essential cellular processes in microbes and viruses.

Future research will undoubtedly continue to leverage this privileged scaffold. The focus will likely be on designing next-generation derivatives with improved selectivity to minimize off-target effects, enhanced pharmacokinetic properties, and the ability to overcome drug resistance mechanisms. As our understanding of disease biology deepens, the this compound core will remain an invaluable tool for developing novel, targeted therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data of ethyl thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations essential for accurate compound characterization.

Introduction

This compound (CAS No. 14527-43-6) is a versatile intermediate used in the synthesis of a wide array of biologically active molecules. Its structural elucidation and purity assessment are paramount, relying heavily on a combination of spectroscopic techniques. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing both foundational knowledge and practical insights for laboratory professionals.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. A clear visualization of its atomic arrangement is crucial for interpreting its spectroscopic signatures.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 157 F1 [M - OCH₂CH₃]⁺ m/z = 112 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 84 M->F2 - •COOCH₂CH₃ F3 Further Fragments F1->F3 F2->F3

Topic: Ethyl Thiazole-4-Carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ethyl thiazole-4-carboxylate, not as a standalone therapeutic agent, but as a foundational molecular scaffold. We will explore its significance in medicinal chemistry and detail the vast therapeutic potential unlocked by its derivatives, spanning oncology, regenerative medicine, and infectious diseases.

The Thiazole-4-Carboxylate Core: A Chemist's Gateway to Bioactivity

The five-membered thiazole ring, containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its prevalence in both natural products, such as Vitamin B1 (thiamine), and synthetic drugs is a testament to its unique physicochemical properties[1][2]. The thiazole nucleus is metabolically stable and can act as a bioisostere for other aromatic rings, while the nitrogen and sulfur atoms provide crucial hydrogen bonding capabilities for molecular recognition at biological targets.

This compound is a readily accessible derivative that serves as a versatile starting material, or "scaffold," for chemical elaboration. Its synthesis is often achieved through well-established methods like the Hantzsch thiazole synthesis, which typically involves the condensation of an alpha-haloketone (like ethyl bromopyruvate) with a thioamide[1][3][4]. This accessibility allows chemists to systematically modify the core structure, exploring how different functional groups impact biological activity—a process central to modern drug discovery.

Therapeutic Applications of this compound Derivatives

While this compound itself is not a therapeutic, its derivatives have demonstrated significant potential across multiple disease areas. The core scaffold provides the essential framework, while targeted chemical modifications confer potency and selectivity.

Oncology: A Scaffold for Targeted Therapies

The thiazole ring is a prominent feature in several clinically approved anticancer drugs, including Dasatinib and Dabrafenib[1]. Derivatives of this compound are instrumental as intermediates and as active compounds in the development of novel cancer therapies.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. The thiazole scaffold is a key component in designing potent kinase inhibitors.

    • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Ethyl 2-amino-1,3-thiazole-4-carboxylate is a key reagent in the preparation of thiazolamino arylaminopyrimidines, which have been investigated as ALK inhibitors for treating certain types of cancer[3][5].

    • Stearoyl-CoA Desaturase (SCD1) Inhibitors: This scaffold is also a precursor for synthesizing 4-bicyclic piperidine derivatives that act as potent inhibitors of SCD1, an enzyme implicated in cancer and metabolic disorders[3][5].

    • c-Met Kinase Inhibitors: The thiazole carboxamide structure has been systematically used to design and synthesize potential inhibitors of the c-Met kinase, a key target in various tumors[6].

  • Direct Cytotoxic Activity: Numerous studies have reported the direct anticancer effects of novel thiazole derivatives. For instance, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues have shown remarkable effectiveness against colon (HCT-116), liver (HepG-2), and other cancer cell lines in vitro, with activity comparable to standard drugs like cisplatin[1]. Another study highlighted a derivative that exhibited a broad spectrum of activity against 29 of the 60 tumor cell lines tested by the National Cancer Institute (NCI)[7].

Table 1: Examples of Anticancer Activity in Thiazole Derivatives

Compound Class Cancer Cell Line Reported Activity (IC₅₀) Reference
Thiazole-hydrazone analogues HepG-2 (Liver) 1.61 ± 1.92 µg/mL [1]
Thiazole-hydrazone analogues HepG-2 (Liver) 1.98 ± 1.22 µg/mL [1]

| Bifunctional Thiazole Derivatives | Broad Spectrum (NCI-60 Panel) | Significant Growth Inhibition |[7] |

Regenerative Medicine: A Small Molecule for Cellular Reprogramming

One of the most striking applications for a thiazole-4-carboxylate derivative lies in the field of regenerative medicine. The generation of induced pluripotent stem cells (iPSCs) from somatic cells typically relies on viral transduction of key transcription factors, a method that carries risks of random gene integration and tumorigenicity[8].

A high-throughput screening campaign identified ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate , dubbed O4I2 , as a potent small molecule inducer of Oct3/4 expression[8]. Oct3/4 is a master regulator of pluripotency, and its activation is a critical step in reprogramming. The discovery of O4I2 and its subsequent optimization provides a chemical tool to potentially replace genetic methods for iPSC generation, paving the way for safer clinical applications of stem cell therapy[1][8].

Pluripotency_Induction cluster_0 Cellular Environment cluster_1 Molecular Intervention cluster_2 Transcriptional Regulation Somatic_Cell Somatic Cell (e.g., Fibroblast) iPSC Induced Pluripotent Stem Cell (iPSC) Somatic_Cell->iPSC Reprogramming O4I2 O4I2 (Thiazole Derivative) Oct3_4_Gene Oct3/4 Gene O4I2->Oct3_4_Gene Induces Expression Pluripotency_Network Pluripotency Network (Sox2, Nanog, etc.) Oct3_4_Gene->Pluripotency_Network Activates Pluripotency_Network->iPSC Maintains Pluripotency

Caption: O4I2, a thiazole derivative, induces the Oct3/4 gene to activate the pluripotency network, reprogramming somatic cells into iPSCs.

Antimicrobial Agents: A Scaffold for Combating Drug Resistance

The thiazole ring is a versatile pharmacophore for developing agents against a wide range of pathogens.

  • Antibacterial: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antibacterial potential, particularly against Gram-positive bacteria. Some compounds have demonstrated activity comparable to ampicillin and gentamicin against Staphylococcus aureus and Bacillus subtilis[7].

  • Antifungal: The same class of compounds has also been evaluated for antifungal properties, with several analogs showing moderate activity against Candida albicans[7]. Other research has demonstrated that modifying the scaffold can yield compounds with inhibitory effects against plant pathogens like Fusarium graminearum[9].

  • Anti-tubercular: Specific tri-substituted thiazoles have been found to suppress both active and dormant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, while showing low toxicity to mammalian cells[1].

Key Methodologies and Workflows

The journey from a scaffold to a drug candidate involves synthesis, screening, and optimization. Below are representative protocols and workflows relevant to the development of thiazole-based therapeutics.

Experimental Protocol: General Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives

This protocol is a generalized version of the Hantzsch synthesis, a common method for creating the 2-aminothiazole core.

Materials:

  • Appropriate thiourea or N-substituted thiourea (1.2 mmol)

  • Ethyl 3-bromopyruvate (1.0 mmol)

  • Ethanol (2 mL)

  • Ice water

  • Filtration apparatus

Step-by-Step Procedure:

  • Combine the thiourea derivative (1.2 mmol) and ethyl 3-bromopyruvate (1.0 mmol) in a reaction vessel containing ethanol (2 mL).

  • Heat the mixture to 70°C with continuous stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water to precipitate the product.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly to yield the target ethyl 2-aminothiazole-4-carboxylate derivative[3].

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis.

Experimental Workflow: Scaffold-Based Drug Discovery

The following diagram illustrates a typical workflow for identifying and optimizing bioactive compounds starting from the this compound scaffold.

Drug_Discovery_Workflow A Scaffold Selection (this compound) B Library Synthesis (Combinatorial Chemistry) A->B Diversify C High-Throughput Screening (e.g., Cell-based Assays) B->C Test D Hit Identification C->D Analyze E Lead Optimization (Structure-Activity Relationship) D->E Refine F Preclinical Studies (In Vivo Models) E->F Validate G Candidate Drug F->G Select

Caption: A typical drug discovery workflow, from scaffold selection and library synthesis to a final drug candidate.

Future Directions and Conclusion

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. While its direct therapeutic use is limited, its true value lies in providing a robust and versatile foundation for the synthesis of novel, biologically active molecules. The derivatives stemming from this core have demonstrated immense potential in oncology, regenerative medicine, and the fight against infectious diseases.

Future research will undoubtedly continue to leverage this scaffold. Key opportunities include:

  • Exploring Novel Substitutions: Synthesizing new libraries of derivatives with diverse functional groups to probe interactions with new biological targets.

  • Developing Covalent Inhibitors: Utilizing the reactivity of the thiazole ring to design irreversible inhibitors for specific enzymes.

  • Multi-Target Ligands: Creating hybrid molecules that incorporate the thiazole scaffold to modulate multiple disease pathways simultaneously, potentially offering synergistic therapeutic effects and overcoming drug resistance.

References

An In-Depth Technical Guide on the Discovery and Synthesis of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiazole-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive exploration of its synthetic origins, tracing the evolution from Arthur Hantzsch's foundational discovery to modern, optimized methodologies. We delve into the mechanistic underpinnings of key synthetic routes, offering field-proven insights into experimental design and protocol execution. By presenting detailed, validated protocols, comparative analyses, and a forward-looking perspective, this document serves as an essential resource for researchers aiming to leverage this important molecule in their scientific endeavors.

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a cornerstone in a vast array of pharmacologically active compounds, from natural products like Vitamin B1 (Thiamine) to a multitude of synthetic drugs with antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] this compound, in particular, emerges as a critical building block, enabling the construction of complex molecular architectures essential for targeted therapies.[2] Its history is intrinsically linked to the broader story of heterocyclic chemistry and the quest for efficient and elegant synthetic solutions.

The Genesis: Hantzsch's Pioneering Thiazole Synthesis

The journey into thiazole chemistry begins in 1887 with the seminal work of German chemist Arthur Hantzsch.[6][7] The Hantzsch Thiazole Synthesis is a classic condensation reaction that, in its most fundamental form, involves the cyclization of an α-halocarbonyl compound with a thioamide.[3][8] This discovery was a landmark achievement, providing the first widely applicable and reliable method for constructing the thiazole ring.[4]

The reaction's enduring utility stems from its simplicity, the stability of the products, and the high yields it often produces.[8][9] The general mechanism proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic ring.[10]

Causality in the Classic Approach:
  • The α-Halocarbonyl: The halogen (typically bromine or chlorine) serves as an excellent leaving group, activating the adjacent carbon for nucleophilic attack. The choice between a bromo- or chloro-ketone often depends on reactivity versus stability and cost; α-bromoketones are generally more reactive.

  • The Thioamide: The sulfur atom of the thioamide is a potent nucleophile, initiating the reaction by attacking the electrophilic α-carbon of the halocarbonyl in a classic SN2 reaction.[10][11]

  • The Solvent and Conditions: The reaction is typically performed in a polar solvent like ethanol to solubilize the reactants. Heating is often required to provide the activation energy for the cyclization and subsequent dehydration steps.[10]

The Hantzsch Synthesis of this compound

The direct application of the Hantzsch synthesis to produce this compound involves the reaction between a thioamide (like thioformamide or thiourea) and an ethyl α-haloacetoacetate derivative, such as ethyl bromopyruvate.[12][13]

Mechanism of Formation

The reaction pathway is a textbook example of the Hantzsch synthesis, valued for its efficiency and predictability.

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline derivative).

  • Dehydration: The final step is the elimination of a water molecule from the intermediate, driven by the formation of the highly stable, aromatic thiazole ring.

// Reactants Thioamide [label="Thioamide\n(e.g., Thioformamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromopyruvate [label="Ethyl Bromopyruvate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products SN2_Product [label="S-Alkylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Thiazoline [label="Thiazoline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels Thioamide -> SN2_Product [label="1. Nucleophilic Attack (SN2)"]; Bromopyruvate -> SN2_Product; SN2_Product -> Thiazoline [label="2. Intramolecular\n Cyclization"]; Thiazoline -> Product [label="3. Dehydration (-H₂O)"];

// Styling Nodes node [width=2, height=0.8]; Thioamide [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bromopyruvate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption [label="Fig. 1: Hantzsch synthesis of this compound.", fontsize=10, fontname="Arial"];

Modern Synthetic Methodologies and Process Improvements

While the Hantzsch synthesis remains a cornerstone, modern organic chemistry has introduced numerous innovations to improve efficiency, yield, and environmental friendliness.[14][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating.[3]

  • Catalytic Systems: Researchers have developed methods using catalysts, such as silica-supported tungstosilisic acid or copper salts, to promote the reaction under milder conditions, reduce waste, and allow for catalyst recycling.[9][16]

  • One-Pot Procedures: Efficient, one-pot syntheses have been developed where multiple reaction steps are carried out in the same vessel without isolating intermediates. For example, an α-haloketone can be generated in situ from a β-keto ester and a halogen source (like N-bromosuccinimide) and then immediately reacted with a thioamide.[17][18]

  • Alternative Building Blocks: Beyond the classic Hantzsch reactants, other methods have emerged, such as the reaction of active methylene isocyanides (e.g., ethyl isocyanoacetate) with dithioates, providing alternative routes to the thiazole-4-carboxylate core.[19][20]

Comparative Analysis of Key Synthetic Routes

The choice of synthetic route depends on factors like available starting materials, required scale, desired purity, and available equipment. Below is a comparative summary of common approaches.

Method Key Reactants Typical Conditions Advantages Disadvantages Reference
Classic Hantzsch α-Haloketone (e.g., Ethyl Bromopyruvate), ThioamideReflux in Ethanol, 1-3 hoursHigh yields, reliable, well-establishedRequires handling of lachrymatory α-haloketones[12][13]
One-Pot Hantzsch β-Keto Ester (e.g., Ethyl Acetoacetate), NBS, ThioureaWater/THF, 80°C, 2 hoursAvoids isolation of hazardous intermediateReaction monitoring (TLC) is crucial[17]
Microwave-Assisted Propargyl Bromides, Thiourea DerivativesDMF, K₂CO₃, 130°C, 10 minExtremely rapid reaction times, high efficiencyRequires specialized microwave reactor equipment[3]
Isocyanide Route Ethyl Isocyanoacetate, DithioatesBase-induced cyclizationSimple, rapid, often avoids complex purificationStarting materials may be less common[19][20]
Validated Experimental Protocol: One-Pot Synthesis

This protocol provides a robust and self-validating method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, adapted from established literature.[17] This approach is advantageous as it avoids the isolation of the lachrymatory α-bromo intermediate.

Materials and Equipment:
  • Ethyl acetoacetate (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and filtration

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of water and THF. Cool the mixture to below 0°C in an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (1.2 equiv.) to the cooled solution. Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material (ethyl acetoacetate) using Thin-Layer Chromatography (TLC) with a 2:1 petroleum ether-ethyl acetate mobile phase.

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 equiv.) to the reaction mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C for 2 hours.

  • Workup and Isolation: After cooling, pour the reaction mixture into ice water. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate to achieve high purity.[17]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point analysis.[17][21]

// Nodes Start [label="1. Dissolve Ethyl Acetoacetate\nin Water/THF (0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_NBS [label="2. Add NBS\nStir at RT for 2h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC [label="3. Monitor via TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Thiourea [label="4. Add Thiourea", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="5. Heat to 80°C\nfor 2h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="6. Cool & Precipitate\nin Ice Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="7. Filter & Wash Solid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Recrystallize &\nCharacterize", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_NBS; Add_NBS -> TLC; TLC -> Add_Thiourea [label="If complete"]; Add_Thiourea -> Heat; Heat -> Workup; Workup -> Filter; Filter -> Purify; } caption [label="Fig. 2: One-pot experimental workflow.", fontsize=10, fontname="Arial"];

Conclusion and Future Outlook

From its discovery in the late 19th century, the synthesis of the thiazole ring has remained a cornerstone of heterocyclic chemistry.[6] The Hantzsch reaction provided the foundational key, which has since been refined, optimized, and reimagined through modern chemical innovation.[14] this compound continues to be a molecule of high strategic importance, particularly as a key intermediate in the synthesis of drugs for treating cancer, metabolic disorders, and infectious diseases.[2][21]

Future research will likely focus on developing even more sustainable and efficient synthetic routes, potentially leveraging flow chemistry, biocatalysis, and novel multicomponent reactions.[15][22] As the demand for complex and targeted therapeutics grows, the elegant simplicity and versatility of the thiazole core, accessed through compounds like this compound, ensure its relevance for decades to come.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Thiazole-4-Carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for ethyl thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) information to offer practical, field-tested insights. The protocols herein are structured to be self-validating, ensuring a robust safety framework for your laboratory operations.

Compound Profile and Inherent Risks

This compound (CAS No. 14527-43-6) is a stable, combustible solid, typically appearing as a powder.[1] While invaluable in synthesis, its handling necessitates a clear understanding of its potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Physicochemical Data Summary

A foundational aspect of safe handling is understanding the compound's physical and chemical properties, which dictate its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 14527-43-6[1]
Molecular Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [1]
Form Powder[1]
Melting Point 51-55 °C[1]
Storage Temperature 2-8°C, in a dry, cool, and well-ventilated place[2][3]
GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as follows:

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation2H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source:[1]

It is crucial to note that various substituted forms of this compound may carry additional hazards, such as acute toxicity if swallowed (H302).[4][5][6][7][8] Always consult the specific SDS for the exact material in use.

The Core of Safe Handling: A Proactive Risk Mitigation Workflow

Effective laboratory safety is not merely reactive; it is a proactive system of risk assessment and control implementation. The following workflow should be adopted before any new procedure involving this compound.

Figure 1. Proactive Risk Assessment Workflow A 1. Review SDS & Literature B 2. Identify Hazards (Irritant, Inhalation Risk) A->B Information Input C 3. Assess Exposure Potential (Quantity, Duration, Aerosolization) B->C D 4. Implement Control Measures C->D Risk Analysis E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G H 5. Develop Emergency Plan (Spill, Exposure) D->H Contingency Planning I 6. Proceed with Experiment E->I F->I G->I H->I J 7. Review & Refine (Post-Procedure Debrief) I->J Feedback Loop

Caption: A workflow for assessing and mitigating risks before handling this compound.

Engineering and Personal Protective Controls: Your Primary Defense

The hierarchy of controls prioritizes engineering solutions over personal protective equipment (PPE). The rationale is simple: removing the hazard at its source is more effective than creating a barrier on the individual.

Engineering Controls
  • Ventilation: All weighing and handling of this compound powder must be performed in a certified chemical fume hood.[2][5] This is non-negotiable. The causality is clear: the compound's potential to cause respiratory irritation (H335) is mitigated by containing the airborne particles at the source.[1] An adequately functioning fume hood maintains a negative pressure, drawing dust and vapors away from the user's breathing zone.

  • Safety Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been tested within the last month. Their proximity is a critical control measure for immediate decontamination following accidental eye or skin contact.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection and use must be deliberate and understood.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before each use.[2] The purpose of the glove is to prevent skin contact, which can cause irritation (H315).[1] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[2][4]

    • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect street clothes and underlying skin.[2]

  • Respiratory Protection: If engineering controls fail or during a large-scale cleanup where exposure limits might be exceeded, a full-face respirator with an appropriate particulate filter is necessary.[2][10]

Standard Operating Procedures: From Storage to Disposal

Adherence to validated protocols is the cornerstone of reproducible science and laboratory safety.

Handling and Storage Protocol
  • Preparation: Before retrieving the compound, ensure the fume hood is operational, all necessary PPE is donned, and spill cleanup materials are available.

  • Weighing: Conduct all weighing operations on a draft shield within the fume hood to prevent air currents from dispersing the fine powder. Use non-sparking tools to avoid ignition sources, a crucial precaution for combustible solids.[2][10]

  • Dispensing: Avoid creating dust. If possible, gently scoop the material rather than pouring it from a height.

  • Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated area.[2][3] Keep it segregated from incompatible materials and foodstuff containers. The rationale for cool, dry storage is to maintain the chemical's stability and prevent degradation.

Accidental Release and Spill Cleanup

A swift and correct response to a spill is critical to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately evacuate personnel from the affected area and alert others nearby. Remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain and Clean:

    • Do NOT use dry sweeping, which can aerosolize the powder.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the mixture into a suitable, labeled, and closed container for disposal.[2][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste material through a licensed chemical destruction facility, following all local and national regulations.[10]

Figure 2. Emergency Spill Response Protocol Start Spill Occurs A 1. Evacuate & Alert Remove Ignition Sources Start->A B 2. Assess Spill Size & Location A->B C Small Spill (Inside Fume Hood) B->C Minor D Large Spill (Outside Containment) B->D Major E 3. Don Full PPE (incl. Respirator if needed) C->E D->E F 4. Contain Spill (Use inert absorbent) E->F G 5. Collect & Containerize (Label for disposal) F->G H 6. Decontaminate Area G->H End Spill Managed H->End

Caption: A decision and action workflow for responding to a spill of this compound.

Emergency First-Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid ProtocolRationale
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][10]To remove the individual from the source of irritation and support respiration.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4][5]To physically remove the irritant from the skin surface and minimize damage.
Eye Contact Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]To dilute and flush away the irritant, preventing serious eye damage.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][10]Inducing vomiting can cause further damage to the esophagus. Rinsing removes residual material from the mouth.

Toxicological and Ecological Profile

While comprehensive toxicological data is not always available for research chemicals, the existing information classifies this compound and its close derivatives primarily as irritants.[4][6][11] There is limited data on long-term effects such as carcinogenicity or reproductive toxicity.[4] This data gap underscores the importance of the precautionary principle: handle the chemical as if it were potentially more hazardous than currently classified and minimize all routes of exposure.

Similarly, information on its ecological impact is scarce.[10] Therefore, it is imperative that the chemical is not allowed to enter drains or the environment.[2][5] All waste must be treated as hazardous.

References

Methodological & Application

Streamlined Access to Key Pharmaceutical Scaffolds: A One-Pot Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Medicinal and Process Chemists

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and anticancer properties.[1][2][3][4][5] Ethyl 2-substituted-thiazole-4-carboxylates are particularly valuable as versatile building blocks for the synthesis of more complex, biologically active molecules.[1][2] Traditional multi-step syntheses of these compounds are often hampered by tedious work-up procedures, the need to isolate unstable intermediates, and consequently, low overall yields.[1]

This application note details a robust and efficient one-pot procedure based on the Hantzsch thiazole synthesis, which streamlines the preparation of ethyl 2-substituted-thiazole-4-carboxylates.[3][6][7] By combining reactants in a single reaction vessel, this approach significantly reduces reaction time, minimizes waste, and improves overall yield, offering a practical and scalable solution for research and drug development professionals.[2][8]

The Core Strategy: One-Pot Hantzsch Thiazole Synthesis

The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[7] This protocol adapts the Hantzsch synthesis into a one-pot, two-component reaction between ethyl bromopyruvate (the α-haloketone component) and a suitable thioamide (e.g., thiourea or its N-substituted derivatives) to directly yield the desired thiazole.

Reaction Mechanism: From Simple Precursors to Aromatic Heterocycle

The reaction proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration. The causality behind the mechanism is a sequence of highly favorable chemical transformations.

  • SN2 Attack: The process initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is a classic SN2 reaction.[6]

  • Intramolecular Cyclization: The intermediate formed then undergoes a rapid intramolecular cyclization. The nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the ester's pyruvate backbone.[6]

  • Dehydration/Aromatization: The final step is the elimination of a water molecule from the cyclic intermediate. This dehydration event results in the formation of a stable, aromatic 1,3-thiazole ring system.

Diagram of the Hantzsch Thiazole Synthesis Mechanism

Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product React1 Ethyl Bromopyruvate Inter1 Thioether Intermediate (S-Alkylation Product) React1->Inter1 1. SN2 Attack React2 Thioamide (e.g., Thiourea) React2->Inter1 1. SN2 Attack Inter2 Cyclic Hemiaminal Inter1->Inter2 2. Intramolecular    Cyclization Product Ethyl 2-Substituted- Thiazole-4-Carboxylate Inter2->Product 3. Dehydration    (-H2O)

Caption: Mechanism of the one-pot Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol provides a self-validating method for synthesizing a foundational member of this compound class. The success of the reaction is easily verified by the precipitation of the product and can be confirmed by standard analytical techniques.

Materials & Equipment:

  • Reagents: Thiourea (1.2 mmol), Ethyl 3-bromopyruvate (1.0 mmol), Ethanol (2-5 mL).

  • Equipment: 25 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle with stirrer, Buchner funnel and flask, filtration paper, standard laboratory glassware.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine thiourea (1.2 mmol) and ethanol (2 mL). Stir the mixture to achieve a suspension.

  • Addition of Reactant: To the stirring suspension, add ethyl 3-bromopyruvate (1.0 mmol).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70°C using a heating mantle. Maintain vigorous stirring.[9][10] The reaction is typically complete within 1 hour.

    • Causality: Heating provides the necessary activation energy for the condensation and cyclization steps to proceed efficiently. Ethanol is an excellent solvent that facilitates the dissolution of reactants and operates at a suitable reflux temperature.

  • Reaction Monitoring (Optional but Recommended): Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Product Isolation: After completion, allow the mixture to cool to room temperature. Pour the contents into a beaker containing ice-cold water (approx. 20-30 mL). A precipitate will form immediately.

    • Causality: The thiazole product is poorly soluble in cold water, leading to its precipitation, which effectively separates it from the ethanol solvent and any water-soluble impurities.[6][9]

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with additional cold water to remove any residual impurities. Allow the product to air dry on the filter or on a watch glass.

  • Validation and Characterization: The identity and purity of the resulting ethyl 2-aminothiazole-4-carboxylate can be confirmed by:

    • Melting Point: Compare with the literature value (149-152°C).[9][10]

    • Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Versatility and Scope

The true utility of this one-pot method lies in its adaptability. By substituting thiourea with various N-alkyl or N-aryl substituted thioureas, a diverse library of ethyl 2-substituted-thiazole-4-carboxylates can be generated. This allows for systematic Structure-Activity Relationship (SAR) studies in drug discovery programs.[8][11]

Table 1: Examples of One-Pot Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates

Entry2-Substituent (R-group)Starting ThioamideConditionsYield (%)Reference
1-NH₂ThioureaEthanol, 70°C, 1h99-100%[9][10]
2-NH-phenylN-phenylthioureaTHF/H₂O, 80°C, 10h65%[1]
3-NH-(4-Cl-phenyl)N-(4-chlorophenyl)thioureaTHF/H₂O, 80°C, 10h62%[1]
4-NH-methylN-methylthioureaTHF/H₂O, 80°C, 10h68%[1]
5-NH-ethylN-ethylthioureaTHF/H₂O, 80°C, 10h67%[1]

Note: The synthesis of 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and NBS also follows a similar one-pot principle, demonstrating the broader applicability of this strategy.[1][2][8]

Conclusion

The one-pot Hantzsch synthesis of ethyl 2-substituted-thiazole-4-carboxylates represents a highly efficient, reliable, and scalable method for accessing key pharmaceutical building blocks. Its operational simplicity, high yields, and the elimination of intermediate isolation steps make it a superior alternative to traditional multi-step approaches. This protocol is well-suited for applications in medicinal chemistry, process development, and academic research, enabling the rapid generation of diverse thiazole derivatives for further investigation.

References

Synthesis of Ethyl Thiazole-4-carboxylate via Hantzsch Thiazole Synthesis: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Hantzsch Thiazole Synthesis as a Cornerstone in Heterocyclic Chemistry

The Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction, stands as a cornerstone in the field of heterocyclic chemistry. First reported by Arthur Hantzsch in 1887, this reaction provides an efficient pathway to the thiazole ring system, a privileged scaffold in medicinal chemistry and drug development.[1] Thiazole moieties are integral components of numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

This application note provides a comprehensive guide for the synthesis of ethyl thiazole-4-carboxylate, a key building block for the elaboration of more complex pharmaceutical intermediates. The protocol detailed herein is based on the classical Hantzsch reaction between an α-halocarbonyl compound and a thioamide. We will delve into the mechanistic underpinnings of this transformation, providing a detailed, step-by-step experimental procedure, and discussing critical parameters for process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this important synthetic intermediate.

Mechanistic Insights: The Driving Force of the Hantzsch Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established reaction cascade involving nucleophilic substitution, cyclization, and dehydration.[2] Understanding this mechanism is paramount for rationalizing the experimental conditions and for troubleshooting potential issues.

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide (in this case, thioformamide) on the α-carbon of the α-haloester (ethyl bromopyruvate). This initial step is a classic SN2 reaction, forming a key intermediate. Subsequently, an intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon of the ester. The resulting five-membered ring intermediate then undergoes dehydration, driven by the formation of the stable, aromatic thiazole ring, to yield the final product, this compound.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Ethyl bromopyruvate195.0310.00.051
Thioformamide61.103.120.051
Anhydrous Ether74.12100 mL-
Sodium Bicarbonate (sat. aq. solution)84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 3.12 g (0.051 mol) of thioformamide in 50 mL of anhydrous ether.

  • Addition of Ethyl Bromopyruvate: To the stirred solution of thioformamide, add a solution of 10.0 g (0.051 mol) of ethyl bromopyruvate in 50 mL of anhydrous ether dropwise from the dropping funnel over a period of 30 minutes at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours. A precipitate will form during this time.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. Continue addition until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two 30 mL portions of ether.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane to yield this compound as a crystalline solid.[3]

Expected Yield: Approximately 6.5 g (80%).

Physical Properties:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 51-55 °C.[4]

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectral data for this compound.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The 1H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the thiazole ring. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard.

  • Triplet (3H): Around δ 1.4 ppm, corresponding to the methyl protons (-CH3) of the ethyl group, coupled to the methylene protons.

  • Quartet (2H): Around δ 4.4 ppm, corresponding to the methylene protons (-CH2-) of the ethyl group, coupled to the methyl protons.

  • Singlet (1H): Aromatic proton at the C5 position of the thiazole ring.

  • Singlet (1H): Aromatic proton at the C2 position of the thiazole ring.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum will provide information about the carbon framework of the molecule.

  • Methyl Carbon: Around δ 14 ppm, from the ethyl group's -CH3.

  • Methylene Carbon: Around δ 61 ppm, from the ethyl group's -O-CH2-.

  • Thiazole Ring Carbons: Resonances for the three carbons of the thiazole ring.

  • Carbonyl Carbon: A downfield signal around δ 162 ppm for the ester carbonyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C=O Stretch: A strong absorption band around 1720 cm-1, characteristic of the ester carbonyl group.

  • C-O Stretch: An absorption in the region of 1250-1000 cm-1.

  • C=N and C=C Stretching: Absorptions in the aromatic region (around 1600-1450 cm-1) corresponding to the thiazole ring.

  • C-H Stretching: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm-1.

Process Optimization and Troubleshooting

While the Hantzsch synthesis is generally high-yielding, several parameters can be optimized to improve the outcome and address potential challenges.

Caption: Troubleshooting common issues in Hantzsch synthesis.

Key Optimization Parameters:

  • Solvent: While ether is effective, other solvents like ethanol or acetone can also be used. The choice of solvent can influence the reaction rate and the solubility of the product.

  • Temperature: The reaction is typically run at room temperature. However, gentle heating may be required for less reactive substrates. Conversely, excessive heat can lead to the decomposition of reactants and the formation of byproducts.

  • Purity of Reactants: The purity of ethyl bromopyruvate and thioformamide is crucial. Ethyl bromopyruvate can be unstable and should be used fresh or purified before use. Thioformamide is also sensitive and is best used as a freshly prepared reagent.

  • Work-up Procedure: Thorough neutralization of the acidic byproduct (HBr) is essential to prevent product degradation and to facilitate isolation. A careful extraction procedure ensures maximum recovery of the product.

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and practical method for the synthesis of thiazole derivatives. The protocol detailed in this application note for the synthesis of this compound provides a reliable and high-yielding procedure suitable for both academic research and industrial drug development settings. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can successfully synthesize this valuable building block for the advancement of medicinal chemistry.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Ethyl Thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Thiazole Scaffold in Oncology

The global burden of cancer necessitates the continuous exploration and development of novel, more effective, and less toxic anticancer agents.[1] In the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a cornerstone of drug discovery, with the thiazole scaffold being a particularly privileged structure.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key pharmacophore in numerous clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1] The unique electronic properties of the thiazole ring, particularly the nitrogen atom's ability to form hydrogen bonds, allow for potent interactions with various biological targets implicated in cancer progression.[1]

Ethyl thiazole-4-carboxylate derivatives, in particular, have garnered significant interest as versatile intermediates and bioactive molecules in their own right.[2][3] Their amenability to chemical modification at various positions on the thiazole ring allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.[4][5][6] This guide provides a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for evaluating their anticancer activity, aimed at empowering researchers in the field of oncology drug discovery.

Part 1: Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its subsequent derivatization are critical steps in the development of novel anticancer candidates. The Hantzsch thiazole synthesis is a classic and widely adopted method for constructing the thiazole ring.

1.1: General Synthesis of the Ethyl 2-amino-thiazole-4-carboxylate Core

A common and efficient method for synthesizing the foundational ethyl 2-aminothiazole-4-carboxylate involves the reaction of an alpha-haloketone with a thiourea derivative.[7]

Reaction Scheme:

Hantzsch Thiazole Synthesis Ethyl bromopyruvate Ethyl bromopyruvate Reaction + Ethyl bromopyruvate->Reaction Thiourea Thiourea Thiourea->Reaction Product Ethyl 2-aminothiazole-4-carboxylate Reaction->Product Ethanol, 70°C

Caption: Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.

Protocol 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate [7]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • Add ethyl 3-bromopyruvate (1 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid product under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.

Rationale: This one-pot reaction provides a straightforward and high-yielding route to the key thiazole intermediate. The nucleophilic sulfur of thiourea attacks the electrophilic carbon of the alpha-bromoketone, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

1.2: Derivatization Strategies

The 2-amino group of the ethyl 2-aminothiazole-4-carboxylate scaffold serves as a versatile handle for introducing a wide array of substituents to explore SAR. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.

Workflow for Derivatization:

Derivatization Workflow cluster_0 Core Synthesis cluster_1 Derivatization Reactions cluster_2 Derivative Libraries Core Ethyl 2-aminothiazole-4-carboxylate Acylation Acylation (Acid chlorides, Anhydrides) Core->Acylation Sulfonylation Sulfonylation (Sulfonyl chlorides) Core->Sulfonylation SchiffBase Schiff Base Formation (Aldehydes, Ketones) Core->SchiffBase Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides Imines Imine (Schiff Base) Derivatives SchiffBase->Imines

Caption: Common derivatization strategies for ethyl 2-aminothiazole-4-carboxylate.

Part 2: Evaluation of Anticancer Activity

A systematic evaluation of the synthesized this compound derivatives is crucial to identify promising lead compounds. This typically involves a tiered approach, starting with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies.

2.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Protocol 2: MTT Assay for Cell Viability [8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized thiazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine, Sorafenib).[9]

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundTarget Cell LineIC50 (µM)Reference DrugReference IC50 (µM)
4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
4d MDA-MB-2311.21Sorafenib1.18
4i SaOS-20.190 ± 0.045--
8f Melanoma/Prostate0.021 - 0.071Colchicine-

Data compiled from multiple sources for illustrative purposes.[6][9][10][11]

2.2: Mechanistic Studies

Once potent cytotoxic compounds are identified, further investigations are necessary to elucidate their mechanism of action. Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms.[4]

Key Anticancer Mechanisms of Thiazole Derivatives:

  • Induction of Apoptosis: Many thiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[4][9] This can be assessed by Annexin V-FITC/PI staining and flow cytometry.[9]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.[9][12] Cell cycle analysis is typically performed using flow cytometry after propidium iodide (PI) staining.

  • Inhibition of Protein Kinases: Thiazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell signaling and survival, such as VEGFR-2, EGFR, and CDKs.[9][13][14] Kinase inhibition assays are employed to determine the specific kinase targets.

  • Inhibition of Tubulin Polymerization: Some thiazole-containing compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4][5]

Illustrative Signaling Pathway:

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->Akt inhibits Thiazole->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain thiazole derivatives.[8]

Conclusion

This compound derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis and amenability to structural modification, coupled with their diverse mechanisms of action, make them an attractive scaffold for further investigation. The protocols and information provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new thiazole-based drug candidates, ultimately contributing to the advancement of cancer therapy.

References

The Strategic Integration of Ethyl Thiazole-4-carboxylate in the Synthesis of ALK5 Inhibitors: A-Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide delineates the pivotal role of ethyl thiazole-4-carboxylate and its derivatives in the contemporary synthesis of Activin receptor-like kinase 5 (ALK5) inhibitors. As the scientific community intensifies its focus on modulating the transforming growth factor-beta (TGF-β) signaling pathway for therapeutic intervention in oncology, fibrosis, and other pathologies, the demand for efficient and versatile synthetic routes to potent and selective ALK5 inhibitors has escalated. This document provides an in-depth exploration of the chemical rationale, detailed experimental protocols, and critical considerations for leveraging the thiazole scaffold, derived from this compound, in the design and execution of novel ALK5 inhibitor syntheses. Intended for researchers, medicinal chemists, and drug development professionals, this guide bridges theoretical concepts with practical, field-tested applications.

Introduction: ALK5 as a Compelling Therapeutic Target

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβR1), is a serine/threonine kinase receptor that plays a crucial role in the TGF-β signaling cascade.[1] This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] While essential for normal physiological function, aberrant ALK5 signaling is a well-established driver of pathogenesis in a range of diseases.

In the context of oncology, the TGF-β pathway exhibits a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor. However, in advanced cancers, it paradoxically promotes tumor progression, invasion, and metastasis.[1][3] Consequently, the inhibition of ALK5 has emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β.[4][5] Beyond cancer, dysregulated ALK5 signaling is implicated in fibrotic diseases, cardiovascular disorders, and autoimmune conditions, further broadening the therapeutic potential of ALK5 inhibitors.[1][6][7]

ALK5 inhibitors function by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling mediators, primarily SMAD2 and SMAD3.[1] This blockade of the TGF-β signaling cascade can mitigate the pathological consequences of excessive pathway activation.

The Thiazole Scaffold: A Privileged Motif in Kinase Inhibition

The thiazole ring system is a recurring structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[8] Its prevalence in medicinal chemistry can be attributed to several key features:

  • Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding interactions with protein residues, a critical factor in achieving high-affinity binding to kinase active sites.

  • Aromaticity and Rigidity: The aromatic nature of the thiazole ring provides a rigid scaffold that can be appropriately functionalized to orient substituents for optimal interaction with the target protein.

  • Metabolic Stability: The thiazole core is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.

  • Synthetic Tractability: The synthesis of substituted thiazoles is well-established, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9]

This compound and its 2-amino derivative, ethyl 2-aminothiazole-4-carboxylate, are particularly valuable building blocks in this context, providing a versatile platform for the elaboration of complex molecular architectures.[9][10][11]

Synthetic Pathways to ALK5 Inhibitors Utilizing this compound Derivatives

The synthesis of thiazole-based ALK5 inhibitors often commences with the construction of a functionalized thiazole core. A common and efficient method for the synthesis of the key intermediate, ethyl 2-aminothiazole-4-carboxylate, is the Hantzsch thiazole synthesis.

Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

This protocol outlines a general procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a foundational intermediate for many ALK5 inhibitors.

Materials:

  • Thiourea

  • Ethyl 3-bromopyruvate

  • Ethanol

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • To this solution, add ethyl 3-bromopyruvate (1 mmol).

  • Heat the reaction mixture to 70°C and stir for 1 hour.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.[12]

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightTypical YieldMelting Point (°C)
Ethyl 2-aminothiazole-4-carboxylateC6H8N2O2S172.2190-99%150-152

Data compiled from ChemicalBook.[12]

Elaboration of the Thiazole Core for ALK5 Inhibitor Synthesis

Once the ethyl 2-aminothiazole-4-carboxylate core is synthesized, it can be further functionalized to generate potent ALK5 inhibitors. A representative synthetic scheme is outlined below, demonstrating the versatility of this intermediate.

G A Ethyl 2-aminothiazole-4-carboxylate B Amide Coupling (e.g., with a substituted benzoic acid) A->B C Ester Hydrolysis B->C Step 2 D Amide Formation (with a desired amine) C->D Step 3 E Thiazole-based ALK5 Inhibitor D->E Final Assembly

Caption: Synthetic workflow for thiazole-based ALK5 inhibitors.

Step 1: Amide Coupling: The 2-amino group of the thiazole can be acylated through an amide coupling reaction with a suitably substituted carboxylic acid. This is a critical step for introducing diversity and tuning the pharmacological properties of the final compound.

Step 2: Ester Hydrolysis: The ethyl ester at the 4-position of the thiazole is typically hydrolyzed to the corresponding carboxylic acid. This is often achieved under basic conditions, for example, using lithium hydroxide in a mixture of methanol and water.

Step 3: Amide Formation: The resulting carboxylic acid can then be coupled with a variety of amines to introduce another point of diversity. This step is crucial for exploring the SAR around this position of the molecule.

ALK5 Signaling Pathway and Mechanism of Inhibition

A thorough understanding of the ALK5 signaling pathway is paramount for the rational design of its inhibitors. The canonical TGF-β/ALK5 signaling cascade is initiated by the binding of a TGF-β ligand to the type II TGF-β receptor (TGFβRII).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation Inhibitor Thiazole-based ALK5 Inhibitor Inhibitor->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene Translocation

Caption: The TGF-β/ALK5 signaling pathway and its inhibition.

Upon ligand binding, TGFβRII recruits and phosphorylates ALK5, leading to the activation of its kinase domain.[1][2] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular responses.[1]

Thiazole-based ALK5 inhibitors, synthesized from precursors like this compound, exert their effect by directly blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.

Conclusion and Future Directions

This compound and its derivatives have proven to be invaluable starting materials in the synthesis of potent and selective ALK5 inhibitors. The synthetic versatility of the thiazole scaffold allows for extensive SAR exploration, which is critical for the development of drug candidates with optimized efficacy and pharmacokinetic profiles. As our understanding of the pathological roles of the TGF-β/ALK5 signaling pathway continues to expand, the demand for novel and effective inhibitors will undoubtedly grow. The strategic application of well-established synthetic methodologies, centered around key intermediates like this compound, will continue to be a cornerstone of these drug discovery efforts. Future research will likely focus on the development of next-generation ALK5 inhibitors with improved selectivity profiles and the exploration of their therapeutic potential in a wider range of diseases.

References

Application Notes & Protocols: Ethyl Thiazole-4-carboxylate as a Foundational Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and microbiology.

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] This document provides an in-depth guide on the strategic utilization of ethyl thiazole-4-carboxylate, a versatile and readily accessible building block, in the design and synthesis of new antimicrobial agents. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss structure-activity relationships (SAR) to empower researchers in their quest for next-generation antibiotics and antifungals.

Introduction: The Thiazole Scaffold and the Strategic Importance of this compound

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, a structure that imparts unique physicochemical properties allowing for diverse molecular interactions.[2][4] This scaffold is present in a wide array of approved drugs, including the antibacterial sulfathiazole and numerous cephalosporins, highlighting its compatibility with biological systems and its potential as a pharmacophore.[1][2] The development of new chemical entities is crucial to overcome growing resistance to existing drugs.[2]

This compound, and its closely related 2-amino derivative, serve as exceptionally valuable starting materials. The ester group at the C4 position provides a reactive handle for a multitude of chemical modifications, such as hydrolysis, amidation, or reduction. The thiazole ring itself can be further functionalized, allowing for the systematic exploration of chemical space to optimize antimicrobial potency and selectivity. This guide focuses on leveraging this scaffold to build a diverse library of potential antimicrobial drug candidates.

Core Synthetic Strategies & Mechanistic Rationale

The primary value of this compound lies in its capacity to be elaborated into more complex molecules. The most common precursor, ethyl 2-amino-thiazole-4-carboxylate, is particularly useful as it possesses three key reactive sites: the exocyclic amino group (C2), the ester group (C4), and the C5 position of the thiazole ring.

Modification of the 2-Amino Group: Formation of Schiff Bases and Amides

The amino group at the C2 position is a potent nucleophile, making it an ideal site for introducing diversity.

  • Schiff Base Formation: Condensation with various aromatic or heteroaromatic aldehydes yields Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate. The resulting C=N bond introduces conformational rigidity and allows for the introduction of large, lipophilic groups that can enhance membrane permeability or target interactions.[5]

  • Amide Synthesis: Acylation with acid chlorides or anhydrides is a straightforward method to form stable amide linkages. This strategy is used to couple the thiazole core with other pharmacologically active moieties, creating hybrid molecules with potential for dual-action or enhanced target binding.[6] For instance, coupling with fragments known to inhibit bacterial enzymes can produce highly potent compounds.

The diagram below illustrates these primary transformations starting from the 2-amino derivative.

References

The Pivotal Role of Ethyl Thiazole-4-Carboxylate in Shaping Modern Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unseen Workhorse of Crop Protection

In the vast and intricate world of agricultural chemistry, the discovery and development of novel active ingredients are paramount to ensuring global food security. Among the myriad of heterocyclic compounds, the thiazole nucleus holds a position of particular significance. This guide focuses on a key building block, ethyl thiazole-4-carboxylate , a versatile intermediate that serves as a launchpad for the synthesis of a diverse range of potent agrochemicals.[1][2] While not typically applied directly in the field, its structural motif is central to the efficacy of numerous fungicides, herbicides, and herbicide safeners.[1][3][4] This document provides an in-depth exploration of the applications stemming from this crucial molecule, offering detailed protocols and insights for researchers and scientists in the field of crop protection. We will delve into the chemical rationale behind its use, the mechanisms of action of its derivatives, and standardized methodologies for their evaluation.

Part 1: Fungicidal Applications - The Rise of Thiazole Carboxamides as SDHI Fungicides

The most prominent application of this compound in agriculture is as a precursor to the thiazole carboxamide class of fungicides.[5][6][7] These compounds have demonstrated remarkable efficacy against a broad spectrum of fungal pathogens.

Mechanism of Action: Targeting Fungal Respiration

Thiazole carboxamide fungicides primarily act as Succinate Dehydrogenase Inhibitors (SDHIs) .[5][6][8] Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This inhibition disrupts the fungal cell's energy production (ATP synthesis) and leads to the accumulation of succinate, ultimately resulting in cell death.[5][6] Transcriptomic analysis of fungi treated with thiazole carboxamides has confirmed the down-regulation of the SDHA and SDHB genes, which encode for subunits of the succinate dehydrogenase enzyme.[5][6]

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Thiazole_Carboxamide Thiazole Carboxamide Fungicide Thiazole_Carboxamide->SDH Inhibition caption Mechanism of Thiazole Carboxamide Fungicides as SDHIs.

Caption: Mechanism of Thiazole Carboxamide Fungicides as SDHIs.

Protocol 1: Synthesis of a Model Thiazole Carboxamide Fungicide

This protocol outlines a general, two-step synthesis of a thiazole carboxamide derivative starting from this compound, a common pathway described in the literature for creating novel fungicide candidates.

Step 1: Hydrolysis of this compound to Thiazole-4-carboxylic acid

  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol.

  • Saponification: Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Reaction: Stir the mixture at room temperature or under gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

  • Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the thiazole-4-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling to form the Thiazole Carboxamide

  • Activation: Suspend the synthesized thiazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., EDC/HOBt or thionyl chloride) to activate the carboxylic acid.

  • Amine Addition: Slowly add the desired aniline or amine derivative to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final thiazole carboxamide.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol describes the mycelial growth inhibition assay, a standard method to evaluate the in vitro efficacy of newly synthesized fungicides.

  • Preparation of Fungal Cultures: Culture the target fungal pathogens (e.g., Rhizoctonia cerealis, Sclerotinia sclerotiorum, Botrytis cinerea) on potato dextrose agar (PDA) plates.[5][9]

  • Preparation of Test Compound Solutions: Dissolve the synthesized thiazole carboxamide in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions to test a range of concentrations.

  • Plate Preparation: Add the appropriate volume of the test compound dilutions to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculation of Efficacy: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the mycelial colony in the control and 'dt' is the average diameter of the mycelial colony in the treatment.

  • EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis of the inhibition data.

Compound Target Fungus EC₅₀ (mg/L) Reference Commercial Fungicide EC₅₀ (mg/L) Source
Thiazole Carboxamide Derivative 6gRhizoctonia cerealis6.2Thifluzamide22.1[5][6]
Thiazole Carboxamide Derivative 6gSclerotinia sclerotiorum0.6Thifluzamide4.4[5][6]
Pyrazole-Thiazole Carboxamide 6dRhizoctonia cerealis5.11 µg/mLFluxapyroxad11.93 µg/mL[10]
Pyrazole Carboxylate Derivative 24Botrytis cinerea0.40--[9]

Part 2: Herbicide Safener Applications - Protecting Crops from Chemical Injury

Derivatives of this compound, specifically thiazolidine-4-carboxylates, have emerged as effective herbicide safeners.[11][12] Safeners are chemical agents that protect crops from herbicide injury without compromising the herbicide's efficacy against weeds.[13]

Mechanism of Action: Enhancing Herbicide Detoxification and Target Site Protection

Thiazolidine-4-carboxylate safeners primarily function through two main mechanisms:

  • Enhanced Herbicide Metabolism: Safeners can induce the expression of detoxification enzymes in the crop plant, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[14] These enzymes accelerate the metabolism of the herbicide into non-toxic forms, thus preventing its accumulation to phytotoxic levels in the crop.

  • Competitive Inhibition at the Herbicide Target Site: In the case of ALS-inhibiting herbicides, some thiazolidine-based safeners can compete with the herbicide for binding to the acetolactate synthase (ALS) enzyme.[11][12] By transiently binding to the enzyme's active site, the safener prevents the herbicide from inhibiting the biosynthesis of essential branched-chain amino acids in the crop.[11][15]

Herbicide_Safener_Workflow cluster_crop Crop Plant cluster_detox Detoxification Pathway cluster_target Herbicide Target Site Herbicide_Uptake Herbicide Uptake GST Glutathione S-transferases (GSTs) Herbicide_Uptake->GST Metabolized by P450 Cytochrome P450s Herbicide_Uptake->P450 Metabolized by ALS_Enzyme ALS Enzyme Herbicide_Uptake->ALS_Enzyme Inhibition Safener_Uptake Safener Uptake Safener_Uptake->GST Upregulates Safener_Uptake->P450 Upregulates Safener_Uptake->ALS_Enzyme Competitive Binding Herbicide_Metabolism Non-toxic Metabolites GST->Herbicide_Metabolism P450->Herbicide_Metabolism Amino_Acid_Synthesis Amino Acid Synthesis ALS_Enzyme->Amino_Acid_Synthesis Crop_Injury Crop Injury ALS_Enzyme->Crop_Injury Crop_Protection Crop Protection ALS_Enzyme->Crop_Protection Herbicide_Metabolism->Crop_Protection caption Workflow of Herbicide Safener Action.

Caption: Workflow of Herbicide Safener Action.

Protocol 3: Evaluation of Herbicide Safener Activity in Maize

This protocol details a greenhouse experiment to assess the ability of a synthesized thiazolidine-4-carboxylate derivative to protect maize from injury caused by an ALS-inhibiting herbicide like chlorimuron-ethyl.[11]

  • Plant Material and Growth Conditions: Grow maize (e.g., Zea mays) seedlings in pots containing a suitable soil mix in a greenhouse with controlled temperature, humidity, and light conditions.

  • Preparation of Treatment Solutions:

    • Herbicide Solution: Prepare a stock solution of the herbicide (e.g., chlorimuron-ethyl) in a suitable solvent and then dilute with water to the desired application concentration.

    • Safener Solution: Prepare a stock solution of the synthesized thiazolidine-4-carboxylate derivative and dilute with water.

    • Tank-Mix: Prepare a tank-mix solution containing both the herbicide and the safener at their respective target concentrations.

  • Treatment Application: When the maize seedlings reach a specific growth stage (e.g., the 3-4 leaf stage), apply the treatment solutions as a foliar spray. Include the following treatment groups:

    • Control (water spray)

    • Herbicide only

    • Safener only

    • Herbicide + Safener

  • Evaluation of Phytotoxicity: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of crop injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (plant death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, determine the fresh weight, and then dry the samples in an oven to determine the dry weight.

  • Data Analysis: Analyze the data for significant differences between treatment groups. Calculate the protective effect of the safener by comparing the injury and biomass data of the "Herbicide + Safener" group to the "Herbicide only" group.

Part 3: Broader Agrochemical Potential

The versatility of the this compound scaffold extends beyond fungicides and safeners. The thiazole ring is a known pharmacophore in various bioactive molecules, and its derivatives are being explored for other agrochemical applications.

  • Herbicidal Activity: While some derivatives act as safeners, others can be designed to possess inherent herbicidal properties.[1][4] The mode of action can vary, but may include inhibition of photosynthesis or other vital plant processes.[15][16]

  • Insecticidal Activity: Research has also indicated that certain thiazole-based compounds exhibit insecticidal properties, suggesting a potential for developing novel insecticides.[7]

  • Plant Growth Regulators: The structural features of thiazole derivatives may allow them to interact with plant hormone receptors or synthesis pathways, opening avenues for their development as plant growth regulators.[17]

Conclusion: A Foundation for Future Innovation

This compound stands as a testament to the power of a single molecular scaffold in driving innovation across multiple domains of agricultural chemistry. Its derivatives have yielded highly effective SDHI fungicides that are crucial for disease management, as well as innovative herbicide safeners that enhance crop tolerance and improve the utility of existing herbicides. The continued exploration of this versatile chemical intermediate, through rational design and high-throughput screening, promises to deliver the next generation of crop protection solutions. The protocols and insights provided in this guide are intended to empower researchers to build upon this foundation, contributing to a more sustainable and productive agricultural future.

References

Application Notes & Protocols: A Guide to the N-Acylation of Ethyl 2-Aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the N-Acylated 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic scaffold is a key pharmacophore in drugs exhibiting a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV activities.[2][3] The N-acylation of the 2-amino group on the thiazole core, specifically on versatile intermediates like ethyl 2-aminothiazole-4-carboxylate, is a pivotal synthetic transformation. This modification allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.[4]

This guide provides a comprehensive overview of the experimental procedure for the N-acylation of ethyl 2-aminothiazole-4-carboxylate. It details the underlying chemical principles, offers a robust, step-by-step protocol, and addresses critical considerations for troubleshooting and optimization, aimed at researchers and professionals in drug development.

Foundational Principles of N-Acylation

The N-acylation of ethyl 2-aminothiazole-4-carboxylate is a nucleophilic acyl substitution reaction. The exocyclic 2-amino group (-NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

Key Mechanistic Considerations:

  • Nucleophilicity: The 2-aminothiazole system possesses two nitrogen atoms: the exocyclic amino nitrogen and the endocyclic ring nitrogen. The exocyclic amino group is significantly more nucleophilic and sterically accessible, making it the primary site of acylation under standard conditions.

  • The Acylating Agent: The choice of acylating agent is critical and dictates the specific reaction conditions.

    • Acyl Halides (e.g., Acyl Chlorides): These are highly reactive and widely used. The reaction is typically fast and often requires a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrohalic acid (e.g., HCl) byproduct.[2][3]

    • Acid Anhydrides: These are also effective acylating agents, generally less reactive than acyl chlorides, which can offer better control. The reaction produces a carboxylic acid as a byproduct.[3]

    • Carboxylic Acids: Direct acylation with carboxylic acids requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid for nucleophilic attack.[5]

  • Reaction Environment: The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine, to prevent unwanted side reactions with the acylating agent.[5][6] Cooling the reaction mixture, usually to 0 °C, helps to control the initial exothermic reaction rate and minimize the formation of byproducts like di-acylated species.[6][7]

General Reaction Scheme

The overall transformation can be visualized as follows:

N_Acylation_Reaction sub Ethyl 2-aminothiazole-4-carboxylate plus1 + acyl Acylating Agent (R-CO-X) arrow Base, Solvent Room Temp. prod N-Acylated Product plus2 + byprod Byproduct (e.g., H-X) prod_img arrow->prod_img sub_img sub_img->arrow caption General scheme for N-acylation.

Caption: General scheme for the N-acylation of ethyl 2-aminothiazole-4-carboxylate.

Detailed Experimental Protocol

This protocol provides a representative procedure for the N-acylation using an acyl chloride as the acylating agent.

Materials and Reagents
ReagentMolar Mass ( g/mol )Example AmountMoles (mmol)Equivalents
Ethyl 2-aminothiazole-4-carboxylate172.201.72 g10.01.0
Benzoyl Chloride140.571.55 g (1.28 mL)11.01.1
Triethylamine (Et₃N)101.191.52 g (2.1 mL)15.01.5
Dichloromethane (DCM), anhydrous84.9350 mL--
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice bath

  • Syringes and needles

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Purification apparatus (recrystallization or column chromatography)

Step-by-Step Procedure
  • Reaction Setup:

    • Place ethyl 2-aminothiazole-4-carboxylate (1.72 g, 10.0 mmol) and a magnetic stir bar into a dry 100 mL round-bottom flask.

    • Add anhydrous dichloromethane (50 mL) to dissolve the starting material.

    • Seal the flask with a septum and place it under an inert atmosphere (nitrogen or argon).

    • Add triethylamine (2.1 mL, 15.0 mmol) to the stirring solution via syringe.

  • Acylation:

    • Cool the flask in an ice bath to 0 °C with continuous stirring.

    • Slowly add benzoyl chloride (1.28 mL, 11.0 mmol) dropwise via syringe over 5-10 minutes. Causality Note: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of undesired side products.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate (triethylammonium chloride) is typically observed.

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent system) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 30 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution, and finally 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure N-acylated product.[8] Alternatively, silica gel column chromatography can be employed for purification if necessary.

Experimental Workflow Visualization

Experimental_Workflow A 1. Setup Dissolve substrate & base in DCM under N₂ atmosphere. B 2. Cooling Cool reaction mixture to 0 °C in an ice bath. A->B C 3. Acylation Add acyl chloride dropwise via syringe. B->C D 4. Reaction Warm to room temperature and stir for 2-4 hours. C->D E 5. Monitoring Check reaction completion using TLC. D->E F 6. Work-up Quench with water, perform aqueous washes, and dry. E->F If complete G 7. Concentration Remove solvent using a rotary evaporator. F->G H 8. Purification Recrystallize or perform column chromatography. G->H I Final Product Pure N-acylated thiazole. H->I

Caption: Step-by-step workflow for the N-acylation protocol.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Yield Inactive acylating agent (hydrolyzed); insufficient base; poor quality starting material.Use freshly opened or distilled acylating agents and anhydrous solvents. Ensure the base is added before the acylating agent. Verify starting material purity.
Incomplete Reaction Insufficient reaction time or temperature; steric hindrance from a bulky acyl group.Allow the reaction to run longer, or gently heat if the reactants are stable. Consider using a more reactive acylating agent or a coupling agent like EDCI.
Di-acylation Product Excess acylating agent used; reaction temperature too high.[7]Use a stoichiometric amount or slight excess (1.05-1.1 eq.) of the acylating agent. Maintain a low temperature during addition and the initial reaction phase.[7]
Difficult Purification Close polarity of product and starting material on TLC.Optimize the solvent system for column chromatography. Consider a different work-up procedure or an alternative purification method like recrystallization.

Conclusion

The N-acylation of ethyl 2-aminothiazole-4-carboxylate is a fundamental and highly adaptable method for generating diverse chemical libraries for drug discovery. By understanding the core chemical principles and adhering to a structured experimental protocol, researchers can reliably synthesize a wide range of N-acylated derivatives. This procedure serves as a validated starting point for further exploration and optimization, ultimately facilitating the development of novel therapeutic agents based on the versatile 2-aminothiazole scaffold.

References

Application Notes and Protocols: Ethyl Thiazole-4-carboxylate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Thiazole Moiety in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a cornerstone in the management of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones like GLP-1 and GIP, these agents enhance glucose-dependent insulin secretion, suppress glucagon release, and contribute to improved glycemic control.[1] The molecular architecture of many potent DPP-4 inhibitors incorporates heterocyclic scaffolds, which are crucial for establishing key interactions within the enzyme's active site. Among these, the thiazole ring system has proven to be a versatile and highly effective component in the design of novel DPP-4 inhibitors.

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. In the context of DPP-4 inhibition, the thiazole ring can be strategically functionalized to occupy specific pockets of the enzyme's active site, thereby enhancing binding affinity and selectivity.

This application note provides a detailed guide on the utilization of a key thiazole-based building block, ethyl/methyl 5-amino-1,3-thiazole-4-carboxylate , in the synthesis of a promising class of DPP-4 inhibitors: thiazolo[5,4-d]pyrimidines . We will delve into the rationale behind the synthetic strategy and provide detailed, step-by-step protocols for the synthesis of these potent enzyme inhibitors.

Rationale for the Synthetic Strategy: Building the Thiazolo[5,4-d]pyrimidine Core

The synthesis of the thiazolo[5,4-d]pyrimidine scaffold is a multi-step process that leverages the inherent reactivity of the aminothiazole starting material. The overall strategy involves the construction of the pyrimidine ring onto the thiazole core, followed by functionalization to introduce the desired pharmacophoric elements.

Causality Behind Experimental Choices:
  • Starting Material: Methyl-5-amino-1,3-thiazole-4-carboxylate is an ideal starting point as it contains the pre-formed thiazole ring and vicinal amino and ester groups. These functional groups are perfectly positioned for the cyclization reaction required to form the fused pyrimidine ring.

  • Pyrimidine Ring Formation: The reaction with urea is a classic and efficient method for constructing the pyrimidine ring, leading to the formation of a stable thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione intermediate.

  • Chlorination: The subsequent chlorination with phosphoryl chloride (POCl₃) is a crucial step that converts the hydroxyl groups of the dione into reactive chloro groups. This transformation activates the scaffold for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

  • Selective Functionalization: The differential reactivity of the two chloro groups can be exploited for selective functionalization, or they can be substituted simultaneously or sequentially to generate a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of thiazolo[5,4-d]pyrimidine-based DPP-4 inhibitors, starting from methyl-5-amino-1,3-thiazole-4-carboxylate.

Protocol 1: Synthesis of[1][2]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione (Intermediate 1)

This first step involves the crucial cyclization reaction to form the fused pyrimidine ring.

Materials:

  • Methyl-5-amino-1,3-thiazole-4-carboxylate (1.0 eq)

  • Urea (5.0 eq)

  • Round-bottom flask equipped with a reflux condenser and a heating mantle

  • 2N Hydrochloric acid

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, thoroughly mix methyl-5-amino-1,3-thiazole-4-carboxylate (e.g., 15.0 g, 0.08 mol) and urea (e.g., 24.3 g, 0.41 mol).

  • Heat the mixture to 190-200°C for 4-5 hours. The reaction mixture will melt and then solidify as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature.

  • Add deionized water to the flask and break up the solid.

  • Acidify the aqueous suspension to pH 1-2 with 2N HCl.

  • Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water (3 x 50 mL) and dry under vacuum at 50°C to yield[1][2]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione.

Self-Validation: The formation of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

Protocol 2: Synthesis of 5,7-dichloro[1][2]thiazolo[5,4-d]pyrimidine (Intermediate 2)

This step activates the scaffold for further functionalization by converting the hydroxyl groups to chloro groups.

Materials:

  • [1][2]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione (Intermediate 1) (1.0 eq)

  • Phosphoryl chloride (POCl₃) (excess)

  • N,N-dimethylaniline (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend[1][2]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione (e.g., 5.0 g) in an excess of phosphoryl chloride (e.g., 30 mL).

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 1.5 mL).

  • Heat the mixture under reflux for 16 hours.

  • Carefully remove the excess POCl₃ in vacuo.

  • Slowly and cautiously pour the resulting residue onto crushed ice with vigorous stirring.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 5,7-dichloro[1][2]thiazolo[5,4-d]pyrimidine.

Trustworthiness: This is a standard and reliable method for converting hydroxyl groups on pyrimidine rings to chlorides. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Protocol 3: Selective Hydrolysis to 5-Chloro[1][2]thiazolo[5,4-d]pyrimidin-7(6H)-one (Intermediate 3)

This protocol demonstrates the selective hydrolysis of one of the chloro groups, which can be a key step for introducing diversity at a specific position.

Materials:

  • 5,7-dichloro[1][2]thiazolo[5,4-d]pyrimidine (Intermediate 2) (1.0 eq)

  • 1N Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Round-bottom flask

  • Stir plate

Procedure:

  • Dissolve 5,7-dichloro[1][2]thiazolo[5,4-d]pyrimidine (e.g., 3.0 g) in a mixture of THF (e.g., 12 mL) and 1N NaOH (e.g., 45 mL).

  • Stir the solution at room temperature for 5 hours.

  • Cool the solution in an ice bath and adjust the pH to 4-5 with acetic acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-Chloro[1][2]thiazolo[5,4-d]pyrimidin-7(6H)-one.

Protocol 4: N-alkylation and Amination to Final DPP-4 Inhibitors

This final step involves the introduction of various amine functionalities, which are often crucial for interaction with the DPP-4 enzyme.

Materials:

  • 5,7-dichloro[1][2]thiazolo[5,4-d]pyrimidine (Intermediate 2) or 5-Chloro[1][2]thiazolo[5,4-d]pyrimidin-7(6H)-one (Intermediate 3) (1.0 eq)

  • Desired amine (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (4.0 eq)

  • Ethanol

  • Sealed tube

  • Column chromatography setup (silica gel)

Procedure:

  • In a sealed tube, combine the chloro-substituted thiazolopyrimidine (e.g., 0.3 g, 0.9 mmol), the desired amine (e.g., 1.1 mmol), and sodium bicarbonate (e.g., 0.33 g, 3.9 mmol) in ethanol (e.g., 6 mL).[1]

  • Seal the tube and heat the reaction mixture to 120-130°C for 5-8 hours.[1]

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final thiazolo[5,4-d]pyrimidine DPP-4 inhibitor.

Data Presentation

The following table summarizes the synthetic steps and typical yields for the preparation of thiazolo[5,4-d]pyrimidine derivatives.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1Methyl-5-amino-1,3-thiazole-4-carboxylateUrea[1][2]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione47%
2[1][2]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dionePOCl₃, N,N-dimethylaniline5,7-dichloro[1][2]thiazolo[5,4-d]pyrimidine31%
35,7-dichloro[1][2]thiazolo[5,4-d]pyrimidine1N NaOH, THF5-Chloro[1][2]thiazolo[5,4-d]pyrimidin-7(6H)-one66%
4Chloro-substituted thiazolopyrimidineVarious amines, NaHCO₃Final DPP-4 InhibitorVariable

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the preparation of thiazolo[5,4-d]pyrimidine DPP-4 inhibitors.

Synthetic_Workflow start Methyl-5-amino-1,3-thiazole-4-carboxylate int1 [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione start->int1 Urea, 190-200°C int2 5,7-dichloro[1,3]thiazolo[5,4-d]pyrimidine int1->int2 POCl3 int3 5-Chloro[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one int2->int3 1N NaOH, THF final Thiazolo[5,4-d]pyrimidine DPP-4 Inhibitors int2->final Amines, NaHCO3, EtOH, 120-130°C int3->final Amines, NaHCO3, EtOH, 120-130°C

Caption: Synthetic route to thiazolo[5,4-d]pyrimidine DPP-4 inhibitors.

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate a robust and versatile synthetic route to a promising class of thiazole-containing DPP-4 inhibitors. The use of ethyl/methyl 5-amino-1,3-thiazole-4-carboxylate as a starting material provides an efficient entry into the thiazolo[5,4-d]pyrimidine scaffold. The subsequent functionalization allows for the generation of a diverse library of compounds for SAR exploration and optimization of inhibitory activity. The inherent drug-like properties of the thiazole moiety, combined with the potent and selective inhibition of DPP-4 by the final products, underscore the value of this synthetic strategy in the ongoing quest for novel and improved treatments for type 2 diabetes. Further exploration of this scaffold, including the introduction of a wider range of substituents and the investigation of their interactions with the DPP-4 enzyme through molecular modeling, will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl thiazole-4-carboxylate is a pivotal heterocyclic compound with significant applications in the pharmaceutical and flavor industries.[1][2] Its structural integrity and purity are paramount for its efficacy and safety in these applications. This comprehensive guide provides a suite of detailed analytical techniques and protocols for the robust characterization of this compound, ensuring accurate identification, purity assessment, and quality control for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in fundamental analytical principles and supported by data from closely related structures, offering a reliable framework for the comprehensive analysis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the selection and optimization of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [1]
Appearance White to off-white or yellow powder/solid[1]
Melting Point 51-55 °C[1]
CAS Number 14527-43-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Based on the analysis of similar thiazole derivatives, the following proton signals are anticipated for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-2 (thiazole ring)
~8.2s1HH-5 (thiazole ring)
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Causality behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, offering good solubility and minimal interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) due to its chemical inertness and single, sharp resonance peak.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The expected carbon resonances provide further structural confirmation.

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~155C-2 (thiazole ring)
~145C-4 (thiazole ring)
~128C-5 (thiazole ring)
~61-OCH₂CH₃
~14-OCH₂CH₃
Step-by-Step NMR Sample Preparation and Analysis Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Principle of the Technique

MS involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of different ions, providing the molecular weight and characteristic fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (MW = 157.19), the following key ions are expected in an electron ionization (EI) mass spectrum:

m/zProposed Fragment
157[M]⁺ (Molecular Ion)
112[M - OCH₂CH₃]⁺
84[M - OCH₂CH₃ - CO]⁺
57[C₄H₃S]⁺

Trustworthiness of the Protocol: The fragmentation pattern is a unique fingerprint of a molecule. By comparing the experimentally obtained spectrum with the predicted pattern, a high degree of confidence in the compound's identity can be achieved.

Step-by-Step GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrument Parameters:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Scan Range m/z 40-400
  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum of this peak.

    • Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

    • Analyze the fragmentation pattern and compare it with the predicted fragmentation to confirm the structure.

Chromatographic Techniques: Purity Assessment and Quantification

Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. A reversed-phase method is generally suitable for this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in acetonitrile or methanol.

    • Dilute with the mobile phase to a final concentration of 10-100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
  • Data Analysis:

    • The retention time of the main peak should be consistent across injections.

    • Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of thermally stable and volatile compounds.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

  • GC System and Conditions:

ParameterRecommended Setting
Column DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, 20:1)
Carrier Gas Helium or Nitrogen at a constant flow of 1.5 mL/min
Oven Program Initial temp: 80 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C

Spectroscopic Techniques: Functional Group Identification and Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (thiazole ring)
~2980-2850C-H stretchAliphatic (ethyl group)
~1720C=O stretchEster
~1600-1450C=C and C=N stretchThiazole ring
~1250C-O stretchEster
  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be background-corrected.

    • Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for confirmation of the aromatic system.

Based on similar thiazole structures, this compound is expected to exhibit a maximum absorption (λ_max) in the range of 240-270 nm in a polar solvent like ethanol or methanol.

  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in spectroscopic grade ethanol.

    • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Use a quartz cuvette.

    • Blank the spectrophotometer with the solvent (ethanol).

    • Record the UV-Vis spectrum from 200 to 400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λ_max).

Visualization of Analytical Workflows

Analytical_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Quantification Purity & Quantification cluster_Functional_Group_ID Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (GC-MS) HPLC HPLC-UV GC GC-FID FTIR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy Sample This compound Sample Sample->NMR Confirms Connectivity Sample->MS Confirms MW & Fragmentation Sample->HPLC Determines Purity Sample->GC Assesses Volatile Purity Sample->FTIR Identifies Functional Groups Sample->UV_Vis Confirms Chromophore

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The analytical methodologies detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently verify the identity, purity, and quality of this important compound, ensuring its suitability for its intended applications. The provided protocols are designed to be a practical resource, enabling the generation of reliable and reproducible analytical data.

References

Application Note & Protocol: Synthesis of Thiazole-4-carbohydrazide via Hydrazinolysis of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] A key transformation in the functionalization of the thiazole ring is the conversion of carboxylate esters into carbohydrazides. This application note provides a detailed protocol and scientific rationale for the reaction of ethyl thiazole-4-carboxylate with hydrazine hydrate, a fundamental step that yields thiazole-4-carbohydrazide. This product is not an end in itself but a highly versatile synthetic intermediate, serving as a gateway to a vast array of more complex heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, which are of significant interest in drug discovery.[5][6][7]

Scientific Principles and Reaction Mechanism

The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution . This reaction is efficient, high-yielding, and mechanistically straightforward, making it a reliable tool in the synthetic chemist's arsenal.

Causality Behind Experimental Choices:

  • The Nucleophile: Hydrazine (NH₂NH₂) is a potent alpha-effect nucleophile, meaning its reactivity is enhanced due to the presence of lone pairs on adjacent atoms. This inherent reactivity allows it to readily attack the electrophilic carbonyl carbon of the ester.

  • The Substrate: The carbonyl carbon of this compound is electrophilic due to the electron-withdrawing effect of the two adjacent oxygen atoms.

  • Reaction Conditions: The reaction is typically conducted under reflux in a protic solvent like ethanol.[8] The elevated temperature provides the necessary activation energy to overcome the reaction barrier. Ethanol is an excellent choice as it readily dissolves both the ester substrate and hydrazine hydrate and is easily removed post-reaction.

  • Stoichiometry: A significant molar excess of hydrazine hydrate (typically 5-20 equivalents) is employed.[8] This serves two critical purposes:

    • Le Chatelier's Principle: It drives the reaction equilibrium towards the product side, ensuring a high conversion rate of the starting ester.

    • Prevention of Side Reactions: It minimizes the formation of the N,N'-diacylhydrazine dimer, where a molecule of the desired product could potentially react with another molecule of the starting ester.

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OCH₂CH₃) as a leaving group. The ethoxide is subsequently protonated by the solvent or excess hydrazine to form ethanol.

Reaction_Mechanism sub This compound + Hydrazine Hydrate inter Tetrahedral Intermediate sub->inter  Nucleophilic Attack   prod Thiazole-4-carbohydrazide + Ethanol inter->prod  Leaving Group Elimination  

Caption: Nucleophilic acyl substitution mechanism.

Application in Drug Development: A Versatile Synthetic Hub

The true value of thiazole-4-carbohydrazide lies in its potential as a precursor for more elaborate molecular architectures. The terminal -NH₂ group of the hydrazide is nucleophilic and can participate in a variety of cyclization and condensation reactions to build new heterocyclic rings, a common strategy in the design of novel therapeutic agents.[6]

  • Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds yields pyrazole derivatives, a class of compounds known for a wide range of biological activities.[9][10]

  • Synthesis of 1,3,4-Oxadiazoles and Thiadiazoles: Cyclization with reagents like carbon disulfide or phosgene derivatives can lead to the formation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, respectively.

  • Formation of Hydrazones: Condensation with various aldehydes and ketones produces thiazolyl hydrazones, which themselves have been investigated for potent anticancer and antimicrobial activities.[11]

The synthesis of thiazole-4-carbohydrazide is therefore a critical first step in a broader synthetic workflow aimed at creating libraries of novel compounds for biological screening.

Synthetic_Workflow start This compound core Thiazole-4-carbohydrazide start->core  + Hydrazine Hydrate (This Protocol) p1 Thiazolyl Pyrazoles core->p1  + 1,3-Dicarbonyls p2 Thiazolyl Hydrazones core->p2  + Aldehydes/Ketones p3 Thiazolyl 1,3,4-Oxadiazoles core->p3  + Cyclizing Agents p4 Other Heterocycles... core->p4

Caption: Synthetic utility of thiazole-4-carbohydrazide.

Detailed Experimental Protocol

This protocol describes the synthesis of thiazole-4-carbohydrazide on a 10 mmol scale.

3.1 Materials and Reagents

  • This compound (MW: 157.18 g/mol )

  • Hydrazine hydrate (85% solution or higher, MW: 50.06 g/mol for 100%)

  • Absolute Ethanol (200 proof)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel 60 F₂₅₄ TLC plates

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

3.3 Safety Precautions

  • Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient; consult a glove compatibility chart for extended handling).

  • Perform the reaction in a well-ventilated area.

  • Avoid inhalation of vapors and direct skin contact.

3.4 Step-by-Step Procedure

  • Reagent Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.57 g, 10.0 mmol).

    • Add 30 mL of absolute ethanol and stir until the ester is fully dissolved.

    • Carefully, in a fume hood, add hydrazine hydrate (e.g., ~85% solution, 2.9 mL, ~50.0 mmol, 5.0 eq). An exothermic reaction may be observed.[12]

  • Reaction Execution:

    • Attach the reflux condenser to the flask. Ensure cooling water is flowing through the condenser.

    • Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) using a heating mantle.

    • Maintain a gentle reflux with continuous stirring for 4-8 hours. The common practice is to heat for a set time, but monitoring is superior.[8][13]

  • Monitoring the Reaction (Self-Validation):

    • Periodically (e.g., every 2 hours), pause the heating, cool the flask slightly, and withdraw a small aliquot of the reaction mixture with a capillary tube.

    • Spot the aliquot on a TLC plate alongside a spot of the starting this compound.

    • Elute the TLC plate using a solvent system such as 50:50 Ethyl Acetate:Hexane.

    • Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting ester has completely disappeared. The product, being more polar, will have a lower Rf value.

  • Work-up and Product Isolation:

    • Once the reaction is complete, turn off the heating and allow the flask to cool to room temperature.

    • Further cool the flask in an ice-water bath for 30-60 minutes. The product, thiazole-4-carbohydrazide, often crystallizes or precipitates from the ethanol solution.[8]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted hydrazine and soluble impurities.

  • Purification:

    • Air-dry the crude product. For higher purity, the solid can be recrystallized from a minimal amount of hot ethanol.

    • Dissolve the crude solid in boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

3.5 Characterization:

  • Determine the melting point of the final product.

  • Confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to validate the formation of the desired thiazole-4-carbohydrazide.

Data Summary and Troubleshooting

Table 1: Reagent Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
This compound157.1810.01.01.57 g
Hydrazine Hydrate (~85%)~59 (as solution)~50.0~5.0~2.9 mL
Absolute Ethanol46.07--30 mL

Table 2: Summary of Experimental Parameters

ParameterCondition/ValueRationale & Notes
TemperatureReflux (~78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Time4-8 hours (TLC monitored)Reaction time can vary. TLC monitoring is crucial for determining completion and avoiding unnecessary heating.[8]
Product YieldTypically >80%High yields are expected for this efficient transformation.
AppearanceWhite to off-white solid

Troubleshooting:

  • Low Yield:

    • Cause: Incomplete reaction or product loss during workup.

    • Solution: Ensure the reaction has gone to completion via TLC. If not, extend the reflux time or add more hydrazine hydrate. Be careful not to overwash the product during filtration, as it may have some solubility in cold ethanol.

  • Oily Product/Failure to Crystallize:

    • Cause: Presence of impurities or residual solvent.

    • Solution: Concentrate the reaction mixture using a rotary evaporator to remove most of the ethanol and water.[12] Attempt to triturate the resulting oil with a non-polar solvent like diethyl ether or hexane to induce solidification.

  • Presence of Starting Material in Final Product:

    • Cause: Insufficient reaction time or insufficient hydrazine.

    • Solution: Repeat the reaction ensuring at least 5 equivalents of hydrazine hydrate are used and reflux is maintained until TLC confirms full consumption of the starting ester.

Conclusion

The hydrazinolysis of this compound is a robust and indispensable reaction for accessing thiazole-4-carbohydrazide. This protocol provides a detailed, reliable, and validated method for its synthesis. The resulting carbohydrazide serves as a critical and versatile building block, enabling the exploration of novel thiazole-containing chemical entities for drug discovery and development. The emphasis on mechanistic understanding and procedural rationale ensures that researchers can confidently and safely execute this important synthetic transformation.

References

Application Notes & Protocols: Leveraging Ethyl Thiazole-4-carboxylate Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Scaffold as a Privileged Structure in Bioorthogonal Chemistry

The ethyl thiazole-4-carboxylate core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] Its derivatives have shown significant potential in treating a range of diseases, including various cancers and microbial infections.[3][4][5] This guide explores the extension of this powerful scaffold into the realm of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[6][7]

By functionalizing this compound with bioorthogonal handles—namely azides and alkynes—we unlock its potential for a vast array of applications, from high-throughput drug discovery to advanced live-cell imaging.[8][9] This document provides detailed application notes and step-by-step protocols for utilizing these derivatives in two cornerstone click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application Note I: High-Throughput Synthesis of Thiazole-Based Compound Libraries via CuAAC

Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly reliable reaction that joins a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[10][11][12] This reaction is exceptionally efficient, often proceeding to near-quantitative yields under mild, aqueous conditions, making it ideal for the rapid assembly of diverse molecular libraries from two sets of building blocks.[13][14]

Application in Drug Discovery: In this context, an alkyne-functionalized this compound derivative serves as the core scaffold. This core can be "clicked" with a large library of diverse azide-containing fragments (e.g., small molecules, peptides, or pharmacophores) to rapidly generate a library of novel thiazole-triazole hybrids. The resulting triazole ring is not merely a linker; it is a bioisostere of an amide bond, capable of forming hydrogen bonds and contributing to the overall pharmacological profile of the molecule.[7] This strategy allows for the efficient exploration of chemical space around the thiazole core to identify new lead compounds.

Protocol 1: Parallel Synthesis of a Thiazole-Triazole Library via CuAAC

This protocol details the synthesis of a 96-well plate library by reacting an alkyne-modified thiazole core with a diverse set of 96 azide building blocks.

Workflow Overview:

CuAAC_Workflow cluster_prep Plate Preparation cluster_reaction Reaction Addition cluster_analysis Workup & Analysis A Dispense Alkyne-Thiazole Stock Solution to 96 wells B Dispense Azide Library (1 azide per well) A->B Step 1 & 2 C Add Cu(I) Catalyst Premix: CuSO4 / Sodium Ascorbate B->C Step 3 D Seal Plate and Incubate (Room Temp, with shaking) C->D Step 4 E Quench & Extract (or direct LC-MS) D->E F Analyze Purity & Yield via LC-MS E->F Step 5 & 6

Caption: High-throughput CuAAC library synthesis workflow.

Materials and Reagents:

  • Alkyne Core: Ethyl 2-(prop-2-yn-1-ylamino)thiazole-4-carboxylate (Synthesized in-house)

  • Azide Library: 96 unique azide-containing small molecules in DMSO stock solutions (10 mM)

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium Ascorbate

  • Solvent: Dimethyl Sulfoxide (DMSO), Water (deionized)

  • Equipment: 96-well microtiter plates, multichannel pipette, plate shaker, LC-MS system

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Alkyne Core in DMSO.

    • Prepare a fresh 50 mM solution of Copper(II) Sulfate in deionized water.

    • Prepare a fresh 250 mM solution of Sodium Ascorbate in deionized water.

  • Plate Mapping & Dispensing:

    • In a 96-well plate, dispense 50 µL (0.5 µmol) of the Alkyne Core stock solution into each well.

    • Dispense 50 µL (0.5 µmol, 1.0 equivalent) of each unique azide stock solution from your library into its designated well.

  • Catalyst Premix Preparation (Prepare Immediately Before Use):

    • Causality: Preparing the catalyst premix immediately before use is critical. Sodium ascorbate reduces the Cu(II) sulfate to the active Cu(I) catalyst. This Cu(I) species is prone to oxidation by atmospheric oxygen, which would deactivate it.[15]

    • In a sterile conical tube, mix the Copper(II) Sulfate solution and Sodium Ascorbate solution in a 1:5 molar ratio. For a 96-well plate, prepare enough for ~100 reactions (e.g., 100 µL of CuSO₄ solution and 500 µL of Sodium Ascorbate solution). The solution should turn a pale yellow, indicating the formation of the Cu(I) species.

  • Reaction Initiation:

    • Using a multichannel pipette, add 5 µL of the catalyst premix to each well. The final concentration will be approximately 5 mol% Cu(I).

    • Seal the plate securely with a foil lid.

  • Incubation:

    • Place the sealed plate on a plate shaker at room temperature.

    • Incubate for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a test well and analyzing via LC-MS. For most substrates, the reaction is complete within 6 hours.[12]

  • Workup and Analysis:

    • For high-throughput screening, the reaction mixture can often be diluted directly with buffer for biological assays.

    • For purification or detailed analysis, quench the reaction by adding 10 µL of 0.5 M EDTA solution to each well to chelate the copper.

    • The crude reaction mixture is then analyzed directly by LC-MS to determine conversion and purity of the desired triazole product.

Data Presentation:

ParameterCuAACSPAAC
Catalyst Copper(I) (often from CuSO₄/Ascorbate)None (Metal-free)
Biocompatibility Limited (Copper toxicity is a concern for live cells)High (Bioorthogonal)
Reaction Rate Very Fast (minutes to hours)Moderate to Fast (depends on cyclooctyne)
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Primary Use Case Organic synthesis, material science, in vitro bioconjugationLive-cell imaging, in vivo chemistry, bioconjugation

Table 1: Comparison of CuAAC and SPAAC for Thiazole Derivatization.

Application Note II: Bioorthogonal Labeling in Live Cells Using SPAAC

Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry.[16][17] It leverages the high ring strain of a cyclooctyne (like DBCO or BCN) to achieve a rapid cycloaddition with an azide without the need for a toxic metal catalyst.[][19] The reaction's driving force is the release of this ring strain upon forming the stable triazole product.[20] This metal-free nature makes SPAAC ideal for applications within complex biological environments, including live cells and whole organisms.[8][10]

Application in Chemical Biology: Here, a thiazole derivative is first modified with an azide group. This "clickable" thiazole probe can then be used to label a target biomolecule (e.g., a protein or glycan) that has been metabolically or genetically engineered to bear a strained alkyne. For example, a thiazole-based inhibitor could be functionalized with an azide. If its protein target is expressed with an unnatural amino acid containing a cyclooctyne, the probe will specifically "click" to its target inside a live cell, allowing for visualization, isolation, or target engagement studies.

Protocol 2: Fluorescent Labeling of a Target Protein in Live Cells

This protocol describes labeling a hypothetical protein, "Protease-X," which has been genetically engineered to contain a DBCO-lysine residue, using an azide-functionalized thiazole probe linked to a fluorophore.

Experimental Workflow Diagram:

Caption: Workflow for SPAAC-based live-cell protein labeling.

Materials and Reagents:

  • Cell Line: HEK293T cells expressing Protease-X with a DBCO-lysine residue.

  • Click Probe: Azido-Thiazole-Fluor 545 (5 mM stock in DMSO).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Imaging: Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA) for fixing, DAPI for nuclear counterstain.

  • Equipment: Confocal fluorescence microscope, cell culture incubator, 6-well plates with coverslips.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the engineered HEK293T cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells onto glass coverslips in a 6-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Probe Incubation:

    • Expert Insight: The optimal concentration and incubation time for the probe must be determined empirically. Start with a concentration range of 1-10 µM. High concentrations can lead to non-specific background, while low concentrations may result in a weak signal.

    • Dilute the Azido-Thiazole-Fluor 545 stock solution in pre-warmed culture medium to a final concentration of 5 µM.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for 1 hour at 37°C.

  • Washing:

    • Trustworthiness Check: This step is crucial for ensuring a good signal-to-noise ratio. Inadequate washing will result in high background fluorescence from unbound probe.

    • Remove the probe-containing medium.

    • Gently wash the cells three times with 2 mL of pre-warmed PBS for 5 minutes each wash.

  • Cell Fixation and Staining:

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are being visualized.

    • Add DAPI solution (1 µg/mL) for 5 minutes to stain the nuclei.

    • Wash twice more with PBS.

  • Microscopy:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a confocal microscope. Use the appropriate laser lines and emission filters for DAPI (e.g., 405 nm excitation) and your fluorophore (e.g., 545 nm excitation).

    • Expected Result: Specific fluorescence should be observed localized to the cellular compartment where Protease-X resides, with minimal background fluorescence throughout the rest of the cell.

Expert Insights & Troubleshooting

  • CuAAC Pitfalls:

    • Catalyst Poisoning: Thiols from buffers or proteins can coordinate to copper and inhibit the reaction. If working with biological samples in vitro, consider using a copper-coordinating ligand like TBTA or THPTA to protect the catalyst.[15]

    • Protein Damage: The combination of Cu(I) and ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules. Always perform reactions on ice and for the minimum time necessary.[21]

  • SPAAC Pitfalls:

    • Probe Solubility: Bioorthogonal probes are often hydrophobic. Ensure complete solubilization in DMSO before diluting into aqueous media to avoid precipitation.

    • Non-specific Binding: Hydrophobic probes can sometimes bind non-specifically to cellular membranes or protein aggregates. Include a control experiment with a "scrambled" probe or a cell line not expressing the alkyne-tagged target to validate signal specificity.

References

Navigating the Industrial Synthesis of Ethyl Thiazole-4-Carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl Thiazole-4-Carboxylate in Modern Chemistry

This compound is a pivotal heterocyclic building block, indispensable in the synthesis of a wide array of biologically active molecules. Its presence in the core structure of numerous pharmaceuticals and agrochemicals underscores its industrial importance.[1] This guide provides a comprehensive overview of the scalable synthesis of this compound, with a focus on practical application, process optimization, and safety considerations for industrial production. We will delve into the venerable Hantzsch thiazole synthesis, explore modern, greener alternatives, and detail the critical aspects of purification and quality control necessary for producing this vital chemical intermediate.

The thiazole moiety is a key pharmacophore, and its derivatives have shown a broad spectrum of therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] this compound, in particular, serves as a crucial starting material for the synthesis of more complex molecules in drug discovery and development.[1] Its industrial-scale production, therefore, requires robust, efficient, and safe synthetic methodologies.

The Workhorse of Thiazole Synthesis: A Deep Dive into the Hantzsch Reaction at Scale

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the industrial production of thiazole derivatives due to its reliability and versatility. The fundamental transformation involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to the reaction of ethyl bromopyruvate with a suitable thioamide, such as thioformamide.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_qc Quality Control Ethyl_Bromopyruvate Ethyl Bromopyruvate Reactor Jacketed Reactor (Temperature Controlled) Ethyl_Bromopyruvate->Reactor Charge Thioamide Thioamide (e.g., Thioformamide) Thioamide->Reactor Controlled Addition Quenching Quenching (e.g., with water/base) Reactor->Quenching Transfer Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Crystallization Crystallization Phase_Separation->Crystallization Organic Layer Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying QC_Analysis QC Analysis (HPLC, GC, NMR) Drying->QC_Analysis Final_Product This compound (>99% Purity) QC_Analysis->Final_Product

Caption: A typical workflow for the industrial synthesis of this compound via the Hantzsch reaction.

Protocol for Scale-Up Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on an industrial scale, emphasizing safety and process control.

Materials and Equipment:

  • Jacketed glass-lined or stainless-steel reactor with temperature control and agitation.

  • Addition funnel or dosing pump for controlled reagent addition.

  • Condenser and scrubber system for off-gas treatment.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

  • Personal Protective Equipment (PPE): Chemical resistant gloves, splash goggles, face shield, and a respirator with appropriate cartridges.[3][4][5]

Reagents:

ReagentMolar Mass ( g/mol )Typical Molar RatioNotes
Ethyl Bromopyruvate195.031.0Lachrymator, handle with extreme caution in a well-ventilated area.[3][4][6]
Thioformamide61.101.0 - 1.2Can be generated in situ or used as a solution.
Ethanol46.07SolventIndustrial grade.
Sodium Bicarbonate84.01As needed for neutralization
Ethyl Acetate88.11Extraction Solvent
Heptane100.21Anti-solvent for crystallization

Procedure:

  • Reactor Preparation: The reactor is charged with thioformamide and ethanol. The mixture is stirred and cooled to a controlled temperature, typically between 0 and 10 °C, to manage the initial exotherm.

  • Controlled Addition of Ethyl Bromopyruvate: Ethyl bromopyruvate is added to the reactor at a slow, controlled rate.[7] This is a critical step as the reaction is exothermic, and maintaining a stable temperature is crucial to prevent side reactions and ensure safety.[4][8] The temperature of the reaction mixture should be closely monitored and maintained within the desired range using the reactor's cooling system.

  • Reaction Monitoring: The progress of the reaction is monitored by in-process controls (IPCs) using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Work-up and Isolation: Once the reaction is complete, the mixture is quenched by the addition of water. The pH is adjusted to neutral or slightly basic with a solution of sodium bicarbonate to neutralize any acid formed during the reaction.[9] The product is then extracted into an organic solvent, such as ethyl acetate. The organic layer is separated, washed with brine, and dried over a suitable drying agent like anhydrous sodium sulfate.

  • Purification by Crystallization: The crude product is obtained by removing the solvent under reduced pressure. For industrial-scale purification, crystallization is the preferred method. The crude material is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol) at an elevated temperature, and then an anti-solvent (e.g., heptane) is added to induce crystallization upon cooling. This process is often optimized to control crystal size and morphology, which is important for filtration and drying.

  • Filtration and Drying: The crystallized product is collected by filtration and washed with a cold solvent to remove any remaining impurities. The wet cake is then dried under vacuum at a controlled temperature to yield the final product.

Safety at Scale: Handling Hazardous Reagents

The industrial synthesis of this compound involves the use of hazardous materials, most notably ethyl bromopyruvate, which is a potent lachrymator and skin irritant.[3][4][6] A thorough risk assessment and implementation of robust safety protocols are paramount.

Key Safety Considerations:

  • Ventilation: All operations involving ethyl bromopyruvate should be conducted in a well-ventilated area, preferably within a closed system or a fume hood with a dedicated scrubber.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a respirator with organic vapor cartridges, must be worn at all times when handling this reagent.[3][4][5]

  • Emergency Procedures: Emergency eyewash stations and safety showers must be readily accessible.[5] Personnel should be trained on the appropriate response to spills and exposures.

  • Waste Disposal: All waste materials, including contaminated solvents and PPE, must be disposed of in accordance with local environmental regulations.

Beyond Hantzsch: Exploring Greener and Alternative Synthetic Routes

While the Hantzsch synthesis is a reliable method, the chemical industry is increasingly focused on developing more sustainable and environmentally friendly processes.[1][10][11][12] Several "green" alternatives to the traditional Hantzsch synthesis have been explored.

Diagram: Comparison of Synthetic Routes

Synthetic_Routes cluster_hantzsch Hantzsch Synthesis cluster_green Green Alternatives Start This compound Hantzsch_Reactants Ethyl Bromopyruvate + Thioamide Hantzsch_Conditions Conventional Solvents (e.g., Ethanol) Hantzsch_Reactants->Hantzsch_Conditions Hantzsch_Conditions->Start Hantzsch_Pros Pros: - Well-established - Versatile - Good yields Hantzsch_Cons Cons: - Use of hazardous α-haloketones - Potential for byproducts Green_Reactants Alternative Starting Materials (e.g., L-cysteine) Green_Conditions Green Solvents (e.g., water, ionic liquids) Microwave or Ultrasound assistance Green_Reactants->Green_Conditions Green_Conditions->Start Green_Pros Pros: - Reduced environmental impact - Milder reaction conditions - Potentially higher atom economy Green_Cons Cons: - May require more development for scale-up - Catalyst cost and recovery

Caption: A comparison of the traditional Hantzsch synthesis with greener, alternative routes.

Promising Green Approaches:

  • One-Pot Syntheses: Several one-pot procedures have been developed to streamline the synthesis and reduce waste.[13][14] These methods often involve the in-situ generation of one of the reactants, minimizing handling of hazardous intermediates.

  • Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the process.[1][11]

  • Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often allow for milder reaction conditions, contributing to a more energy-efficient process.[1][11][12]

  • Alternative Starting Materials: Research into alternative, more sustainable starting materials is ongoing. For example, a method starting from L-cysteine hydrochloride and formaldehyde has been reported, which avoids the use of highly toxic reagents.[9]

Ensuring Quality: Industrial-Scale Purification and Analytical Control

The purity of this compound is critical for its use in pharmaceutical applications. Therefore, robust purification and analytical quality control (QC) procedures are essential components of the industrial manufacturing process.

Industrial Purification Techniques:

  • Crystallization: As previously mentioned, crystallization is the primary method for purifying the final product on a large scale. The choice of solvent system is crucial for achieving high purity and good recovery.

  • Distillation: For some derivatives, fractional distillation under reduced pressure may be a viable purification method, particularly for removing non-volatile impurities.

  • Extraction: Liquid-liquid extraction can be employed during the work-up to remove water-soluble impurities.

Analytical Quality Control (QC):

A comprehensive set of analytical tests is performed to ensure the final product meets the required specifications.

Typical QC Specifications for this compound:

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Conforms to the reference standard1H NMR, FT-IR
Assay ≥ 99.0%HPLC
Purity by HPLC Individual impurity ≤ 0.1%Total impurities ≤ 0.5%HPLC
Melting Point 52-56 °CMelting Point Apparatus
Residual Solvents Conforms to ICH guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

The development and validation of these analytical methods are performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15]

Conclusion: A Forward Look at the Synthesis of this compound

The industrial synthesis of this compound, a cornerstone intermediate in the pharmaceutical and agrochemical industries, is a mature and well-understood process, largely reliant on the robust Hantzsch thiazole synthesis. However, the future of its production will undoubtedly be shaped by the principles of green chemistry. The drive for more sustainable, safer, and cost-effective manufacturing will continue to fuel research into alternative synthetic routes, greener solvents, and more efficient catalytic systems. For researchers and drug development professionals, a thorough understanding of the fundamentals of the existing processes, coupled with an awareness of these emerging technologies, will be essential for navigating the evolving landscape of chemical manufacturing. This guide provides a solid foundation for those involved in the scale-up and production of this vital molecule, emphasizing the critical interplay of synthetic chemistry, process engineering, safety, and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of ethyl thiazole-4-carboxylate, focusing on troubleshooting common issues and improving reaction yields. As Senior Application Scientists, we understand that maximizing yield while ensuring purity is paramount. This center addresses the causal relationships behind experimental choices to empower you to optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?

The most prevalent and historically significant method for synthesizing the thiazole core of this compound is the Hantzsch Thiazole Synthesis .[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[2] For this compound, the specific reactants are typically ethyl bromopyruvate (the α-halocarbonyl component) and thioformamide .

The reaction proceeds through a nucleophilic substitution, where the sulfur atom of the thioamide attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[3]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thioformamide Thioformamide Intermediate1 Nucleophilic Attack (Thio-Adduct) Thioformamide->Intermediate1 S attacks C-Br EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Intermediate1 Intermediate2 Cyclization (Hydroxythiazoline Intermediate) Intermediate1->Intermediate2 N attacks C=O Product This compound Intermediate2->Product - H2O (Dehydration) Troubleshooting_Workflow cluster_opt Condition Optimization cluster_pur Purification Strategy Start Low Yield or Impure Product CheckReagents Verify Reagent Quality (Fresh Thioformamide, Dry Bromopyruvate) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions If reagents are good AdjustStoichiometry Adjust Stoichiometry (Slight excess of thioamide) OptimizeConditions->AdjustStoichiometry Temp Implement Temperature Control (Initial 0-5°C, then reflux) OptimizeConditions->Temp RefinePurification Refine Purification Method AdjustStoichiometry->RefinePurification Success High Yield & Purity Achieved RefinePurification->Success Recrystallize Recrystallization (Test Solvents) RefinePurification->Recrystallize Solvent Test Alternative Solvents (e.g., THF/Water) Catalyst Consider Green Catalyst Column Column Chromatography Extraction Acid-Base Extraction

References

Technical Support Center: Purification of Ethyl Thiazole-4-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of ethyl thiazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its purification by recrystallization, moving beyond procedural steps to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Solvent Selection & Optimization

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][2] This temperature-dependent solubility gradient is the driving force for crystallization. Key criteria for solvent selection include:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but dissolve completely upon heating.[1]

  • Inertness: The solvent must not react with the this compound.[3]

  • Boiling Point: A solvent with a boiling point lower than the melting point of the compound (51-55 °C) is often preferred to prevent "oiling out".[2][4] However, higher boiling solvents can be used with careful technique.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[3]

  • Impurity Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Q2: Which specific solvents are recommended for starting a solvent screen?

A2: Based on the structure of this compound (a moderately polar ester), a good starting point is moderately polar solvents. A rule of thumb is that solvents with functional groups similar to the compound of interest can be effective solubilizers.[5] For this ester, consider the following:

SolventBoiling Point (°C)Rationale & Potential Issues
Ethyl Acetate 77Good starting point. As an ester, it follows the "like-dissolves-like" principle.[5] Its boiling point is above the compound's melting point, so slow cooling is critical.
Ethanol 78Often effective for moderately polar compounds. Can be used in a mixed-solvent system with water.[2]
Isopropanol (IPA) 82Similar to ethanol, offers a slightly higher boiling point.
Hexane/Heptane ~69 / ~98Likely a poor solvent. Excellent for use as an anti-solvent in a mixed-solvent system (e.g., with ethyl acetate or toluene) or for washing final crystals to remove non-polar impurities.[5]
Toluene 111Has been used for similar heterocyclic compounds.[6] High boiling point significantly increases the risk of oiling out.[7] Use with caution.
Ethanol/Water VariableA powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until persistent cloudiness appears. The solution is then reheated to clarify and cooled slowly.[2]

Q3: My compound is soluble in everything I've tried, even when cold. What should I do?

A3: This indicates you are using solvents that are "too good." In this case, a mixed-solvent or anti-solvent crystallization is the best approach.[3]

  • Dissolve your crude compound in a minimum amount of the "good" solvent (the one it dissolves in easily) at room temperature.

  • Slowly add a "bad" or anti-solvent (one in which the compound is insoluble, like hexane or water, ensuring it is miscible with the "good" solvent) dropwise until you observe persistent turbidity (cloudiness).[2]

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly. This controlled reduction in solubility will promote crystallization.

Section 2: Common Experimental Problems & Solutions

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid. This is a frequent issue when the compound's melting point (51-55 °C for this compound) is lower than the boiling point of the chosen solvent or if the solution is cooled too rapidly from a highly concentrated state.[4][7][8] An oil is undesirable because it tends to trap impurities.

Troubleshooting Steps:

  • Re-dissolve: Heat the solution to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount (5-10% more) of hot solvent to lower the saturation point.[8][9]

  • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) can significantly improve crystal formation.[10]

  • Consider Solvent Choice: If oiling persists, the solvent's boiling point may be too high. Switch to a lower-boiling solvent or use a mixed-solvent system to lower the temperature at which saturation occurs.

Q5: The solution has cooled completely, but no crystals have formed. What should I do?

A5: This is a classic problem that usually stems from either using too much solvent or the solution being supersaturated.[8][10]

Troubleshooting Workflow:

G start No Crystals After Cooling q1 Was too much solvent used? start->q1 a1 Boil off some solvent to concentrate the solution. Re-cool slowly. q1->a1 Yes q2 Solution may be supersaturated. q1->q2 No end Crystals Form a1->end a2 Induce Nucleation q2->a2 a2_1 Scratch inner flask surface with a glass rod. a2->a2_1 a2_2 Add a 'seed crystal' of pure compound. a2->a2_2 a2_1->end a2_2->end

Caption: Troubleshooting decision tree for inducing crystallization.

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystal growth to begin.[9]

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This provides a template for further crystal growth.[9]

Q6: My final product has a low yield. How can I improve recovery?

A6: Low yield is often a trade-off for high purity. However, recovery can be optimized.

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[1]

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]

  • Washing Technique: Wash the collected crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will re-dissolve some of your product.

  • Second Crop: It may be possible to recover more material from the mother liquor. Concentrate the filtrate (e.g., using a rotary evaporator) to reduce the volume and cool again. Be aware that this "second crop" of crystals will likely be less pure than the first.[9]

Q7: The purified crystals are still colored. How do I remove colored impurities?

A7: If the colored impurities are minor and non-polar, they may be removed by washing the crystals with a small amount of a cold, poor solvent like hexane. For more persistent colored impurities, activated charcoal can be used.

Charcoal Treatment Protocol:

  • Dissolve the crude solid in the hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[8]

  • Proceed with the slow cooling of the clarified filtrate.

Standard Recrystallization Protocol: this compound

This protocol provides a general workflow. The choice of solvent and specific volumes will need to be determined experimentally.

G cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation a 1. Place crude solid in Erlenmeyer flask b 2. Add minimal hot solvent until dissolved a->b c 3. (Optional) Hot filter to remove insolubles b->c d 4. Cool slowly to room temperature c->d e 5. Chill in ice bath d->e f 6. Collect crystals via vacuum filtration e->f g 7. Wash with minimal ice-cold solvent f->g h 8. Dry crystals under vacuum g->h

Caption: General workflow for recrystallization.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip. Heat a suitable solvent (e.g., ethyl acetate) in a separate beaker. Add the hot solvent portion-wise to the flask with swirling and heating until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent (~5%) and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

References

Technical Support Center: Synthesis of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of ethyl thiazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis & Prevention

This section addresses the most common issues reported during the synthesis, focusing on proactive measures and initial diagnostic steps.

Q1: My overall yield of this compound is significantly lower than expected. What are the primary factors to investigate?

Low yields in the Hantzsch thiazole synthesis, the most common route to this compound, are a frequent issue stemming from several critical variables.[1][2] Investigate these factors systematically:

  • Reactant Quality: The purity of your starting materials, primarily ethyl bromopyruvate and thioformamide, is paramount. Ethyl bromopyruvate is susceptible to self-condensation or hydrolysis, while thioformamide can be unstable.[1] Using freshly distilled or high-purity reagents is critical.

  • Stoichiometry: While the core reaction is a 1:1 condensation, using a slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion.[3] However, a large excess will complicate purification.

  • Reaction Conditions:

    • Temperature: Excessive heat can promote the decomposition of thioformamide and the formation of polymeric byproducts, often indicated by the reaction mixture turning dark brown or black. A gentle reflux is typically sufficient.[4]

    • Solvent: The choice of solvent is crucial. While alcohols like ethanol or methanol are common, they must be anhydrous.[1][5] Water can hydrolyze the ester and the α-haloketone, leading to unwanted carboxylic acid byproducts.

  • Work-up Procedure: The product, this compound, has moderate polarity. Ensure your extraction and purification steps are optimized to prevent loss of the product. The work-up often involves neutralization, which can cause the product to precipitate if solubility in the aqueous/organic mixture is low.[3][5]

Q2: My TLC analysis shows several spots, and the crude product is a dark, oily residue instead of the expected off-white solid. What are the likely side products?

The presence of multiple byproducts, particularly those leading to a dark and oily crude mixture, points towards competing reaction pathways. The primary suspects are:

  • Ethyl Bromopyruvate Self-Condensation: In the presence of any base (including the thioamide itself, which is weakly basic) or upon prolonged heating, ethyl bromopyruvate can undergo self-condensation reactions, leading to a complex mixture of oligomeric and polymeric materials.

  • Thioformamide Decomposition: Thioformamide is one of the less stable thioamides. Under thermal stress or acidic/basic conditions, it can decompose. Its decomposition products can subsequently react to form various sulfur-containing impurities.[1]

  • Formation of Dithiazine or Oxathiole Derivatives: Although less common, alternative cyclization pathways can occur. For instance, reaction of the intermediate with another molecule of the thioamide or incomplete dehydration can lead to different heterocyclic systems.

  • Hydrolysis Products: If moisture is present, hydrolysis of the ethyl ester on the bromopyruvate or the final product can lead to the corresponding carboxylic acids, which will have very different TLC retention factors.

Q3: How critical is the order of addition of reagents?

The order of addition can influence the outcome by controlling the instantaneous concentration of reactive species. For the Hantzsch synthesis, the reaction is typically initiated by combining the thioamide and the α-haloketone in a suitable solvent before heating.[4][5] A slow, controlled addition of the ethyl bromopyruvate to a solution of the thioformamide can sometimes be beneficial. This strategy maintains a low concentration of the electrophilic bromopyruvate, minimizing its opportunity for self-condensation and favoring the desired bimolecular reaction with the thioamide.

Section 2: Mechanistic Insights & Side Reaction Pathways

Understanding the desired reaction mechanism in contrast to potential side reactions is key to effective troubleshooting.

The intended pathway is the Hantzsch Thiazole Synthesis.[2] It begins with a nucleophilic attack (Sɴ2 reaction) by the sulfur atom of thioformamide on the α-carbon of ethyl bromopyruvate.[6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Diagram: Primary Hantzsch Synthesis Pathway

Hantzsch_Synthesis reagents Ethyl Bromopyruvate + Thioformamide intermediate1 S-Alkylation Intermediate (Thioimidate ester hydrobromide) reagents->intermediate1 Sɴ2 Attack intermediate2 Cyclized Hemiaminal (4-Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H₂O)

Caption: The desired reaction pathway for the Hantzsch synthesis of this compound.

Competing with this productive pathway are several side reactions that consume starting materials and generate impurities.

Diagram: Competing Side Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions start Ethyl Bromopyruvate + Thioformamide product Desired Product: This compound start->product Hantzsch Pathway ebp Ethyl Bromopyruvate poly Self-Condensation & Polymerization ebp->poly Heat / Base hydrolysis Bromopyruvic Acid + Ethanol ebp->hydrolysis H₂O tf Thioformamide decomp Decomposition Products tf->decomp Heat

Caption: Common side reactions that compete with the main synthesis pathway, leading to impurities.

Section 3: Troubleshooting Guide & Optimized Protocols

This section provides actionable solutions to specific experimental problems.

Troubleshooting Matrix
Observed Problem Plausible Cause(s) Recommended Actions & Solutions
Reaction fails to initiate (no product formation by TLC after 1-2 hours). 1. Poor quality α-haloketone (decomposed).2. Insufficient temperature.3. Highly impure thioamide.1. Verify the purity of ethyl bromopyruvate via ¹H NMR. Use freshly opened or distilled material.2. Ensure the reaction mixture reaches a gentle reflux (typically 70-80°C in ethanol).[1] 3. Source high-purity thioformamide or synthesize and purify it immediately before use.
Crude product is a dark, non-crystallizable oil. 1. Excessive heating causing decomposition.2. Presence of polymeric byproducts.1. Lower the reaction temperature and shorten the reaction time. Monitor closely with TLC.2. Attempt purification via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the product from less polar and more polar impurities.[5]
Product yield is high, but it is difficult to purify from starting thioamide. 1. Large excess of thioamide used.2. Thioamide is water-soluble.1. Reduce the excess of thioamide to ~1.1 equivalents.2. During work-up, perform multiple aqueous washes (e.g., with dilute NaHCO₃ solution followed by brine) to extract the unreacted thioamide.
Optimized Experimental Protocol

This protocol is adapted from established procedures and incorporates best practices to minimize side reactions.[7]

Materials:

  • Thioformamide (High Purity)

  • Ethyl bromopyruvate (>95%, fresh)

  • Anhydrous Ethanol

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioformamide (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of thioformamide).

  • Reagent Addition: To the stirring solution at room temperature, add ethyl bromopyruvate (1.05 eq) dropwise over 5-10 minutes. An initial exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (bath temperature ~80-85°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting materials should be consumed, and a major, more polar product spot should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate or dichloromethane (approx. 50 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). This removes unreacted thioamide and any acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.

  • Purification:

    • The crude product is often obtained as a yellow to brown oil or solid.

    • Dissolve the crude material in a minimal amount of hot hexane.[7]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the resulting off-white to pale yellow needles by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[7]

    • Expected melting point: 52-53°C.[7]

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl Thiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. The Hantzsch thiazole synthesis is a classic and widely employed method for its preparation, involving the condensation of an α-halocarbonyl compound, such as ethyl bromopyruvate, with a thioamide, like thioformamide. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product. This guide will delve into the intricacies of this synthesis, providing you with the knowledge to overcome common hurdles and achieve consistent, high-quality results.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in the Hantzsch thiazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stability:

  • Ethyl Bromopyruvate: This reagent is a lachrymator and can degrade over time, especially if not stored properly.[1] It is sensitive to moisture and should be stored in a cool, dry place.[2][3][4] Consider purifying the ethyl bromopyruvate by distillation under reduced pressure if you suspect it has degraded.[1]

  • Thioformamide: The purity of thioformamide is crucial for a successful reaction.[5] Impurities can lead to unwanted side reactions and lower yields. If possible, use freshly prepared or high-purity thioformamide.

2. Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter. While some Hantzsch syntheses can proceed at room temperature, gentle heating is often required to drive the reaction to completion. A temperature of around 50°C is a good starting point.[2] However, excessive heat can lead to the decomposition of reactants and the formation of byproducts.

  • Reaction Time: The reaction may not have had enough time to go to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If you still see starting materials after the initially planned time, extend the reaction duration.

  • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Ethanol is a commonly used solvent for this reaction.[6] Ensure that the solvent is dry, as water can interfere with the reaction.

3. Stoichiometry of Reactants:

  • Ensure that you are using the correct molar ratios of your reactants. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.

Formation of Multiple Products/Impurities

Question: My TLC analysis shows multiple spots in addition to my desired product. What are these impurities and how can I minimize their formation?

Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts. Here are some common impurities and strategies to mitigate them:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to ethyl bromopyruvate and thioformamide. As mentioned earlier, optimizing the reaction time and temperature can help drive the reaction to completion.

  • Side Reactions: The Hantzsch synthesis can sometimes yield isomeric thiazole products or other heterocyclic compounds, although this is less common for this specific synthesis. The formation of byproducts can also arise from the decomposition of the starting materials.

  • Work-up Procedure: An improper work-up can introduce impurities. Ensure that you are thoroughly washing the organic layer to remove any unreacted starting materials or water-soluble byproducts.

To minimize impurity formation:

  • Control the reaction temperature: Avoid excessive heat.

  • Use high-purity reagents: This is particularly important for thioformamide.

  • Optimize the reaction time: Monitor the reaction by TLC to determine the optimal time for product formation without significant byproduct accumulation.

Difficulty in Product Purification

Question: I am having trouble purifying my this compound. What are the best methods for purification?

Answer: The purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, a mixture of hexane and ethyl acetate can be an effective solvent system for recrystallization.[7]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a powerful purification technique. A gradient elution with a mixture of hexane and ethyl acetate is typically used.[8]

  • Extraction and Washing: During the work-up, ensure that you are performing thorough extractions and washings to remove as many impurities as possible before attempting recrystallization or chromatography. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Hantzsch synthesis for this compound?

A1: The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[4][9] It begins with the nucleophilic attack of the sulfur atom of thioformamide on the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the pyruvate moiety. Finally, a dehydration step occurs to form the aromatic thiazole ring.

Hantzsch_Mechanism reagents Ethyl Bromopyruvate + Thioformamide intermediate1 Nucleophilic Attack (S attacks α-C) reagents->intermediate1 SN2 Reaction intermediate2 Intramolecular Cyclization (N attacks C=O) intermediate1->intermediate2 Ring Formation intermediate3 Dehydration intermediate2->intermediate3 Loss of H2O product This compound intermediate3->product Aromatization

Caption: Hantzsch Thiazole Synthesis Mechanism.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[10] Spot the reaction mixture alongside the starting materials (ethyl bromopyruvate and thioformamide) on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new, more polar spot corresponding to the product will indicate that the reaction is proceeding. A suitable eluent system for this reaction is a mixture of petroleum ether and ethyl acetate (e.g., 2:1).[10]

Q3: What are the key safety precautions I should take when performing this synthesis?

A3: It is crucial to adhere to standard laboratory safety procedures. Both ethyl bromopyruvate and thioformamide present hazards.

  • Ethyl Bromopyruvate: This compound is a lachrymator and can cause irritation to the eyes, skin, and respiratory tract.[2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2][3]

  • Thioformamide: Thioformamide is also an irritant and should be handled with care.[5]

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Detailed Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound based on established procedures.[2]

Synthesis of this compound

Materials and Reagents:

  • Ethyl bromopyruvate

  • Thioformamide

  • Ethanol (anhydrous)

  • Hexane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide in anhydrous ethanol.

  • Addition of Ethyl Bromopyruvate: Slowly add ethyl bromopyruvate to the stirred solution of thioformamide. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50°C and stir for the appropriate amount of time (monitor by TLC).[2]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Dissolve Thioformamide in Ethanol) addition 2. Add Ethyl Bromopyruvate setup->addition heating 3. Heat and Stir (Monitor by TLC) addition->heating evaporation 4a. Solvent Removal heating->evaporation extraction 4b. Extraction and Washing evaporation->extraction drying 4c. Drying and Concentration extraction->drying purify 5. Recrystallization or Column Chromatography drying->purify product Pure this compound purify->product

Caption: Experimental Workflow for Synthesis.

Data Presentation

Table 1: Troubleshooting Common Synthesis Issues
Problem Potential Cause Recommended Solution
Low Yield Poor quality of starting materialsUse high-purity reagents; purify ethyl bromopyruvate if necessary.[1][2][5]
Incomplete reactionIncrease reaction time and/or temperature; monitor by TLC.
Incorrect stoichiometryDouble-check the molar ratios of reactants.
Multiple Products Side reactionsControl temperature carefully; use pure starting materials.
Decomposition of reagentsStore reagents properly, especially ethyl bromopyruvate.[2][3][4]
Purification Difficulty Inefficient separationOptimize recrystallization solvent system or chromatography eluent.[7][8]
Incomplete removal of impuritiesEnsure thorough washing during the work-up.[2]
Table 2: Spectroscopic Data for this compound
Spectroscopic Technique Expected Peaks/Signals
¹H NMR Signals for the ethyl group (triplet and quartet), and signals for the thiazole ring protons.
¹³C NMR Signals for the carbonyl carbon, the ethyl group carbons, and the carbons of the thiazole ring.
IR Spectroscopy Characteristic peaks for the C=O stretch of the ester, C=N and C=C stretches of the thiazole ring.

Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific instrument used.

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive troubleshooting guide for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the common challenges and nuances of this versatile reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the Hantzsch thiazole synthesis.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I improve it?

A1: Low or no yield in a Hantzsch synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1]

Possible Causes and Solutions:

  • Purity of Reactants: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to undesired side reactions that consume your starting materials.[1] Always use freshly purified reagents if possible.

  • Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, consider gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary. However, be aware that excessive heat can lead to decomposition.[1]

  • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you still see starting materials after your intended reaction time, extend it until the limiting reagent is consumed.[1]

  • Solvent Choice: The solvent plays a significant role in reaction rate and yield. Alcohols such as ethanol and methanol are commonly used and generally provide good results.[1] In some cases, a mixture of solvents, like ethanol/water, has been shown to improve yields.[2]

Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of multiple products is a common issue. Identifying these byproducts is the first step to mitigating their formation.

Common Side Products:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your α-haloketone and thioamide.

  • Oxazole Formation: If your thioamide is contaminated with the corresponding amide, you may form an oxazole byproduct.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.

  • Over-alkylation: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by a second molecule of the α-haloketone.[1]

  • Regioisomers: With unsymmetrical thioamides, the formation of isomeric thiazole products is possible, especially under acidic conditions.[3]

Q3: My thiazole product is difficult to purify. What are the best purification methods?

A3: Purification can be challenging due to the polarity of the product and potential byproducts.

Recommended Purification Strategies:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1]

  • Column Chromatography: For oils or when crystallization is ineffective, silica gel column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in hexane.[1]

  • Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can use an acid-base extraction to separate it from neutral byproducts. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The thiazole will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[1]

In-Depth Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

A low yield despite a long reaction time often points to issues with reactivity or reaction conditions.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity First Step optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If no improvement success Improved Yield optimize_temp->success use_catalyst Consider Using a Catalyst optimize_solvent->use_catalyst If still low optimize_solvent->success microwave Explore Microwave Synthesis use_catalyst->microwave For faster reaction use_catalyst->success microwave->success

Caption: Workflow for troubleshooting low reaction yields.

Detailed Solutions for Low Yield
ParameterRecommendationRationale
Reactant Purity Use reagents of >98% purity. Recrystallize or distill starting materials if necessary.Impurities can cause side reactions, consuming reactants and complicating purification.[1]
Temperature Start with gentle heating (40-60 °C) and increase to reflux if needed. Monitor for decomposition by TLC.The activation energy for the cyclization and dehydration steps often requires thermal energy.[1]
Solvent Ethanol or methanol are good starting points. For stubborn reactions, consider DMF or a biphasic system like ethanol/water.[1][2]The solvent must solubilize the reactants and facilitate the polar transition states of the reaction.
Catalysis For multi-component reactions, consider a catalyst like silica-supported tungstosilicic acid.[2]Catalysts can lower the activation energy of the reaction, increasing the rate and potentially the yield.
Microwave Irradiation Microwave synthesis can significantly reduce reaction times and improve yields.[4]Microwaves can efficiently heat the reaction mixture, leading to faster reaction rates.
Issue 2: Formation of Side Products

The appearance of extra spots on your TLC plate indicates the formation of one or more side products.

Hantzsch Thiazole Synthesis: Main Reaction and Potential Side Reactions

reaction_pathways reactants α-Haloketone + Thioamide desired_product Thiazole Product Desired Pathway reactants->desired_product side_product1 Oxazole From Amide Impurity reactants->side_product1 side_product2 Dimer/Polymer Self-Condensation reactants->side_product2 side_product4 Regioisomer With Unsymmetrical Thioamide reactants->side_product4 side_product3 Over-alkylation Product Further Reaction desired_product->side_product3 Excess α-Haloketone

Caption: Reaction pathways in Hantzsch thiazole synthesis.

Identifying and Mitigating Side Products
Side ProductIdentification (TLC, NMR, IR)Mitigation Strategy
Oxazole Typically has a similar Rf to the thiazole. Look for characteristic C=N and C-O stretches in the IR, and the absence of a broad N-H signal in the ¹H NMR (for 2-aminothiazoles).Use highly pure thioamide.
Dimer/Polymer Often appears as a baseline spot or a streak on the TLC plate. The NMR spectrum will be complex and broad.Use a slight excess of the thioamide to ensure the α-haloketone is consumed.[1]
Over-alkylation Product Will have a higher molecular weight. The ¹H NMR spectrum will show signals corresponding to two α-haloketone-derived fragments.Use a 1:1 or slight excess of the thioamide to α-haloketone stoichiometry.[1]
Regioisomer May have a similar Rf to the desired product. Careful analysis of ¹H and ¹³C NMR is required to distinguish isomers.[3]Control the pH of the reaction. Neutral conditions generally favor one regioisomer.[3]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[1]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base (e.g., 5% sodium carbonate or sodium bicarbonate).[5]

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water or ethanol.[5]

    • If no precipitate forms, the product may be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[1]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • α-Haloketones are lachrymators and skin irritants. Handle with care.

  • Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

The Hantzsch Thiazole Synthesis Mechanism

Understanding the mechanism is key to troubleshooting the reaction.

hantzsch_mechanism cluster_0 Mechanism Steps step1 1. Nucleophilic Attack (SN2 Reaction) step2 2. Intermediate Formation step1->step2 step3 3. Intramolecular Cyclization step2->step3 step4 4. Dehydration step3->step4 step5 5. Aromatization step4->step5 product Thiazole step5->product reactants α-Haloketone + Thioamide reactants->step1

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[5]

  • Intermediate Formation: This initial attack forms a key intermediate.

  • Intramolecular Cyclization: The nitrogen of the thioamide intermediate then attacks the carbonyl carbon of the ketone, forming the five-membered ring.[5]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule).

  • Aromatization: The final step is the elimination of HX to form the stable aromatic thiazole ring.[5]

By understanding these steps, you can better diagnose where your reaction might be failing. For example, if you isolate the initial S-alkylated intermediate, it suggests that the cyclization or dehydration steps are slow under your current conditions.

References

"Ethyl thiazole-4-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Thiazole-4-Carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 14527-43-6) is a heterocyclic organic compound featuring a thiazole ring functionalized with an ethyl ester group.[1] Its unique structure makes it a valuable building block in various fields. In pharmaceutical development, it serves as a key intermediate for synthesizing bioactive molecules, including antimicrobial and anti-inflammatory agents.[1] It is also utilized in the agrochemical industry for creating fungicides and herbicides and in the flavor and fragrance industry to impart specific sensory profiles to food products and perfumes.[1][2]

Q2: What are the recommended storage conditions for this compound?

To ensure its long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is advisable to keep it away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[3] For laboratory-scale quantities, storage at 2-8°C is common practice to minimize the potential for slow degradation over time.

Q3: How stable is the compound under ambient laboratory conditions?

This compound is generally stable under standard ambient conditions (room temperature and atmospheric pressure) for short periods. However, like many complex organic molecules, it is susceptible to degradation over extended periods or when exposed to specific environmental stressors. The primary factors that can compromise its stability are exposure to high humidity, extreme pH, oxidizing agents, light (particularly UV), and elevated temperatures.

Q4: What are the main chemical liabilities or "hot spots" for degradation in the molecule?

The structure of this compound contains two primary functional groups susceptible to degradation:

  • The Ethyl Ester Group: This group is prone to hydrolysis under both acidic and basic conditions, which would yield Thiazole-4-Carboxylic Acid and ethanol.

  • The Thiazole Ring: Heterocyclic rings, especially those containing sulfur, can be susceptible to oxidative attack or cleavage under photolytic (UV light) conditions.[4][5]

Understanding these liabilities is the first step in designing robust experiments and interpreting stability data correctly.

Part 2: Troubleshooting Guides for Stability & Degradation Studies

This section provides detailed troubleshooting guides for identifying and understanding the degradation of this compound under various stress conditions. These are critical for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[6][7][8][9]

Workflow for a Forced Degradation Study

A forced degradation or stress testing study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[6][9] The goal is typically to achieve 5-20% degradation of the active substance to ensure that the analytical method can adequately detect and resolve the degradants from the parent peak.[9][10]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose Aliquots Oxidation Oxidative (e.g., 3% H2O2) Prep->Oxidation Expose Aliquots Thermal Thermal (e.g., 80°C) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B) Prep->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability- Indicating HPLC Method Dilute->Analyze MassBalance Calculate Mass Balance Analyze->MassBalance Evaluate Data Identify Identify Degradants (e.g., LC-MS) Analyze->Identify Evaluate Data

Caption: General workflow for a forced degradation study.

Guide 1: Hydrolytic Degradation (Acid & Base Stress)

Issue: I've noticed a new, more polar peak in my chromatogram after exposing my sample to acidic or basic conditions. My primary peak for this compound is decreasing.

Causality: This is the classic presentation of ester hydrolysis. The ester bond is being cleaved by water, a reaction catalyzed by the presence of acid (H⁺) or base (OH⁻). The primary degradation product is Thiazole-4-Carboxylic Acid.

Degradation Pathway: Hydrolysis

G cluster_main cluster_struct ET This compound TCA Thiazole-4-Carboxylic Acid ET->TCA H⁺ or OH⁻ / H₂O EtOH Ethanol ET->EtOH H⁺ or OH⁻ / H₂O ET_struct Thiazole-COOEt TCA_struct Thiazole-COOH

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Hydrolytic Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 2-4 hours.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30-60 minutes. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed.

  • Sampling: At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralization: For the acid-stressed sample, neutralize it with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl. This is crucial to stop the reaction before analysis.

  • Analysis: Dilute the neutralized sample to a suitable concentration and analyze using a reverse-phase HPLC method.

StressorReagentTemperatureTimeExpected Degradant
Acid Hydrolysis0.1 M HCl60°C2-4 hoursThiazole-4-Carboxylic Acid
Base Hydrolysis0.1 M NaOHRoom Temp30-60 minThiazole-4-Carboxylic Acid
Guide 2: Oxidative Degradation

Issue: After adding hydrogen peroxide to my sample, I see a decrease in the parent peak and the appearance of several new, often minor, peaks. The mass balance is poor.

Causality: The thiazole ring, containing both sulfur and nitrogen atoms, is susceptible to oxidation.[11] The sulfur atom can be oxidized to a sulfoxide or sulfone. Additionally, strong oxidative conditions can lead to ring cleavage, resulting in a complex mixture of smaller, highly polar fragments, which can make achieving good mass balance challenging.

Degradation Pathway: Oxidation

G ET This compound SO N-oxides or S-oxides ET->SO Mild Oxidation (e.g., H₂O₂) Fragments Ring Cleavage Products SO->Fragments Strong Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Protocol: Oxidative Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 6-24 hours, protected from light.

  • Sampling: Withdraw aliquots at various time points to monitor the reaction progress.

  • Analysis: Dilute the sample directly and analyze by HPLC. No quenching or neutralization is typically required.

Guide 3: Photolytic Degradation

Issue: My solution, which was stable in the dark, shows multiple new peaks after being left on the benchtop under laboratory light or in a photostability chamber.

Causality: Thiazole rings can absorb UV radiation, leading to photochemical reactions. This energy can induce ring cleavage and decarboxylation (loss of the carboxylate group as CO₂).[4][12] Studies on similar structures like 2-aminothiazole-4-carboxylic acid have shown that UV exposure first leads to decarboxylation, followed by cleavage of the S-C bonds in the ring, forming various reactive intermediates.[4]

Degradation Pathway: Photolysis

G ET This compound ET_excited Excited State* ET->ET_excited UV Light (hν) Decarboxy Decarboxylated Intermediates ET_excited->Decarboxy Fragments Ring Cleavage Products Decarboxy->Fragments

Caption: General pathway for photolytic degradation.

Experimental Protocol: Photostability Testing

  • Preparation: Prepare two identical sets of solutions of the compound (~1 mg/mL) in transparent vials.

  • Exposure: Place one set of samples in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt hours/square meter.

  • Control: Wrap the second set of vials completely in aluminum foil and place them in the same chamber to serve as dark controls (to separate thermal effects from photolytic effects).

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

Part 3: Analytical Method Considerations

Q: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the decrease of the active substance and resolve its degradation peaks from the parent peak and any other impurities.

  • Column Choice: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution is often necessary to resolve the parent compound from its more polar degradants (like the carboxylic acid) and less polar degradants.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (an acidic modifier sharpens peak shape for the thiazole nitrogen).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Detection: UV detection is suitable. Run a UV scan of the parent compound to find the wavelength of maximum absorbance (λ-max), which is likely to be in the 230-270 nm range.[13]

  • Validation: Perform forced degradation as described above. Inject the stressed samples to prove the method's specificity. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak (Resolution > 2). Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

References

Common impurities in "ethyl thiazole-4-carboxylate" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl Thiazole-4-Carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I've compiled this information to address common challenges encountered during the synthesis and purification of this compound, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary synthetic routes for obtaining this compound:

  • Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-halo ketone, such as ethyl bromopyruvate, with a thioamide, like thioformamide.[1] It is a widely used and versatile method for forming the thiazole ring.

  • Synthesis from Ethyl Isocyanoacetate: This route utilizes the reaction of ethyl isocyanoacetate with a thiono ester, such as O-ethyl thioformate.[2] This method can be advantageous under milder conditions.

Q2: My reaction mixture is a complex, dark oil. What are the likely impurities?

The composition of your crude product will heavily depend on the synthetic route you've employed. Below is a summary of common impurities associated with each primary method.

Synthetic RouteCommon Impurities
Hantzsch Synthesis Unreacted starting materials (ethyl bromopyruvate, thioformamide), regio-isomeric thiazoles, polymeric byproducts.
From Ethyl Isocyanoacetate Unreacted starting materials (ethyl isocyanoacetate, O-ethyl thioformate), ethyl formate, imidazole byproducts.[2][3]

Q3: How can I monitor the progress of my reaction and the presence of impurities?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction.

  • Stationary Phase: Silica gel 60 F254 plates are standard.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the polarity of your starting materials and product. A common starting ratio is 7:3 hexane:ethyl acetate.

  • Visualization:

    • UV Light (254 nm): Most aromatic compounds, including the thiazole product and many impurities, will be UV active and appear as dark spots on a fluorescent background.[4]

    • Iodine Chamber: Heating the plate in a chamber with iodine crystals will stain most organic compounds, appearing as brown spots.[5]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as some side-products.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of this compound in Hantzsch Synthesis

Q: I'm getting a very low yield of my desired product. What could be the cause?

A: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Poor Quality of Starting Materials: Ensure your ethyl bromopyruvate is fresh, as it can degrade over time. Thioformamide can also be unstable.

  • Incorrect Reaction Temperature: The reaction often requires heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the formation of polymeric byproducts.

  • Suboptimal pH: The reaction conditions can influence the formation of regio-isomeric byproducts, which can be difficult to separate from the desired product.

Issue 2: Presence of an Isomeric Impurity

Q: My NMR spectrum shows an additional set of peaks, suggesting an isomeric byproduct. How can I identify and remove it?

A: In the Hantzsch synthesis, particularly with substituted thioamides, the formation of regio-isomers is a known side reaction, especially under acidic conditions.[1][6] For the synthesis of this compound from ethyl bromopyruvate and thioformamide, the primary product is the 4-carboxylate isomer. However, formation of the 5-carboxylate isomer is possible, though less common.

Identification:

  • NMR Spectroscopy: The chemical shifts of the protons on the thiazole ring will differ between the 4- and 5-substituted isomers. Careful analysis of the 1H NMR spectrum is crucial.

  • HPLC Analysis: A well-developed HPLC method can often resolve isomeric impurities.

Removal:

  • Flash Column Chromatography: This is the most effective method for separating isomers. A silica gel stationary phase with a hexane/ethyl acetate gradient is typically successful.

Issue 3: Contamination with Starting Materials

Q: My crude product is contaminated with unreacted ethyl bromopyruvate and thioformamide. How can I remove them?

A: Unreacted starting materials are a common issue.

  • Aqueous Workup: A thorough aqueous workup can remove a significant portion of water-soluble impurities like thioformamide. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove any acidic byproducts.

  • Recrystallization: If the product is a solid, recrystallization is an excellent purification step. For this compound, which is a low-melting solid, recrystallization from a hexane/ethyl acetate mixture or ethanol can be effective.[7]

  • Flash Column Chromatography: For oily products or when recrystallization is ineffective, flash chromatography is the method of choice.

Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol is suitable for purifying the crude solid product obtained from synthesis.

  • Solvent Selection: A mixture of hexane and ethyl acetate is often a good choice. Start by dissolving the crude product in a minimal amount of hot ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of hot ethyl acetate to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. For better crystal formation, avoid disturbing the flask during this period. Subsequently, cool the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying oily products or for separating isomers and other closely related impurities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good mobile phase will give your desired product an Rf value of approximately 0.3-0.4. A common system is a gradient of ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (starting with the lowest polarity).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Process

Synthesis and Impurity Formation

The following diagram illustrates the Hantzsch synthesis of this compound and the potential for isomeric impurity formation.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Hantzsch Condensation cluster_products Products & Impurities EBP Ethyl Bromopyruvate Reaction Reaction EBP->Reaction Thio Thioformamide Thio->Reaction Product This compound (Desired Product) Reaction->Product Major Pathway Isomer Ethyl Thiazole-5-carboxylate (Isomeric Impurity) Reaction->Isomer Minor Pathway (Side Reaction) Unreacted Unreacted Starting Materials Reaction->Unreacted Incomplete Reaction

Caption: Hantzsch synthesis pathway and potential byproducts.

Purification Workflow

This diagram outlines the general workflow for purifying the crude product.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup TLC TLC Analysis Workup->TLC Recryst Recrystallization TLC->Recryst If solid & suitable Chrom Flash Chromatography TLC->Chrom If oily or isomers present Pure Pure this compound Recryst->Pure Chrom->Pure

Caption: General purification workflow for this compound.

References

Technical Support Center: Alternative Reagents for the Synthesis of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl thiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common issues, and explore safer, more efficient alternative reagents. We will move beyond standard textbook procedures to provide field-proven insights and validated alternative protocols.

Introduction: The Challenge of Synthesizing this compound

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of various therapeutic agents, including antibacterials and anti-inflammatory drugs.[1][2] The most common method for its synthesis is the Hantzsch thiazole synthesis, a reliable and historic reaction.[3] However, the classical approach is not without its significant drawbacks, primarily concerning the use of hazardous and expensive reagents.

This guide addresses the most frequently encountered challenges in a practical question-and-answer format, providing validated alternative pathways and reagents to enhance safety, cost-effectiveness, and efficiency in your laboratory.

Section 1: The Standard Hantzsch Synthesis - A Baseline Protocol

Question: What is the standard laboratory method for synthesizing this compound?

Answer: The standard method is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For this compound, the specific reagents are ethyl bromopyruvate and thiourea.[1][3][4]

The reaction proceeds via an initial SN2 reaction, where the sulfur atom of thiourea attacks the carbon bearing the bromine atom. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Baseline Experimental Protocol:
  • In a round-bottom flask, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • Add ethyl bromopyruvate (1 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • If necessary, basify the solution (e.g., with 2M NaOH or 5% Na2CO3) to a pH of 10 to ensure complete precipitation of the free base.[1][3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.[1]

Visualizing the Standard Hantzsch Synthesis:

Hantzsch_Synthesis reagent1 Ethyl Bromopyruvate product Ethyl 2-amino-thiazole-4-carboxylate reagent1->product Condensation (Ethanol, 70°C) reagent2 Thiourea reagent2->product

Caption: The standard Hantzsch synthesis pathway.

Section 2: Troubleshooting & Reagent Alternatives

This section directly addresses the most common issues encountered with the standard Hantzsch synthesis and provides validated alternative reagents.

FAQ 1: Issues with Ethyl Bromopyruvate
Question: My lab wants to avoid using ethyl bromopyruvate due to its high toxicity (it is a strong lachrymator), instability, and cost. What are the recommended alternatives?

Answer: This is a very common and important concern. Handling ethyl bromopyruvate requires stringent safety measures. Fortunately, several excellent strategies exist to circumvent its use, either by generating the reactive intermediate in-situ or by employing entirely different, non-halogenated starting materials.

Alternative 1: One-Pot, In-Situ Bromination

A highly effective strategy is to generate the α-bromo intermediate in the same pot just before adding the thiourea. This avoids the isolation and handling of the toxic lachrymator. A well-documented procedure for a similar substrate involves using N-bromosuccinimide (NBS) as a readily available and easier-to-handle bromine source.[5]

  • Dissolve ethyl pyruvate (1.0 equiv.) in a suitable solvent (e.g., a mixture of THF and water).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for 2 hours until TLC confirms the complete consumption of ethyl pyruvate.

  • Add thiourea (1.0 equiv.) directly to this mixture.

  • Heat the reaction to 80°C for 2-3 hours.

  • Proceed with the standard workup (cooling, precipitation in water, filtration).

InSitu_Workflow cluster_one_pot Single Reaction Vessel start Start: Ethyl Pyruvate add_nbs 1. Add NBS (0°C -> RT, 2h) start->add_nbs intermediate In-situ formation of Ethyl Bromopyruvate add_nbs->intermediate add_thiourea 2. Add Thiourea (Heat to 80°C, 2-3h) intermediate->add_thiourea product Product Formation add_thiourea->product workup Standard Workup (Precipitation, Filtration) product->workup

Caption: One-pot synthesis via in-situ intermediate generation.

Alternative 2: The Azide-Thiocyanate Route (Halogen-Free)

A patented, innovative method completely avoids halogens by starting with ethyl 2-azidoacrylate and potassium thiocyanate.[6] This pathway offers a fundamentally different approach with the advantages of using less toxic and more stable starting materials.

  • Starting Materials: Ethyl 2-azidoacrylate and Potassium Thiocyanate (KSCN).

  • Catalyst: An inorganic salt catalyst, such as ferrous sulfate heptahydrate (FeSO₄·7H₂O), is used.[6]

  • Conditions: The reaction is typically run at 60-80°C for 11-13 hours.

  • Benefits: High yield (reported up to 80%+), lower production cost, and significantly reduced environmental impact.[6]

Comparison of α-Carbonyl Reagents
Reagent StrategyStarting MaterialsKey ConditionsProsCons
Standard Hantzsch Ethyl bromopyruvate, Thiourea70°C, EthanolFast, well-establishedReagent is toxic, lachrymatory, and expensive[6]
In-Situ Halogenation Ethyl pyruvate, NBS, Thiourea0°C then 80°C, One-potAvoids handling of toxic intermediate, improved safety[5]Requires careful control of bromination step
Azide-Thiocyanate Route Ethyl 2-azidoacrylate, KSCN60-80°C, FeSO₄ catalystHalogen-free, high yield, low cost, safer reagents[6]Starting azide may not be commercially available and requires synthesis
FAQ 2: Are there alternatives to thiourea?
Question: My synthesis requires a substituted amine at the 2-position of the thiazole, or I am looking for alternatives to thiourea for other reasons. What can I use?

Answer: Yes, while thiourea is the most common reagent for synthesizing 2-aminothiazoles, other thioamides or thiourea derivatives can be used to generate diverse products.

  • Substituted Thioureas: To install a group on the 2-amino position directly, you can use an N-substituted or N,N'-disubstituted thiourea. The Hantzsch reaction mechanism is analogous.

  • Thioamides (e.g., Thioacetamide): If an unsubstituted 2-position is desired (yielding ethyl 2-methylthiazole-4-carboxylate, for example), a thioamide like thioacetamide can be used instead of thiourea. This is a common variation of the Hantzsch synthesis.[7]

  • Potassium Thiocyanate (KSCN): As mentioned in the azide route, KSCN serves as an excellent source of the N=C-S unit, reacting with specific substrates to form the thiazole ring.[6]

  • Dithiocarbamates: For the synthesis of 2-(alkylsulfanyl)thiazoles, dithiocarbamates can be reacted with α-halocarbonyl compounds, often in green solvents like water.[8]

FAQ 3: My yields are low and the reaction is inefficient. How can it be optimized?
Question: I am following the standard procedure, but my yields are inconsistent or low. What parameters can I adjust for improvement?

Answer: Low yields can often be traced to reaction conditions, reagent purity, or workup procedures. Here are key areas for optimization:

  • Catalysis: The Hantzsch synthesis can be significantly accelerated and improved by catalysts.

    • Solid Acid Catalysts: Silica-supported tungstosilisic acid has been used effectively in one-pot, three-component reactions to synthesize Hantzsch thiazole derivatives, offering high yields and easy catalyst recovery.[9]

    • Inorganic Salts: As seen in the azide route, simple inorganic salts like FeSO₄ can effectively catalyze ring formation.[6]

  • Solvent Choice: While ethanol is standard, exploring other solvents can be beneficial. Greener protocols using polyethylene glycol (PEG-400) or even water have been reported for thiazole synthesis, which can simplify workup and improve the environmental profile of the reaction.[8]

  • Energy Source:

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Hantzsch-type reactions from hours to minutes, often with improved yields.

    • Ultrasonic Irradiation: Sonication is another non-conventional energy source that can promote the reaction, particularly in multi-component syntheses, leading to high yields under mild conditions.[9]

  • One-Pot Procedures: As discussed previously, combining multiple steps into a single pot (like the in-situ bromination) not only improves safety but also minimizes material loss between steps, often leading to higher overall yields.[5]

Section 3: A Novel Halogen-Free Route from L-Cysteine

Question: Is there a synthetic route that starts from biocompatible materials and completely avoids halogenated intermediates?

Answer: Yes, a clever, multi-step synthesis has been developed that uses L-cysteine hydrochloride, a common and inexpensive amino acid, as the chiral starting material. This pathway is fundamentally different from the Hantzsch synthesis.[10]

Synthetic Pathway Overview:

This process involves the construction of a thiazolidine ring first, which is subsequently oxidized to the aromatic thiazole.

  • Condensation & Esterification: L-cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid. This is then esterified (e.g., with methanol) to yield methyl thiazolidine-4-carboxylate.

  • Oxidation: The crucial step is the oxidation of the thiazolidine ring to the corresponding thiazole. This is achieved using an oxidizing agent like manganese dioxide (MnO₂).

  • Hydrolysis/Transesterification: The resulting mthis compound can be used as is, or hydrolyzed to the carboxylic acid, or transesterified to the desired ethyl ester.

Visualizing the L-Cysteine Route

Cysteine_Route cysteine L-Cysteine HCl step1_product Methyl Thiazolidine- 4-carboxylate cysteine->step1_product 1. Condensation 2. Esterification formaldehyde Formaldehyde formaldehyde->step1_product step2_product Methyl Thiazole- 4-carboxylate step1_product->step2_product Oxidation (MnO₂) final_product Ethyl Thiazole- 4-carboxylate step2_product->final_product Transesterification

Caption: Halogen-free synthesis starting from L-cysteine.

This route is an excellent example of green chemistry principles, utilizing a renewable starting material and avoiding harsh, halogenated reagents. It offers a valuable alternative for large-scale and environmentally conscious synthesis.[10]

References

Technical Support Center: Synthesis of Ethyl Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl thiazole-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic scaffolds. Thiazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. However, their synthesis is not without challenges. This document provides in-depth, field-proven insights to help you navigate common experimental hurdles, optimize your reaction conditions, and troubleshoot effectively. We will focus primarily on the most prevalent synthetic route, the Hantzsch thiazole synthesis, and its variations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers beginning their work with thiazole synthesis.

Q1: What is the most common and reliable method for synthesizing this compound derivatives?

A1: The Hantzsch thiazole synthesis is by far the most widely used method due to its reliability, simplicity, and the commercial availability of starting materials.[1][2] The core reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[2] For the synthesis of the parent this compound scaffold, this typically involves reacting ethyl bromopyruvate (the α-halocarbonyl component) with a thioamide derivative.[3]

Q2: How critical is the purity of the starting materials, especially ethyl bromopyruvate?

A2: The purity of your starting materials is paramount to achieving high yields and minimizing difficult purifications. Ethyl bromopyruvate is a potent electrophile and lachrymator that can degrade over time, especially if exposed to moisture.[3][4] Impurities can lead to a host of side reactions, resulting in byproducts that complicate purification and reduce the overall yield.[5] We strongly recommend using freshly purchased, high-purity ethyl bromopyruvate or purifying it by vacuum distillation before use.[6] Similarly, the thioamide should be pure, as contamination with the corresponding amide can lead to the formation of an oxazole byproduct.[5]

Q3: What are the most important reaction parameters to control during a Hantzsch thiazole synthesis?

A3: The success of the synthesis hinges on the careful control of several key parameters:

  • Temperature: These reactions are often exothermic. The initial addition of reagents may need to be done at a low temperature (e.g., 0-10 °C) to control the reaction rate, followed by heating (often to reflux) to drive the cyclization and dehydration steps to completion.[7]

  • Solvent: The choice of solvent is crucial. Ethanol is a common and effective solvent for this reaction.[5] Anhydrous conditions are preferable to prevent hydrolysis of reactants and intermediates.

  • Stoichiometry: Using equimolar amounts of the α-haloketone and thioamide is a good starting point.[5] A slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive α-haloketone.

  • Reaction Time: The reaction must be allowed to proceed to completion. Incomplete reactions lead to lower yields and make purification more challenging. Monitoring the reaction's progress is essential.[8]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction.[8] By spotting the reaction mixture alongside the starting materials on a silica gel plate, you can visually track the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid the formation of degradation products from unnecessarily long heating.[7]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the likely causes and how can I fix this?

A: Low yield is a frequent challenge and can be traced back to several factors. A systematic approach is the best way to identify and solve the problem.

  • Cause A: Purity of Starting Materials

    • Explanation: As mentioned in the FAQs, impurities are a primary culprit. Degraded ethyl bromopyruvate or impure thioamide will inevitably lead to poor conversion and the formation of side products.[5]

    • Solution:

      • Verify Reagent Quality: Use freshly opened or newly purchased reagents. If you suspect degradation, purify the ethyl bromopyruvate by vacuum distillation. Thioamides can be recrystallized.

      • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: The Hantzsch synthesis involves multiple steps (SN2, cyclization, dehydration), each with its own optimal temperature. Incorrect temperature control can stall the reaction or promote side reactions.[7]

    • Solution:

      • Temperature Control: Control the initial exotherm by adding the ethyl bromopyruvate dropwise to a cooled solution of the thioamide.

      • TLC Monitoring: Run the reaction at a moderate temperature (e.g., reflux in ethanol) and take aliquots every 30-60 minutes to monitor by TLC. This will tell you if the reaction is progressing and when it has reached completion.

  • Cause C: Inefficient Work-up

    • Explanation: The thiazole product may be soluble in the work-up solvents, leading to physical loss. The product's salt form might also be water-soluble.

    • Solution:

      • Neutralization: Thiazoles are basic. After the reaction, cooling the mixture and neutralizing it with a weak base (e.g., saturated sodium bicarbonate solution) can often precipitate the product, allowing for easy isolation by filtration.[2][9]

      • Extraction: If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Ensure you thoroughly back-extract the aqueous layer.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

G start Low Yield Observed reagents Step 1: Verify Reagent Purity - Use fresh/purified reagents - Ensure anhydrous conditions start->reagents conditions Step 2: Optimize Reaction Conditions - Control temperature (initial cooling) - Choose appropriate solvent (e.g., Ethanol) reagents->conditions Reagents OK? monitoring Step 3: Monitor Reaction Progress - Use TLC to track reactant consumption - Determine optimal reaction time conditions->monitoring Conditions OK? workup Step 4: Optimize Work-up - Neutralize to precipitate product - Perform thorough extraction monitoring->workup Reaction Progressing? success Yield Improved workup->success Work-up Optimized?

Caption: A logical workflow for troubleshooting low yield in thiazole synthesis.

Issue 2: Multiple Products Observed on TLC / Difficult Purification

Q: My post-reaction TLC shows multiple spots, and I am struggling to isolate the pure product. What are these impurities and what is the best purification strategy?

A: The formation of multiple products is typically due to side reactions or an incomplete reaction.

  • Cause A: Unreacted Starting Materials

    • Explanation: If the reaction has not gone to completion, you will see spots corresponding to your starting materials on the TLC plate.[8]

    • Solution: Extend the reaction time or slightly increase the temperature, continuing to monitor by TLC until the starting material spots have disappeared.

  • Cause B: Formation of Side Products

    • Explanation: Several side products can form. If the thioamide starting material is contaminated with its corresponding amide, the formation of an oxazole byproduct can occur.[5] Dimerization or polymerization of the highly reactive starting materials is also possible, especially at excessively high temperatures.[5]

    • Solution: Ensure high purity of the thioamide. Avoid excessive heating by maintaining a controlled reflux.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying solid products. The choice of solvent is critical. For many this compound derivatives, ethanol or a solvent mixture like ethyl acetate/hexane are excellent choices. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[5]

    • Column Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography on silica gel is the next step. A gradient elution with a hexane/ethyl acetate mixture is typically effective for separating the desired thiazole from less polar starting materials and more polar byproducts.[5]

Section 3: Key Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a common building block.

Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot procedure is adapted from established methods and is known for its efficiency.[10]

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Thiourea (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.0 equiv) in a mixture of water and THF (e.g., 50 mL water and 20 mL THF for a 0.05 mol scale). Cool the flask in an ice bath to below 0 °C.

  • Bromination: Slowly add N-Bromosuccinimide (1.2 equiv) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC (eluent: 2:1 petroleum ether/ethyl acetate).

  • Cyclization: Once the bromination is complete, add thiourea (1.0 equiv) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours. Monitor the formation of the product by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated solution of NaHCO₃ to neutralize the acid formed.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water (3 x 100 mL). The crude product can be further purified by recrystallization from ethyl acetate to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.[10]

Hantzsch Thiazole Synthesis: Core Mechanism

The following diagram illustrates the generally accepted mechanism for the Hantzsch synthesis.

G Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate (via SN2) Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate (Thiazolinium) Intermediate2->Intermediate3 Dehydration (-H2O) Product Aromatic Thiazole Product Intermediate3->Product Deprotonation

Caption: The core mechanistic pathway of the Hantzsch thiazole synthesis.

Section 4: Characterization Data

Proper characterization is essential to confirm the structure and purity of your synthesized derivatives.

TechniqueKey Features for Ethyl 2-amino-4-methylthiazole-5-carboxylate[10]
¹H NMR Ethyl Ester Protons: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (OCH₂).Methyl Group: A sharp singlet for the thiazole-4-CH₃ around 2.4 ppm.Amine Protons: A broad singlet for the -NH₂ protons around 7.7 ppm (can be exchangeable with D₂O).
¹³C NMR Carbonyl Carbon: Signal for the ester C=O around 162 ppm.Thiazole Ring Carbons: Signals for C2, C4, and C5 typically appear in the range of 107-171 ppm.Ethyl Ester Carbons: Signals around 14 ppm (CH₃) and 60 ppm (OCH₂).
FT-IR N-H Stretch: Broad peaks around 3100-3400 cm⁻¹ corresponding to the amine group.C=O Stretch: A strong, sharp peak around 1680-1720 cm⁻¹ for the ester carbonyl.
Mass Spec The molecular ion peak (M+H)⁺ should be observed at the expected m/z value (e.g., 187 for C₆H₈N₂O₂S).

References

Technical Support Center: Ethyl 2-Aminothiazole-4-Carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for increasing the purity of ethyl 2-aminothiazole-4-carboxylate. Achieving high purity of this critical building block is paramount for the success of subsequent synthetic steps and the integrity of your final compounds.[1][2] This guide is structured to address common challenges encountered during purification, offering expert insights and validated protocols to enhance your experimental outcomes.

Troubleshooting Guide: Common Purification Issues

Researchers often face challenges in obtaining ethyl 2-aminothiazole-4-carboxylate at the desired purity level, which is typically ≥98% for pharmaceutical applications.[3][4] Below are common issues encountered during purification, their probable causes, and recommended solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low Melting Point & Broad Melting Range Presence of unreacted starting materials (thiourea, ethyl bromopyruvate) or solvent residue.Recrystallization: Utilize a suitable solvent such as ethanol to selectively crystallize the desired product, leaving impurities in the mother liquor. Ensure the product is thoroughly dried under vacuum to remove residual solvent.[5]
Discoloration (Yellow to Brownish Tint) Formation of degradation byproducts from ethyl bromopyruvate, which is unstable and can decompose, especially when exposed to moisture or basic conditions.[6][7]Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before hot filtration. Column Chromatography: If discoloration persists, column chromatography on silica gel can effectively separate the product from colored impurities.
Oily Product or Failure to Crystallize Presence of significant impurities that depress the melting point and inhibit crystal lattice formation. The compound may be "oiling out."Solvent System Adjustment: For recrystallization, try a mixed solvent system. Dissolve the crude product in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water or hexane) dropwise until turbidity appears, then heat to redissolve and cool slowly. Column Chromatography: This is the most effective method for separating the product from impurities that hinder crystallization.
Presence of Acidic Impurities (Confirmed by pH) Hydrolysis of the ester group to the corresponding carboxylic acid or decomposition of ethyl bromopyruvate to bromopyruvic acid.[8]Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities. Dry the organic layer and concentrate before further purification.
Incomplete Removal of Thiourea Thiourea has some solubility in the solvents used for workup and recrystallization.Water Wash: During the workup, thoroughly wash the organic extract with water to remove the highly water-soluble thiourea. Recrystallization: A carefully performed recrystallization from ethanol should effectively separate the less soluble ethyl 2-aminothiazole-4-carboxylate from the more soluble thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl 2-aminothiazole-4-carboxylate, and what are the typical impurities?

The most prevalent synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of ethyl bromopyruvate and thiourea.[9][10][11]

  • Diagram of the Hantzsch Thiazole Synthesis:

    Hantzsch_Synthesis cluster_reactants Reactants cluster_products Reaction Outcome Ethyl Bromopyruvate Ethyl Bromopyruvate Product Ethyl 2-aminothiazole-4-carboxylate Ethyl Bromopyruvate->Product Impurities Impurities Ethyl Bromopyruvate->Impurities Degradation Thiourea Thiourea Thiourea->Product Thiourea->Impurities Unreacted

    Caption: Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.

Common impurities include:

  • Unreacted Starting Materials: Ethyl bromopyruvate and thiourea.

  • Degradation Products: Ethyl bromopyruvate is a lachrymator and can degrade, especially if impure, leading to acidic byproducts.[6][8]

  • Side-Reaction Products: Although the Hantzsch synthesis is generally high-yielding, minor side products can form under non-optimal conditions.[4][9]

Q2: I've tried recrystallization from ethanol, but the purity is still not satisfactory. What should I do next?

If a single recrystallization does not yield the desired purity, you have a few options:

  • Second Recrystallization: Perform another recrystallization. Sometimes a second crystallization is necessary to remove stubborn impurities.

  • Solvent System Optimization: Experiment with mixed solvent systems. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Column Chromatography: For high-purity requirements, column chromatography is the most effective method. It allows for the separation of compounds with very similar polarities.

Q3: Can you provide a starting point for developing a column chromatography method?

Certainly. A good starting point for the purification of ethyl 2-aminothiazole-4-carboxylate is:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane. A typical starting point would be a gradient from 10% to 50% ethyl acetate in hexane.

  • Monitoring: Use thin-layer chromatography (TLC) with the same solvent system to monitor the separation and identify the fractions containing the pure product.

Detailed Purification Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying crude ethyl 2-aminothiazole-4-carboxylate that is relatively free of colored impurities.

  • Dissolution: In a fume hood, place the crude ethyl 2-aminothiazole-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring with a magnetic stir bar can facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution. Swirl the flask and keep it hot for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration using fluted filter paper to remove the carbon. Pre-heating the funnel and receiving flask will prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure ethyl 2-aminothiazole-4-carboxylate is approximately 177-181 °C.

Protocol 2: Flash Column Chromatography

This method is recommended for achieving high purity, especially when dealing with colored impurities or when recrystallization is ineffective.

  • TLC Analysis: Determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of ethyl acetate and hexane (or dichloromethane). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Purification Workflow Diagram:

    Purification_Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity_Check_1 Purity Check (TLC, MP) Recrystallization->Purity_Check_1 Column_Chromatography Column_Chromatography Purity_Check_2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Ethyl 2-aminothiazole-4-carboxylate Purity_Check_1->Pure_Product Purity ≥ 98% Purity_Check_2->Pure_Product Purity ≥ 98%

    Caption: Purification workflow for ethyl 2-aminothiazole-4-carboxylate.

References

Technical Support Center: Reaction Monitoring for Ethyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for monitoring chemical reactions involving ethyl thiazole-4-carboxylate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of numerous biologically active molecules, making robust reaction monitoring essential for successful outcomes.[1]

This guide moves beyond simple procedural lists to explain the underlying principles of chromatographic monitoring. We will address common challenges encountered in the lab with practical, field-tested solutions to ensure your synthesis proceeds efficiently and your results are reliable. We will cover the two most common monitoring techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Section 1: Typical Reactions & Monitoring Strategies

Before troubleshooting, it's crucial to understand the expected chromatographic behavior of the compounds in your reaction. This compound can undergo several common transformations, each presenting a unique monitoring challenge.

A. Saponification (Ester Hydrolysis)

This reaction converts the ethyl ester into the more polar thiazole-4-carboxylic acid, a common step before subsequent amide coupling.[2]

  • Reactant: this compound (Relatively non-polar)

  • Product: Thiazole-4-carboxylic acid (Very polar)

  • Monitoring Goal: Track the complete disappearance of the starting ester spot/peak and the appearance of a new, highly retained product.

B. Amide Bond Formation

The corresponding thiazole-4-carboxylic acid is frequently coupled with various amines to form amides, a cornerstone reaction in drug discovery.[3][4][5]

  • Reactants: Thiazole-4-carboxylic acid (Very polar) and an amine (variable polarity).

  • Product: N-substituted thiazole-4-carboxamide (Polarity is intermediate, depending on the amine).

  • Monitoring Goal: Observe the consumption of the limiting reagent (often the carboxylic acid) and the formation of a new product with intermediate polarity. HPLC is often preferred for resolving the complex mixtures generated by coupling agents.[6][7]

C. Hantzsch Thiazole Synthesis

This is a classic method for forming the thiazole ring itself, for instance, by reacting ethyl bromopyruvate with a thioamide.[8]

  • Reactants: e.g., Ethyl bromopyruvate and Thioamide (Both moderately polar).

  • Product: this compound derivative.

  • Monitoring Goal: Track the consumption of two starting materials and the formation of the target thiazole. A cospot on TLC is invaluable to ensure the product spot is not a co-eluting starting material.[9]

Section 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is the workhorse for rapid, real-time reaction monitoring. It's fast, inexpensive, and provides immediate qualitative feedback.[10] However, heterocyclic compounds can present unique challenges.

Frequently Asked Questions (TLC)

Q1: My spot for thiazole-4-carboxylic acid is streaking badly. How can I get a clean spot?

A1: This is the most common issue when dealing with acidic (or basic) analytes on standard silica gel plates.[11]

  • Cause: The acidic nature of your carboxylic acid leads to strong, non-ideal interactions (ionic binding) with the slightly acidic silica gel stationary phase. This causes the spot to "streak" up the plate instead of moving as a compact band.

  • Solution: Neutralize the interaction by modifying your mobile phase. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Ethyl Acetate/Hexane with 1% Acetic Acid).[12][13] This protonates the silica surface and the carboxylate, ensuring the compound moves based on polarity rather than ionic charge.

Q2: My starting material (this compound) is running at the top of the plate (Rf ≈ 1), while my hydrolyzed product is stuck on the baseline (Rf ≈ 0). How can I visualize both?

A2: This indicates your chosen solvent system is too polar for the starting material and not nearly polar enough for the product.

  • Cause: A large polarity difference between reactant and product is typical for a hydrolysis reaction. A single solvent system may not be ideal for resolving both simultaneously during the early stages of the reaction.

  • Solution:

    • For Initial Checks: Use a moderately polar system like 30-50% ethyl acetate in hexanes. This will clearly show the starting material moving off the baseline. As the reaction progresses, the polar product spot will become visible at the origin.

    • For Better Resolution: If you need to resolve the product from other polar impurities, switch to a much more polar mobile phase, such as 10% methanol in dichloromethane with 1% acetic acid.

    • The Goal: Remember, the primary goal is to confirm the absence of the starting material. A system where the starting material has an Rf of 0.3-0.5 is typically ideal for monitoring its disappearance.[9]

Q3: I ran my reaction mixture, but I don't see any spots under the UV lamp.

A3: While the thiazole ring is UV active, several factors can lead to invisible spots.[14]

  • Cause & Solution:

    • Sample is too dilute: The reaction may not have progressed, or your sample aliquot is too dilute. Try re-spotting in the same location 2-3 times, allowing the solvent to dry between applications.[12][15]

    • Compound is not UV active: This is unlikely for the core structure, but if you've made a derivative that isn't UV active, you'll need a secondary visualization method.

    • Use a Chemical Stain: After checking under UV, use a universal stain. An iodine chamber (spots will appear as temporary brown stains) or a potassium permanganate (KMnO₄) dip (spots will appear as yellow/brown on a purple background) are excellent general-purpose choices.

TLC Monitoring Workflow

The following diagram illustrates a robust workflow for monitoring a reaction on a single TLC plate.

TLC_Workflow cluster_prep Plate Preparation cluster_spotting Sample Application cluster_develop Development & Visualization prep_plate 1. Draw pencil line ~1 cm from bottom of TLC plate. mark_lanes 2. Mark three lanes: 'SM', 'CO', 'RXN' prep_plate->mark_lanes spot_sm 3. Spot Starting Material in 'SM' and 'CO' lanes. spot_rxn 4. Spot Reaction Mixture in 'CO' and 'RXN' lanes. spot_sm->spot_rxn develop 5. Place plate in chamber with appropriate eluent. dry 6. Remove plate when solvent is ~1 cm from top. Dry. develop->dry visualize 7. Visualize spots (UV light, then stain). dry->visualize interpret 8. Analyze spots. - Is SM consumed in RXN lane? - Is a new product spot visible? - Does CO spot resolve SM and Product? visualize->interpret

Caption: Standard workflow for reaction monitoring using a three-lane TLC system.

Table 1: Recommended Starting TLC Solvent Systems
Reaction TypeAnalyte of InterestRecommended Mobile Phase (v/v)Expected Rf
Hydrolysis This compound (SM)30% Ethyl Acetate in Hexanes~0.6
Thiazole-4-carboxylic acid (Product)30% Ethyl Acetate in Hexanes + 1% Acetic Acid~0.1
Amide Coupling Thiazole-4-carboxylic acid (SM)10% Methanol in Dichloromethane + 1% Acetic Acid~0.4
Amide Product50-100% Ethyl Acetate in Hexanes0.2 - 0.7
Hantzsch Synthesis This compound (Product)40% Ethyl Acetate in Hexanes~0.5
Section 3: Troubleshooting High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, impurity profiling, and resolving complex mixtures, reverse-phase HPLC (RP-HPLC) is the gold standard.

Frequently Asked Questions (HPLC)

Q1: My peak for thiazole-4-carboxylic acid is showing significant tailing.

A1: Peak tailing is a common problem, especially for polar, ionizable compounds. It compromises resolution and quantification.

  • Primary Cause: Secondary ionic interactions between your deprotonated carboxylic acid and residual, positively charged silanol groups on the C18 stationary phase.[16]

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution. Add an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases. This fully protonates the carboxylic acid (making it neutral) and suppresses the ionization of the silanol groups, leading to sharp, symmetrical peaks.

    • Use a Buffered Mobile Phase: For pH-sensitive separations, use a buffer (e.g., 10 mM phosphate buffer) set at least 2 pH units below the pKa of your carboxylic acid.

    • Check for Column Overload: Injecting too much sample can cause tailing. Try injecting a 10-fold dilution to see if the peak shape improves.[16]

    • Use an End-Capped Column: Modern HPLC columns are "end-capped" to minimize accessible silanol groups. Ensure you are using a high-quality, modern column.

Q2: I'm seeing a split peak for what should be a single compound. What's happening?

A2: A split peak suggests that a single analyte is experiencing two different environments as it passes through the system.[17]

  • Common Causes & Solutions:

    • Sample Solvent Incompatibility: This is a major culprit. If you dissolve your sample in a strong solvent (like 100% Acetonitrile or DMSO) but your mobile phase starts at a high aqueous percentage (e.g., 95% Water), the sample doesn't mix properly on injection. This causes part of the analyte to travel differently. Solution: Always try to dissolve your sample in the initial mobile phase composition.[17]

    • Partially Blocked Frit/Column Inlet: Contamination from unfiltered samples can create a channel in the column inlet, splitting the flow path. Solution: Filter all samples and mobile phases. Try back-flushing the column with a mid-polarity solvent. If the problem persists, the column may need to be replaced.[18]

    • Column Void: A physical shock or pressure surge can cause the packed bed of the column to settle, creating a void at the inlet. This also leads to a split flow path. Solution: Replace the column and always ramp pump pressure up and down slowly.[16]

Q3: My retention times are shifting between injections. Why?

A3: Inconsistent retention times make peak identification impossible and invalidate quantitative results.

  • Cause & Solution:

    • Mobile Phase Composition Change: The most likely cause. One of the solvents in your premixed mobile phase may be evaporating faster than the other, changing the ratio. Solution: Prepare fresh mobile phase daily and keep bottles capped. Using a modern HPLC with online mixing (a quaternary or binary pump) is more reliable than using pre-mixed "isocratic" bottles.[19]

    • Temperature Fluctuation: Column temperature dramatically affects retention time. A change of just a few degrees can cause significant shifts. Solution: Use a thermostatted column compartment and keep it set to a constant temperature (e.g., 30-40 °C).

    • Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before injection. Solution: Ensure your method includes a sufficient re-equilibration time at the end of each gradient run (typically 5-10 column volumes).

HPLC Troubleshooting Logic

This decision tree provides a logical path for diagnosing common HPLC peak shape issues.

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Table 2: General Starting RP-HPLC Method

This method serves as a robust starting point for analyzing reactions involving this compound and its derivatives.

ParameterRecommended ConditionRationale
Column C18, 2.5-5 µm, 4.6 x 100 mmStandard reverse-phase chemistry suitable for these compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure sharp peaks for acidic and basic compounds.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidStandard organic modifier.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Detection UV at 254 nm or 272 nmThiazole ring has strong UV absorbance in this range.[20]
Injection Vol. 5 µLMinimizes potential for volume overload.[16]
Gradient 5% to 95% B over 10 min, hold 2 min, re-equilibrate 3 minA generic screening gradient to elute compounds of wide-ranging polarities.

References

Avoiding dimer formation in "ethyl thiazole-4-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl thiazole-4-carboxylate reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound. Here, we address a common and often frustrating side reaction: the formation of unwanted dimers. This guide provides in-depth troubleshooting, mechanistic insights, and optimized protocols to help you achieve clean, high-yield reactions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a high-molecular-weight byproduct in my reaction to functionalize this compound. Could this be a dimer?

A1: Yes, it is highly probable. Dimerization is a known side reaction for some thiazole derivatives, particularly under basic conditions.[1][2] The formation of a bithiazole species would result in a product with approximately double the molecular weight of your starting material or desired monomeric product.

Q2: How is the dimer likely being formed?

A2: The most probable mechanism involves the deprotonation of the C2 position of the thiazole ring.[3][4][5] The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base to form a reactive nucleophilic species, a thiazol-2-ylidene. This intermediate can then attack another molecule of a suitable electrophile, which could be a starting material or another molecule of the thiazole itself, leading to a dimeric structure.

Q3: Are there other potential dimerization pathways?

A3: While the C2-anion mediated pathway is most common, other mechanisms could be at play depending on your specific reaction conditions. For instance, if you are performing a cross-coupling reaction using a halogenated thiazole precursor, a palladium-catalyzed homocoupling could lead to a symmetrical 2,2'-bithiazole dimer.[6] Photochemical reactions can also sometimes induce dimerization in heterocyclic systems.[1]

Q4: Can the ethyl carboxylate group participate in dimerization?

A4: While direct dimerization via the ester group is less common under typical synthetic conditions, it can be involved in intermolecular side reactions, such as Claisen-type condensations, if enolizable protons are present on the substituent at the 2-position and appropriate basic conditions are used. However, the primary route for dimerization of the thiazole core itself is typically through the C2 position.

Troubleshooting Guide: Minimizing Dimer Formation

If you are observing dimer formation, consider the following adjustments to your reaction conditions.

Parameter Problem Solution Scientific Rationale
Base Use of strong, non-hindered bases (e.g., n-BuLi, LDA, NaH).Switch to a weaker, non-nucleophilic, or sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).Strong bases readily deprotonate the acidic C2 proton, increasing the concentration of the reactive thiazol-2-ylidene intermediate and promoting dimerization.[3][5] Weaker or hindered bases can favor the desired reaction pathway over C2 deprotonation.
Temperature High reaction temperatures.Run the reaction at the lowest effective temperature. Perform a temperature screen starting from 0 °C or even lower.Higher temperatures can provide the activation energy for undesired side reactions, including dimerization. Lowering the temperature can increase the selectivity for the desired reaction.
Concentration High concentration of reactants.Decrease the concentration of the reaction mixture. Consider using slow addition of a key reagent.High concentrations increase the probability of bimolecular side reactions like dimerization. Slow addition of the limiting reagent can keep its instantaneous concentration low, favoring the desired intramolecular or intermolecular reaction with another reagent over self-condensation.
Reaction Time Extended reaction times.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the product formation plateaus.Prolonged exposure to reaction conditions, especially with unquenched reactive species, can lead to the accumulation of byproducts, including dimers.
Atmosphere Presence of oxygen.Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).While not a direct cause of the primary dimerization mechanism, oxygen can sometimes participate in oxidative side reactions that may lead to complex colored byproducts, and in some cases, oxidative coupling.
Light Exposure Reaction performed in direct light.Protect the reaction from light by wrapping the flask in aluminum foil.Some heterocyclic compounds are known to undergo photochemical reactions, which can include dimerization or rearrangement.[1]

Mechanistic Insight into Dimer Formation

The primary pathway for the dimerization of this compound is believed to proceed through a reactive ylide intermediate at the C2 position.

Dimerization_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization A This compound C Thiazol-2-ylidene (nucleophile) A->C C2-H abstraction B Base (B:) B->A D This compound (electrophile) C->D Nucleophilic attack at C2 E Dimer Intermediate C->E D->E F Bithiazole Dimer E->F Protonation/Elimination

Caption: Proposed mechanism for base-mediated dimerization.

Experimental Protocols

Protocol 1: Optimized Conditions for N-Alkylation of this compound

This protocol is designed to minimize C2-deprotonation by using a mild base and controlled temperature.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Reagent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hantzsch Synthesis of Ethyl 2-substituted-thiazole-4-carboxylates with Minimized Dimerization

This protocol focuses on controlling the stoichiometry and temperature to prevent side reactions during the initial thiazole formation.

  • Thioamide Solution: In a round-bottom flask, dissolve the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Cooling: Cool the solution to 0 °C.

  • Haloketone Addition: Slowly add the α-haloketoester (e.g., ethyl 2-chloroacetoacetate, 1.0 eq) dropwise to the cooled thioamide solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Gently heat to 40-50 °C if the reaction is sluggish, but avoid excessive heating.

  • Monitoring: Monitor the cyclization by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a weak base like saturated sodium bicarbonate solution.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with an organic solvent.

  • Purification: Wash the crude product or organic extracts, dry, and concentrate. Purify by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Solvent in Thiazole Synthesis

Welcome to the technical support guide for the synthesis of ethyl thiazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic transformation. The formation of the thiazole ring, typically via the Hantzsch synthesis or related methods, is a cornerstone reaction in medicinal chemistry, as the thiazole moiety is a key pharmacophore in numerous approved drugs.[1][2][3]

While stoichiometry, temperature, and reactant purity are critical, the choice of solvent is arguably one of the most influential and often underestimated parameters. The solvent does not merely dissolve the reactants; it actively participates in the reaction mechanism by stabilizing intermediates, influencing reaction rates, and dictating the product and impurity profile. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter, with a core focus on resolving them through logical solvent selection and adjustment.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound. Each issue is analyzed from the perspective of solvent effects, providing both the mechanistic cause and a practical solution.

Q1: My reaction yield is extremely low, or the reaction is not proceeding at all. What is the most likely solvent-related cause?

A1: The most common cause for a stalled Hantzsch thiazole synthesis is the use of a solvent with insufficient polarity.[4]

  • Mechanistic Insight: The Hantzsch synthesis proceeds through charged intermediates.[5][6] The initial step is an SN2 reaction between the thioamide (e.g., thioformamide) and the α-haloester (e.g., ethyl bromopyruvate), followed by an intramolecular cyclization and dehydration.[7] Polar solvents, particularly polar protic solvents like ethanol, are crucial for stabilizing these charged intermediates, thereby lowering the activation energy of the cyclization step and accelerating the reaction.[4] Using a non-polar solvent like hexane or toluene will significantly hinder this stabilization, leading to a sluggish or failed reaction.

  • Recommended Action:

    • Switch to a Polar Protic Solvent: Ethanol is the most commonly cited and effective solvent for this reaction, often used at reflux.[8] It effectively dissolves the starting materials and stabilizes the key intermediates.

    • Consider Polar Aprotic Alternatives: Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) can also be effective, particularly if starting material solubility is an issue.[9][10]

    • Ensure Anhydrous Conditions: While polar, the presence of excessive water can lead to hydrolysis of the starting ester or intermediates. Use absolute or anhydrous grade solvents for best results.

Q2: My TLC analysis shows the consumption of starting materials, but I have multiple new spots and my final product is impure. How can the solvent be responsible for side reactions?

A2: An inappropriate solvent can promote side reactions by altering the reactivity of starting materials or intermediates.

  • Mechanistic Insight:

    • Formation of Oxazoles: If your thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can form. While not strictly a solvent issue, the choice of solvent can influence the relative rates of thiazole versus oxazole formation.

    • Dimerization/Polymerization: In highly concentrated solutions or in solvents that do not adequately solvate the intermediates, self-condensation of the α-haloester or other reactive species can occur.[11]

    • Solvent Reactivity: While uncommon with standard solvents, ensure your solvent is inert. For example, using an amine-based solvent could lead to competitive nucleophilic attack on the ethyl bromopyruvate.

  • Recommended Action:

    • Optimize Solvent Choice: Revert to a well-documented solvent system like ethanol, which is known to provide good yields of the desired product.[8][12]

    • Control Temperature: Running the reaction at a lower temperature in a suitable solvent can sometimes increase selectivity and reduce byproduct formation, even if it requires a longer reaction time.

    • Purification Strategy: If side products are unavoidable, your solvent choice for workup and purification is critical. This compound is often purified by recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[11][13]

Q3: I have a good yield according to my initial analysis, but I'm losing most of my product during workup and isolation. How does the reaction solvent affect this?

A3: The properties of your reaction solvent directly impact the efficiency of the product isolation step.

  • Problem Analysis:

    • High Product Solubility: If the reaction solvent has very high solvating power for your product (e.g., DMF), direct precipitation or crystallization will be difficult. You may lose product during aqueous extractions if the product has some water solubility and partitions into the aqueous layer.

    • Emulsion Formation: Using solvents like THF or Dioxane can sometimes lead to persistent emulsions during aqueous workup, trapping the product and making separation difficult.

  • Recommended Action:

    • Solvent Removal: Before workup, remove the high-boiling reaction solvent (like DMF or DMSO) under reduced pressure.[11] The resulting crude oil can then be redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane for standard aqueous washing.

    • Anti-Solvent Precipitation: A common and effective technique is to pour the cooled reaction mixture (often in a polar solvent like methanol or ethanol) into a large volume of an "anti-solvent" in which the product is insoluble, such as ice-cold water.[7][14] This often causes the product to precipitate, allowing for easy collection by filtration.

    • Extraction Solvent: Use an extraction solvent (e.g., ethyl acetate) that is a good solvent for your product but immiscible with water. Perform multiple extractions with smaller volumes of solvent for the best recovery.

Frequently Asked Questions (FAQs)

Q4: What are the key properties to consider when selecting a solvent for the synthesis of this compound?

A4: The ideal solvent should possess a combination of the following properties:

  • High Polarity: To stabilize charged intermediates and facilitate the reaction.[4]

  • Inertness: It must not react with the starting materials, intermediates, or the final product.

  • Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature (often reflux) to ensure an adequate reaction rate without degrading the components.

  • Good Solubility: It should effectively dissolve the α-haloester and the thioamide at the reaction temperature.

  • Ease of Removal: A moderately volatile solvent is easier to remove post-reaction, simplifying product isolation.

Table 1: Properties of Common Solvents for Thiazole Synthesis
SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)TypeKey Considerations
EthanolC₂H₅OH7824.5Polar ProticExcellent choice; stabilizes intermediates, readily available.[8]
MethanolCH₃OH6532.7Polar ProticHigher polarity than ethanol, but lower boiling point.[7]
AcetonitrileCH₃CN8237.5Polar AproticGood alternative, especially for reactions sensitive to protic H-bonds.[9]
DMF(CH₃)₂NC(O)H15336.7Polar AproticExcellent solvating power, but high boiling point makes it difficult to remove.[10]
THFC₄H₈O667.6Moderately PolarCan be used, but lower polarity may result in slower reactions.[3][10]
TolueneC₇H₈1112.4Non-PolarGenerally unsuitable for Hantzsch synthesis due to low polarity.[10]

Q5: Can green solvents like ionic liquids or polyethylene glycol (PEG) be used?

A5: Yes, there is growing research into using greener solvent systems.

  • Ionic Liquids (ILs): ILs have been successfully used as recyclable media for thiazole synthesis.[15] Their negligible vapor pressure and tunable polarity make them attractive, though they can be expensive and require specific workup procedures.[15]

  • Polyethylene Glycol (PEG): PEG has been used as a green solvent medium, sometimes in conjunction with microwave irradiation, to promote the synthesis of thiazole derivatives in good yields.[16]

  • Water: Some one-pot procedures have been developed using a mixture of water and an organic co-solvent like THF, offering a more environmentally friendly approach.[3]

Q6: I need to run a solvent screen to optimize my reaction. What is a good starting protocol?

A6: A parallel synthesis approach is most efficient for screening solvents.

Protocol: Parallel Solvent Screening Experiment
  • Preparation: Arrange a set of identical reaction vials, each with a stir bar.

  • Reactant Addition: To each vial, add the limiting reactant, ethyl bromopyruvate (1.0 eq).

  • Solvent Dispensing: Add a different candidate solvent (e.g., Ethanol, Acetonitrile, DMF, THF) to each vial to achieve the same concentration (e.g., 0.5 M).

  • Thioamide Addition: Add the thioamide (e.g., thioformamide or thiourea, 1.1 eq) to each vial.

  • Reaction: Seal the vials and place them in a temperature-controlled heating block set to the desired temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each vial for analysis by TLC or LC-MS to determine the extent of conversion and the purity profile.

  • Analysis: Compare the results to identify the solvent that provides the best combination of reaction rate, yield, and purity.

Visualized Workflows and Logic

Diagram 1: Hantzsch Synthesis Workflow

This diagram illustrates the critical role of the solvent in the primary stages of the Hantzsch synthesis of this compound.

Hantzsch_Workflow Start Reactants: Ethyl Bromopyruvate + Thioformamide Solvent Solvent Selection (e.g., Ethanol) Start->Solvent Dissolution Intermediate Formation of Charged Thioether Intermediate Start->Intermediate Solvent->Intermediate Stabilization (Lowers Activation Energy) Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Workflow for Hantzsch thiazole synthesis.

Diagram 2: Troubleshooting Logic for Solvent-Related Issues

This flowchart provides a logical path for diagnosing and solving common problems during the synthesis, starting from the observed issue.

Troubleshooting_Flowchart Problem Experiencing Synthesis Issue? LowYield Low / No Yield Problem->LowYield Yes Impurity High Impurity / Side Products Problem->Impurity Yes Isolation Poor Recovery During Isolation Problem->Isolation Yes CheckPolarity Is the solvent polar enough? (e.g., Ethanol, DMF) LowYield->CheckPolarity CheckInert Is the solvent inert and pure? Impurity->CheckInert CheckWorkup Is the reaction solvent complicating workup? Isolation->CheckWorkup Sol_Polar Action: Switch to a more polar solvent. CheckPolarity->Sol_Polar No Sol_Pure Action: Use pure, anhydrous solvent. Optimize temperature. CheckInert->Sol_Pure No Sol_Workup Action: Remove solvent post-reaction or use anti-solvent precipitation. CheckWorkup->Sol_Workup Yes

Caption: Decision tree for troubleshooting solvent issues.

References

Technical Support Guide: Overcoming Scale-Up Challenges in Ethyl Thiazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals engaged in the synthesis of ethyl thiazole-4-carboxylate. This heterocyclic compound is a vital building block in medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2] While numerous synthetic routes exist on the laboratory scale, transitioning to pilot or production scale introduces significant challenges that can impact yield, purity, and process reproducibility.

This guide provides field-proven insights, troubleshooting solutions, and a scalable reference protocol to help you navigate the complexities of scaling up the synthesis of this important molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers and process chemists encounter.

Q1: What is the most common and scalable synthesis route for this compound?

The Hantzsch thiazole synthesis is one of the most reliable and widely used methods for preparing thiazole rings.[3][4] It typically involves the condensation reaction between an α-halocarbonyl compound (like ethyl bromopyruvate) and a thioamide (such as thioformamide).[5] This method is often high-yielding and proceeds through a stable aromatic product, making it a robust choice for scale-up.[6][7]

Q2: Why is strict temperature control so critical during the initial phase of the Hantzsch synthesis?

The initial step of the Hantzsch synthesis is an SN2 reaction between the thioamide's sulfur atom and the α-halocarbonyl.[7] This alkylation is often exothermic. On a large scale, failure to adequately manage this heat release can lead to a runaway reaction, decreased selectivity, and the formation of unwanted side products, ultimately lowering the yield and complicating purification.

Q3: What are the primary safety concerns when handling the reagents at scale?

The key reagents for the Hantzsch synthesis require careful handling.

  • α-Halocarbonyls: Reagents like ethyl bromopyruvate are lachrymatory and corrosive. Operations at scale should be conducted in well-ventilated areas (e.g., fume hoods or walk-in hoods) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and face shields.

  • Solvents: Depending on the specific procedure, flammable solvents like ethanol or ether may be used, requiring adherence to all protocols for handling and grounding to prevent static discharge.[5][8]

  • Bases: Some variations may use bases like pyridine or sodium carbonate.[6][8] These should be handled with care, considering their corrosive or toxic properties.

Q4: How can I improve the final product's yield and purity during scale-up?

Improving yield and purity at scale hinges on process control. Key strategies include:

  • Controlled Addition: Add the α-halocarbonyl reagent slowly and sub-surface to the thioamide solution to maintain temperature control and ensure localized concentration remains low, minimizing side reactions.

  • Stoichiometry: Precise control over molar ratios is crucial. An excess of one reagent may lead to difficult-to-remove impurities.

  • Optimized Work-up: The work-up procedure, including quenching, phase separation, and extraction, must be robust and scalable. Ensure pH adjustments for precipitation or extraction are consistent batch-to-batch.

  • Crystallization: Develop a reliable crystallization procedure using an appropriate solvent/anti-solvent system to ensure consistent purity and crystal form, which is critical for downstream applications.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis and scale-up process.

Problem Potential Cause Recommended Solution & Explanation
Low or Inconsistent Yields 1. Incomplete Reaction: The reaction may not have reached completion.Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure the quality and purity of your starting materials, as impurities can inhibit the reaction.
2. Side Reactions: Uncontrolled exotherms or incorrect stoichiometry can lead to the formation of byproducts.Solution: Implement strict temperature control, especially during the addition of the α-halocarbonyl. Ensure efficient mixing to avoid localized "hot spots." Verify the molar equivalents of all reagents before charging them to the reactor.
3. Product Loss During Work-up: The product may be partially soluble in the aqueous phase or lost during transfers.Solution: Optimize the pH of the aqueous phase during extraction to ensure the product is in its least soluble form. Perform back-extractions of the aqueous layers to recover any dissolved product. Minimize transfers and ensure vessels are completely rinsed.
Dark or Discolored Product 1. Thermal Decomposition: Thiazoles can be susceptible to degradation at high temperatures, leading to resinification.[9]Solution: Avoid excessive heat during the reaction and, critically, during solvent removal (distillation). Use a rotary evaporator under reduced pressure at a moderate temperature.
2. Oxidation: Some thiazole derivatives or related intermediates can be sensitive to air, leading to discoloration.[10]Solution: If oxidation is suspected, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. The use of antioxidants could be explored if compatible with the reaction chemistry.
Difficulty with Product Isolation 1. Product Oiling Out: Instead of crystallizing, the product separates as an oil.Solution: This often occurs when the solution is supersaturated or contains impurities. Try adding the precipitating solvent (anti-solvent) more slowly with vigorous stirring. Seeding the solution with a small crystal of pure product can induce crystallization. Ensure all volatile impurities have been removed.
2. Formation of Fine, Hard-to-Filter Precipitate Solution: The crystal morphology can be improved by optimizing the crystallization conditions. Try a slower cooling rate, aging the slurry at a constant temperature to allow for crystal growth (Ostwald ripening), or changing the solvent system.
Poor Reproducibility Between Batches 1. Variability in Raw Materials: Different lots of starting materials may have varying purity levels.Solution: Qualify your raw material suppliers and test incoming lots for purity and key impurities. Small-scale variations can have a magnified effect at a larger scale.
2. Process Parameter Drift: Minor, unrecorded deviations in temperature, addition rates, or mixing speeds.Solution: Implement a strict standard operating procedure (SOP) with clearly defined process parameters and tolerances. Ensure that all critical parameters are logged for each batch to allow for effective investigation of any deviations. A process development study noted that even small amounts of water could stabilize and facilitate certain reactions.[10]

Section 3: Reference Protocol & Workflow

The following is a representative lab-scale protocol for the Hantzsch synthesis of this compound, designed with scalability in mind.

Experimental Protocol: Hantzsch Synthesis

This procedure is adapted from established methods for preparing thiazoles from thioamides and α-halocarbonyls.[5][11]

Reaction Scheme: Thioformamide + Ethyl bromopyruvate → this compound

Reagents & Parameters:

ReagentM.W. ( g/mol )MolesEquivalentsAmount
Thioformamide61.100.101.06.11 g
Ethyl Bromopyruvate195.020.101.019.5 g
Ethanol46.07--150 mL
Saturated NaHCO₃ (aq)---100 mL
Ethyl Acetate88.11--200 mL

Step-by-Step Methodology:

  • Reagent Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve thioformamide (6.11 g, 0.10 mol) in ethanol (150 mL). Cool the solution to 0-5°C using an ice-water bath.

  • Controlled Addition: Slowly add ethyl bromopyruvate (19.5 g, 0.10 mol) dropwise via the dropping funnel over 30-45 minutes. Causality Note: This slow addition is critical to dissipate the heat from the initial exothermic SN2 reaction and prevent the formation of byproducts.

  • Reaction & Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting materials are consumed.

  • Work-up & Quench: Concentrate the reaction mixture under reduced pressure to remove the ethanol. To the resulting residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL) to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 50 mL). Combine all organic extracts.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Isolation & Drying: Collect the pure product and dry it under vacuum to a constant weight. The expected product is an off-white solid.[5]

Visual Workflow: Hantzsch Synthesis Scale-Up

G reagents 1. Reagent Charging - Thioamide Solution - Cool to 0-5°C addition 2. Controlled Addition - Ethyl Bromopyruvate - Maintain Temp < 10°C reagents->addition Critical Exotherm Step reaction 3. Reaction & Cyclization - Stir at RT - In-Process Control (TLC/HPLC) addition->reaction Intermediate Formation quench 4. Quench & Neutralization - Add aq. NaHCO3 - Phase Separation reaction->quench Acid Neutralization purification 5. Purification - Column Chromatography or - Recrystallization quench->purification Crude Product Isolation product 6. Isolation & Drying - Pure this compound purification->product Final API Intermediate

Caption: Key stages in a scalable Hantzsch synthesis workflow.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl Thiazole-4-carboxylate

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a common scaffold in a multitude of biologically active compounds, including antibacterial, antifungal, and anticancer agents. The ethyl carboxylate functionality at the 4-position provides a versatile handle for further chemical modifications, making this molecule a valuable starting material for the synthesis of more complex derivatives.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable route for their specific needs. Our focus is on providing not just a set of instructions, but a deeper understanding of the chemical rationale behind each synthetic choice.

Route 1: The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry.[1][2] The fundamental transformation involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to the reaction of ethyl bromopyruvate with thioformamide.

Causality Behind Experimental Choices

The choice of reactants is dictated by the desired substitution pattern on the thiazole ring. Ethyl bromopyruvate provides the three-carbon backbone and the ethyl carboxylate group at the 4-position. Thioformamide serves as the source of the nitrogen and sulfur atoms of the heterocycle. The reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the dissolution of the reactants and intermediates. The reaction often proceeds readily at elevated temperatures, and in some cases, microwave irradiation can be employed to accelerate the reaction.[3]

The stability of thioformamide is a critical consideration. Thioamides are generally less stable than their amide counterparts and can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[4][5] Therefore, the preparation and handling of thioformamide require careful consideration. It can be prepared by the thionation of formamide using reagents like phosphorus pentasulfide.[6][7]

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism reagents Ethyl bromopyruvate + Thioformamide intermediate1 S-alkylation intermediate reagents->intermediate1 Nucleophilic attack of sulfur intermediate2 Thiazolinium intermediate intermediate1->intermediate2 Intramolecular cyclization intermediate3 Hemiaminal intermediate intermediate2->intermediate3 Tautomerization product This compound intermediate3->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Attack: The sulfur atom of thioformamide, being a soft nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered ring.

  • Dehydration: The resulting thiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.

Experimental Protocol (Illustrative)

Materials:

  • Ethyl bromopyruvate

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

  • Slowly add ethyl bromopyruvate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis from Ethyl Isocyanoacetate: An Alternative Pathway

An elegant and effective alternative to the Hantzsch synthesis involves the reaction of ethyl isocyanoacetate with O-ethyl thioformate. This method provides a direct route to the target molecule and avoids the use of the potentially unstable thioformamide.

Causality Behind Experimental Choices

Ethyl isocyanoacetate is a versatile reagent in heterocyclic synthesis.[10][11] The isocyano group provides a reactive carbon atom that can participate in cyclization reactions. O-ethyl thioformate serves as the C-S component, providing the remaining atoms for the thiazole ring.[12] The reaction is typically base-catalyzed, with a weak base like sodium cyanide being sufficient to deprotonate the α-carbon of ethyl isocyanoacetate, initiating the reaction sequence.

Reaction Mechanism

The mechanism of this synthesis involves a base-catalyzed condensation followed by cyclization and elimination.

Isocyanoacetate_Mechanism reagents Ethyl isocyanoacetate + O-Ethyl thioformate intermediate1 Deprotonated isocyanoacetate reagents->intermediate1 Base-catalyzed deprotonation intermediate2 Adduct intermediate1->intermediate2 Nucleophilic attack on thioformate intermediate3 Cyclized intermediate intermediate2->intermediate3 Intramolecular cyclization product This compound intermediate3->product Elimination of ethanol

Caption: Mechanism of Thiazole Synthesis from Ethyl Isocyanoacetate.

  • Deprotonation: A base removes the acidic proton from the α-carbon of ethyl isocyanoacetate, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the thioformate.

  • Intramolecular Cyclization: The nitrogen atom of the isocyano group attacks the newly formed thioester carbon.

  • Elimination: The resulting intermediate eliminates a molecule of ethanol to form the aromatic thiazole ring.

Experimental Protocol

The following protocol is a well-established and reliable method for the synthesis of this compound.

Materials:

  • Ethyl isocyanoacetate

  • O-Ethyl thioformate

  • Sodium cyanide

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend sodium cyanide (0.1 eq) in absolute ethanol.

  • Slowly add a solution of ethyl isocyanoacetate (1.1 eq) and O-ethyl thioformate (1.0 eq) in absolute ethanol to the stirred suspension at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with dichloromethane.

  • Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous potassium carbonate.

  • Evaporate the solvent under reduced pressure and purify the residue by distillation or column chromatography.

Other Synthetic Routes: A Brief Overview

While the Hantzsch synthesis and the isocyanoacetate method are the most direct and common routes to this compound, other named reactions for thiazole synthesis are worth noting for their broader applicability in synthesizing diverse thiazole derivatives.

  • Cook-Heilbron Thiazole Synthesis: This method typically yields 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[2][13][14] While adaptable, it is not the most direct route to a 4-carboxythiazole without an amino substituent.

  • Robinson-Gabriel Synthesis: This is a classical method for the synthesis of oxazoles from 2-acylaminoketones.[15][16] While modifications exist for the synthesis of thiazoles, it is generally not the preferred method for preparing this compound.

Quantitative Comparison of Synthetic Routes

The choice of a synthetic route often depends on a balance of factors including yield, reaction conditions, availability of starting materials, and ease of workup. The following table provides a comparative summary of the two primary routes discussed.

ParameterHantzsch Synthesis (Illustrative)Isocyanoacetate Synthesis
Starting Materials Ethyl bromopyruvate, ThioformamideEthyl isocyanoacetate, O-Ethyl thioformate
Typical Yield Moderate to HighGood to Excellent
Reaction Temperature RefluxRoom Temperature
Reaction Time Several hoursTypically shorter than Hantzsch
Key Reagents/Catalysts None (can be acid or base catalyzed)Weak base (e.g., NaCN)
Advantages Readily available starting materials, versatile for various substitutions.Milder reaction conditions, avoids handling of potentially unstable thioformamide.
Disadvantages Requires preparation/handling of thioformamide, potentially higher temperatures.Isocyanoacetates can be lachrymatory and require careful handling.

Conclusion and Recommendations

Both the Hantzsch synthesis and the isocyanoacetate method are viable and effective routes for the preparation of this compound.

  • The Hantzsch synthesis is a robust and well-understood method, particularly advantageous when a wide variety of substituted thioamides are available for the synthesis of diverse thiazole analogues. However, the preparation and handling of thioformamide require special attention.

  • The synthesis from ethyl isocyanoacetate offers a milder and often more efficient alternative. The reaction proceeds at room temperature and avoids the use of thioformamide. This route is highly recommended for its operational simplicity and good yields, especially when the target is the unsubstituted this compound.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale of the reaction, the availability of starting materials and reagents, and the laboratory's capabilities. This guide provides the foundational knowledge and practical details to make an informed decision for the successful synthesis of this important heterocyclic building block.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl Thiazole-4-Carboxylate for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of ethyl thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore how a multi-technique spectroscopic approach provides a self-validating system for structure elucidation and compare this with alternative analytical methods. This guide is designed to be a practical resource, blending theoretical principles with field-proven insights to ensure confidence in your analytical outcomes.

The Analytical Imperative: Confirming the Structure of this compound

This compound possesses a unique arrangement of a thiazole ring and an ethyl ester functional group. This combination of functionalities requires a comprehensive analytical strategy to confirm its identity and purity, ruling out potential isomers and impurities. The primary tools for this task are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a distinct piece of the structural puzzle, and together, they offer a robust and synergistic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, we will examine both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. Based on the structure of this compound, we can predict the following signals:

  • Ethyl Group Protons: The ethyl group will give rise to two signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet corresponding to the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.

  • Thiazole Ring Protons: The thiazole ring has two protons in distinct chemical environments. The proton at the C2 position (H-2) is expected to be a singlet, as it has no adjacent protons. The proton at the C5 position (H-5) will also appear as a singlet for the same reason. The chemical shifts of these protons are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms and the electron-withdrawing effect of the carboxylate group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9Singlet1HThiazole H-2
~8.4Singlet1HThiazole H-5
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

  • Ethyl Group Carbons: Two signals are expected for the ethyl group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃).

  • Thiazole Ring Carbons: The thiazole ring contains three distinct carbon atoms (C2, C4, and C5), which will each give a unique signal.

  • Carbonyl Carbon: The carbonyl carbon of the ester group will appear as a distinct signal in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~162C=O (Ester)
~155Thiazole C-2
~148Thiazole C-4
~128Thiazole C-5
~61-OCH₂CH₃
~14-OCH₂CH₃

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous magnetic field, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard pulse program, such as a simple pulse-acquire sequence, is typically sufficient.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is generally used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Predicted IR Spectrum of this compound

For this compound, the key functional groups that will give rise to characteristic absorption bands are the C=O of the ester, the C-O of the ester, the C=N and C=C bonds of the thiazole ring, and the C-H bonds of the ethyl group and the thiazole ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch (Thiazole)
~2980-2850MediumAliphatic C-H stretch (Ethyl)
~1720StrongC=O stretch (Ester)
~1600-1450Medium-WeakC=C and C=N stretch (Thiazole ring)
~1250StrongC-O stretch (Ester)
Experimental Protocol for FT-IR Spectroscopy

The method of sample preparation for IR analysis depends on the physical state of the sample. For a solid sample like this compound, the KBr pellet method is common.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • It is good practice to run a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum of this compound

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (157.19 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃), and fragmentation of the thiazole ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
157[M]⁺ (Molecular Ion)
112[M - OCH₂CH₃]⁺
84[Thiazole ring fragment]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization and Analysis:

    • Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

    • The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

The Power of Synergy: A Self-Validating Workflow

The true strength of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS should be consistent and complementary, providing a high degree of confidence in the structural assignment.

Caption: Workflow for the spectroscopic confirmation of this compound.

Comparison with Alternative Analytical Techniques

While spectroscopic methods are the workhorses of structure elucidation, other techniques can provide valuable, often complementary, information.

Table 5: Comparison of Analytical Techniques for Structure Confirmation

TechniqueInformation ProvidedAdvantagesDisadvantages
Spectroscopy (NMR, IR, MS) Detailed structural information (connectivity, functional groups, molecular weight)Rapid, non-destructive (NMR, IR), highly informativeRequires pure sample, can be complex to interpret
X-ray Crystallography Absolute 3D structure of a molecule in the solid stateUnambiguous structure determinationRequires a single, high-quality crystal, not applicable to all compounds
Elemental Analysis Percentage composition of elements (C, H, N, S)Provides empirical formula, confirms purityDoes not provide information on connectivity or stereochemistry
UV-Vis Spectroscopy Information about conjugated π-electron systemsSimple, quantitativeProvides limited structural information
X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of a molecule. If a suitable crystal of this compound can be obtained, this technique would provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. However, the major limitation is the requirement for a high-quality single crystal, which is not always achievable.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data can be used to determine the empirical formula of the compound. For this compound (C₆H₇NO₂S), the theoretical elemental composition is:

  • Carbon: 45.85%

  • Hydrogen: 4.49%

  • Nitrogen: 8.91%

  • Oxygen: 20.36%

  • Sulfur: 20.40%

Experimental values that are in close agreement with these theoretical percentages provide strong evidence for the proposed molecular formula.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. As a heterocyclic aromatic compound, this compound is expected to show characteristic UV absorptions. While not as structurally informative as NMR or IR, UV-Vis spectroscopy can be a useful complementary technique, especially for quantitative analysis.

Conclusion: A Multi-Faceted Approach to Structural Certainty

The structural confirmation of a molecule like this compound is not a task for a single analytical technique. It requires a carefully planned and executed multi-faceted approach. The synergistic use of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating workflow that allows for a high degree of confidence in the assigned structure. While alternative techniques like X-ray crystallography and elemental analysis offer valuable, and in some cases definitive, information, the spectroscopic toolkit remains the most versatile and widely applicable for the routine and reliable characterization of organic molecules in the modern research and development landscape. By understanding the principles and practical application of these techniques, scientists can ensure the integrity and accuracy of their work.

References

The Evolving Landscape of Ethyl Thiazole-4-Carboxylate Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethyl thiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Thiazole Core: A Foundation for Diverse Biological Activity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many FDA-approved drugs. The this compound framework offers three key positions for chemical modification—the C2, C4, and C5 positions—allowing for the fine-tuning of physicochemical properties and biological targets. This guide will focus on two primary areas of therapeutic interest: oncology and infectious diseases.

Anticancer Activity: Unraveling the SAR of Thiazole Derivatives

A multitude of studies have explored the anticancer potential of this compound derivatives, with significant findings in their ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against selected human cancer cell lines. This comparative data highlights the critical role of substitutions on the thiazole ring.

Compound IDR1 (C2-position)R2 (on phenylamino at C2)Cancer Cell LineIC50 (µM)Reference
1a -NH-PhHRPMI-8226 (Leukemia)>100[1]
1b -NH-CO-(CH₂)₂-N(C₂H₅)₂-RPMI-8226 (Leukemia)0.08[1]
2a -NH-(p-chlorophenyl)-MDA-MB-231 (Breast)3.52[2]
2b -NH-(m-nitrophenyl)-MDA-MB-231 (Breast)1.21[2]
3a 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl---[3]
3b 2-(1-phenylethylidene)hydrazinyl---[3]
4a -NH-CO-PhHHT29 (Colon)>50[4]
4b -NH-CO-(p-fluorophenyl)-HT29 (Colon)2.01[4]

Key SAR Insights for Anticancer Activity:

  • C2-Position Substitutions are Crucial: The nature of the substituent at the C2 position dramatically influences anticancer activity. Simple anilino substitution (as in 1a ) is generally inactive. However, the introduction of an N-acylated side chain with a terminal diethylamino group (1b ) leads to a remarkable increase in potency against leukemia cells, with an IC50 value in the nanomolar range.[1] This suggests that the side chain may be interacting with a specific pocket in the biological target.

  • Aromatic Ring Substituents on the C2-Amino Group: For 2-anilino derivatives, substituents on the phenyl ring play a key role. Electron-withdrawing groups appear to enhance activity, as seen in the comparison of a p-chloro (2a ) and a m-nitro (2b ) substituent, with the latter showing significantly higher potency against breast cancer cells.[2]

  • Hydrazinyl Linkage at C2: The introduction of a hydrazinyl moiety at the C2 position also yields promising compounds. Derivatives with substituted benzylidene groups, such as 3a , have shown significant antioxidant and potential antiviral properties, which can be relevant in cancer therapy.[3]

  • Amide Moiety at C2: Acylamido substitutions at the C2-position have also been explored. A simple benzamido group (4a ) is relatively inactive, while the addition of a fluorine atom to the phenyl ring (4b ) results in a potent inhibitor of colon cancer cell growth.[4] This highlights the importance of halogen bonding and electronic effects in ligand-target interactions.

SAR_Anticancer core This compound Core c2_sub C2-Position Modifications core->c2_sub Modification at C2 is critical activity_high Increased Anticancer Activity c2_sub->activity_high activity_low Decreased/No Activity c2_sub->activity_low c2_amino 2-Amino Group c2_amino->activity_low Simple anilino c2_acylamino 2-Acylamino Group c2_acylamino->activity_high With terminal diethylamino or p-fluorophenyl substitution c2_hydrazinyl 2-Hydrazinyl Group c2_hydrazinyl->activity_high With substituted benzylidene

Caption: Key SAR findings for the anticancer activity of this compound derivatives.

Antimicrobial Activity: A Shield Against Pathogens

This compound derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against common bacterial strains, demonstrating the structural requirements for potent antimicrobial action.

Compound IDR1 (C2-position)R2 (C4-position)Bacterial StrainMIC (µg/mL)Reference
5a -NH₂-CH₃S. aureus>100[5]
5b -NH-CO-(p-nitrophenyl)-CH₃S. aureus12.5[5]
6a 2-(benzylidene)hydrazinyl-CH₃S. aureus62.5[6][7]
6b 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl-CH₃S. aureus31.25[3][6]
7a -NH-CO-CH=CH-Ph-PhB. subtilis25[8]
7b -NH-CO-CH=CH-(p-methoxyphenyl)-PhB. subtilis12.5[8]

Key SAR Insights for Antimicrobial Activity:

  • The Unsubstituted 2-Amino Group is Ineffective: Similar to the anticancer SAR, the parent ethyl 2-amino-4-methylthiazole-5-carboxylate (5a ) lacks significant antibacterial activity.[5]

  • Acylation of the 2-Amino Group: Acylation of the 2-amino group with an aromatic acyl moiety, particularly one containing a nitro group (5b ), significantly enhances activity against Staphylococcus aureus.[5] This suggests that the electronic properties and potential for hydrogen bonding of the acyl group are important for target interaction.

  • Hydrazinyl Derivatives at C2: The 2-hydrazinyl scaffold is also effective for antimicrobial activity. The presence of a simple benzylidene group (6a ) confers moderate activity, which is enhanced by the introduction of hydroxyl and methoxy substituents on the phenyl ring (6b ).[3][6] These groups can increase hydrogen bonding capacity and alter the electronic nature of the molecule.

  • Cinnamoyl Amides at C2: Cinnamoyl amides at the C2-position also show good activity. A methoxy group on the phenyl ring of the cinnamoyl moiety (7b ) improves the activity against Bacillus subtilis compared to the unsubstituted analog (7a ), likely due to favorable electronic and steric effects.[8]

SAR_Antimicrobial core This compound Core sub_c2 Substitution at C2 core->sub_c2 sub_c4 Substitution at C4 core->sub_c4 amino Unsubstituted Amino sub_c2->amino acylamino Acylamino sub_c2->acylamino hydrazinyl Hydrazinyl sub_c2->hydrazinyl cinnamoyl Cinnamoyl Amide sub_c2->cinnamoyl amino->core Low Activity nitro p-Nitrophenyl acylamino->nitro hydroxymethoxy Hydroxy-methoxybenzylidene hydrazinyl->hydroxymethoxy methoxycinnamoyl p-Methoxycinnamoyl cinnamoyl->methoxycinnamoyl activity Enhanced Antimicrobial Activity nitro->activity hydroxymethoxy->activity methoxycinnamoyl->activity

Caption: Structure-activity relationship for the antimicrobial effects of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the synthesis of a key thiazole derivative and for the evaluation of its biological activity.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of the thiazole core.[9][10] This one-pot reaction involves the condensation of an α-haloketone with a thioamide. The choice of the Hantzsch synthesis is justified by its high yields, operational simplicity, and the stability of the resulting aromatic product.[9]

Protocol:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a 2:1 mixture of water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2-3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis_Workflow start Ethyl Acetoacetate + NBS in H2O/THF at 0°C intermediate Bromination (Stir at RT, 2h) start->intermediate addition Add Thiourea intermediate->addition cyclization Cyclization (Heat to 80°C, 2-3h) addition->cyclization workup Workup (Cool, Precipitate, Filter) cyclization->workup purification Purification (Recrystallization from Ethanol) workup->purification product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate purification->product

Caption: General experimental workflow for the Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5] Its selection is justified by its quantitative nature, high sensitivity, and suitability for high-throughput screening.[5] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13] Its advantages include providing a quantitative result (the MIC value), the ability to test multiple compounds and concentrations simultaneously, and high accuracy.[11][12]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the C2, C4, and C5 positions of the thiazole ring can lead to the development of highly potent and selective anticancer and antimicrobial compounds. The provided experimental protocols offer a validated starting point for researchers to synthesize and evaluate their own series of derivatives.

Future research in this area should focus on elucidating the specific molecular targets of these compounds to enable mechanism-based drug design. Furthermore, the exploration of novel and diverse substituents, guided by computational modeling and a deeper understanding of SAR, will undoubtedly lead to the discovery of the next generation of thiazole-based therapeutics.

References

A Comparative Guide to Purity Assessment of Ethyl Thiazole-4-carboxylate: A Validated HPLC Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl thiazole-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a robust and reliable analytical method for its purity assessment. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for this purpose and objectively compares its performance against Gas Chromatography (GC), a common alternative. The methodologies, validation data, and underlying scientific rationale are presented to empower researchers and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Imperative: Why a Validated Method is Non-Negotiable

Before delving into the experimental specifics, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven "fit for purpose." Validation demonstrates, through rigorous experimental evidence, that a method is reliable, reproducible, and accurate for its intended use. Regulatory bodies, such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established comprehensive guidelines that form the bedrock of our approach.[1][2][3][4][5] A validated method ensures that the reported purity value is a true reflection of the sample's quality, free from ambiguity and analytical error.

This guide adheres to the principles outlined in the ICH Q2(R2) guideline, which details the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[1][3][4][5]

Principle of Separation: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating complex mixtures.[6] Our proposed method utilizes Reverse-Phase HPLC (RP-HPLC), where the analyte, this compound, partitions between a polar mobile phase and a nonpolar stationary phase. The separation is driven by the compound's hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later. This technique is exceptionally well-suited for moderately polar, non-volatile compounds like our target analyte.[7]

Gas Chromatography (GC), on the other hand, is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Separation in GC occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For a compound like this compound, which has a relatively high boiling point, GC analysis is feasible and can be particularly effective for identifying volatile impurities such as residual solvents.

Validated Method: RP-HPLC for Purity of this compound

The following method was developed and validated to provide high resolution, sensitivity, and robustness for the routine purity assessment of this compound.

Chromatographic Conditions
ParameterConditionRationale
Instrument UHPLC/HPLC system with UV/PDA DetectorProvides high resolution and sensitivity. A PDA detector allows for peak purity assessment.[8]
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column offers excellent retention and separation for moderately polar compounds. The dimensions provide a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure separation of the main peak from both early and late eluting impurities. Formic acid helps to protonate silanol groups and the analyte, leading to sharper peaks.
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (re-equilibration)The shallow initial gradient ensures separation of closely related impurities, while the ramp to a higher organic content elutes any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[9]
Detection UV at 245 nmThis wavelength was selected based on the UV spectrum of this compound, providing maximum absorbance and sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Prep. Dissolve 10 mg of sample in 10 mL of Acetonitrile (1 mg/mL). Dilute to 0.1 mg/mL with mobile phase A/B (30:70).Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. Dilution to the working concentration ensures it is within the linear range of the method.
Experimental Protocol: Method Validation

The validation of this HPLC method was conducted in accordance with ICH Q2(R2) guidelines.[1][3][4][5]

1. System Suitability: Before each validation run, a system suitability solution (0.1 mg/mL of this compound) was injected six times. The acceptance criteria were:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 1.0%

2. Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies were performed.[10][11][12] A solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The stressed samples were then analyzed by the HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks.

G

Comparative Analysis: HPLC vs. Gas Chromatography

To provide a balanced perspective, a Gas Chromatography (GC) method was also evaluated for the purity assessment of this compound.

GC Method Conditions
ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Detector Temp. 300 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Injection Vol. 1 µL (Split ratio 50:1)
Sample Prep. Dissolve 10 mg of sample in 10 mL of Dichloromethane.
Performance Comparison

The following table summarizes the performance of the validated HPLC method against the GC method based on key validation parameters.

Validation ParameterHPLC MethodGC-FID MethodCommentary
Specificity Excellent. Resolved from all degradants formed under stress conditions. Peak purity analysis confirmed no co-elution.Good. Effective for volatile impurities and some thermally stable degradants. Potential for on-column degradation of thermally labile impurities.HPLC is superior for non-volatile and polar impurities, making it a more comprehensive stability-indicating method.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over their respective ranges.
Accuracy (% Recovery) 99.2% - 100.5%98.5% - 101.2%Both methods are highly accurate.
Precision (%RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 0.8%Repeatability: ≤ 0.9%Intermediate: ≤ 1.2%The HPLC method demonstrates slightly better precision, which is critical for release testing.
LOD / LOQ LOD: 0.01%LOQ: 0.03%LOD: 0.02%LOQ: 0.05%HPLC offers slightly better sensitivity for detecting trace-level impurities.
Robustness High. Minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) did not significantly impact results.Moderate. Susceptible to variations in inlet temperature and flow rate, which can affect peak shape and retention time.The liquid-phase separation in HPLC is generally more robust against environmental fluctuations than the gas-phase separation in GC.

G

Conclusion and Recommendation

For the routine purity assessment and stability testing of this compound, the validated Reverse-Phase HPLC method is unequivocally the superior choice. Its high specificity for a wide range of potential impurities (polar, non-polar, and degradation products), coupled with its excellent precision and robustness, makes it an ideal method for quality control and regulatory submissions.[6][7] The ability to perform peak purity analysis with a PDA detector provides an additional layer of confidence in the results.

While Gas Chromatography is a valuable technique, its application for this analyte is more specialized. It serves as an excellent complementary method for the specific quantification of volatile impurities or residual solvents, which may not be well-retained or detected by HPLC. However, due to the potential for thermal degradation and its lower precision compared to the HPLC method, it is not recommended as the primary method for overall purity determination.

By implementing the validated HPLC method detailed in this guide, researchers and drug development professionals can ensure the highest level of confidence in the quality of their this compound, thereby supporting the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Catalytic Synthesis of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of catalytic systems for the synthesis of ethyl thiazole-4-carboxylate, a crucial intermediate in pharmaceutical development. We move beyond a simple recitation of protocols to offer a critical analysis of catalyst performance, mechanistic insights, and the practical implications of experimental choices, grounded in recent scientific literature. Our focus is on providing researchers, scientists, and drug development professionals with the data and understanding necessary to select the optimal synthetic route for their specific needs, balancing efficiency, yield, and green chemistry principles.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antimicrobial sulfathiazole and the antiretroviral Ritonavir.[1] this compound, in particular, serves as a versatile building block for more complex molecules. The classical method for constructing this ring system is the Hantzsch thiazole synthesis, first described in 1887, which involves the condensation of an α-halocarbonyl compound with a thioamide.[2] While robust, the traditional Hantzsch synthesis can be limited by harsh conditions, toxic reagents, and moderate yields.[3][4]

Modern synthetic chemistry has introduced a host of catalytic systems designed to overcome these limitations. This guide compares these advanced methods, evaluating them on key performance indicators such as reaction time, temperature, yield, catalyst reusability, and environmental impact.

The Hantzsch Synthesis: A Mechanistic Overview

The foundational Hantzsch synthesis provides a baseline for comparison. The reaction proceeds by the condensation of ethyl bromopyruvate (an α-haloketone) with a sulfur nucleophile like thioformamide or thiourea. The generally accepted mechanism involves nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Reactants Ethyl Bromopyruvate + Thioamide Step1 Nucleophilic Attack (S on α-Carbon) Reactants->Step1 S-Alkylation Intermediate Thio-ether Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (N on C=O) Intermediate->Step2 Cyclic_Intermediate Hemiaminal-like Intermediate Step2->Cyclic_Intermediate Step3 Dehydration (-H₂O) Cyclic_Intermediate->Step3 Aromatization Product This compound Step3->Product

Caption: General mechanism of the Hantzsch thiazole synthesis.

While this reaction can proceed without a catalyst, often requiring reflux in a high-boiling solvent, the introduction of catalysts significantly enhances its efficiency and aligns the process with modern green chemistry standards.

Comparative Analysis of Catalytic Systems

The evolution of catalysts for thiazole synthesis has focused on improving yields, reducing reaction times, and enhancing sustainability through milder conditions and catalyst recyclability.

Heterogeneous Nanoparticle Catalysts

The use of magnetically recoverable nanoparticles represents a significant advancement, simplifying product purification and enabling catalyst reuse.[5][6] These solid catalysts provide a high surface area for the reaction to occur, often allowing for milder conditions.

  • NiFe₂O₄ Nanoparticles: These have been employed in a one-pot, three-component synthesis of thiazole scaffolds, demonstrating high efficiency. In an ethanol:water solvent system, a minimal amount of the nano-catalyst (5 mg) can afford excellent yields (e.g., 90%) in just 60 minutes at 75°C.[7] The key advantage is the catalyst's reusability and the use of a greener solvent compared to hazardous alternatives like toluene.[7][8]

  • Fe₃O₄@CeO₂ Magnetic Nanoparticles: This core-shell nanocatalyst offers an efficient and cost-effective method for synthesizing thiazole derivatives.[9] It facilitates a one-pot, three-component reaction with high efficiency in as little as 40 minutes under mild conditions.[9] The magnetic nature of the Fe₃O₄ core allows for simple separation from the reaction mixture using an external magnet, a defining feature of this catalyst class.[5]

Green and Bio-Based Catalysts

Aligning with the principles of green chemistry, several eco-friendly catalysts have been developed. These systems often utilize benign solvents and operate under mild conditions, sometimes enhanced by sonication.

  • Chitosan-Based Hydrogels (TCsSB, PIBTU-CS): Chitosan, a natural biopolymer, can be functionalized to create potent, heterogeneous basic biocatalysts.[1][10][11] When used in conjunction with ultrasonic irradiation, these hydrogels significantly accelerate the synthesis of thiazoles, offering mild reaction conditions, short reaction times (e.g., 25 minutes), and high yields.[10][11] A crucial benefit is their robustness, allowing for multiple reuse cycles without a significant drop in catalytic activity.[10][11]

  • Silica-Supported Tungstosilicic Acid (SiW/SiO₂): This solid acid catalyst provides an efficient and reusable option for Hantzsch-type syntheses.[12] It can be used under conventional heating or ultrasonic irradiation, leading to high yields (79-90%). The catalyst is easily recovered by simple filtration for subsequent reactions.[12]

Ionic Liquids (ILs) as Dual-Function Systems

Ionic liquids are gaining traction as sustainable and versatile media for organic synthesis due to their negligible vapor pressure, thermal stability, and tunable properties.[13][14] In thiazole synthesis, they can function as both the solvent and the catalyst, simplifying the reaction setup.[13][15]

  • Brønsted Acidic Ionic Liquids: ILs such as [Et₃NH]HSO₄ have been shown to be effective catalysts. For example, using just 0.1 mmol of [Et₃NH]HSO₄ at 80°C can produce the desired product in as little as 6 minutes with a 95% yield.[16] These ILs offer a green and efficient alternative to traditional volatile organic solvents and catalysts.[13]

Energy-Assisted Synthesis: Microwave and Ultrasound

While not catalysts, microwave and ultrasound irradiation are green chemistry tools that dramatically accelerate reactions, often leading to higher yields and purity by providing uniform, efficient heating.[17][18]

  • Microwave Irradiation: This technique has been successfully applied to the one-pot, three-component synthesis of various thiazole derivatives.[1][19][20] Reactions that might take hours under conventional heating can often be completed in minutes, typically in the presence of a catalyst like acetic acid in a solvent such as ethanol.[20]

  • Ultrasonic Irradiation: Sonochemistry promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones.[17] This method has been used with catalysts like chitosan hydrogels and silica-supported tungstosilicic acid to synthesize thiazoles rapidly and in high yields under mild ambient conditions.[10][12][21]

Performance Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of thiazole derivatives, providing a comparative snapshot for methodological selection.

Catalyst/MethodReactantsSolventTemp. (°C)TimeYield (%)Key Advantages
None (Conventional) Ethyl bromopyruvate, ThioureaEthanolReflux0.5 - 2 h72 - 83%Simple setup, no catalyst cost.[4][22]
NiFe₂O₄ Nanoparticles α-halo carbonyl, Thiosemicarbazide, AnhydrideEthanol:Water7560 min~90%Reusable, green solvent, high yield.[7]
Fe₃O₄@CeO₂ Nanoparticles Ethyl chloroacetate, Thiosemicarbazide, Acetophenone--40 minHighMagnetically recoverable, fast, mild conditions.[9]
Chitosan Hydrogel (TCsSB) Thiosemicarbazone, Hydrazonoyl chloridesEthanol4025 min>87%Bio-based, reusable, ultrasound-assisted, fast.[7][11]
[Et₃NH]HSO₄ (Ionic Liquid) Aldehyde, 2-aminobenzothiazole, Malononitrile-806 min95%Dual solvent/catalyst, fast, high yield.[16]
Microwave-Assisted Thiocarbohydrazide, Aldehyde, Phenacyl bromideEthanol70< 10 min~88%Extremely fast, high yield, efficient heating.[20]
Inorganic Salt (FeSO₄·7H₂O) Ethyl 2-azidoacrylate, KSCNOrganic Solvent60 - 8011 - 13 hHighInexpensive materials, mild temperature.[23]

Detailed Experimental Protocols

To ensure reproducibility and highlight best practices, we provide step-by-step protocols for three representative synthetic methods.

Protocol 1: Conventional Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[4]
  • Rationale: This one-pot procedure improves upon older two-step methods by avoiding the isolation of the unstable bromo-intermediate, resulting in a significantly higher overall yield.

  • Bromination: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL), cooled to below 0°C in an ice bath, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate via TLC.

  • Condensation: Add thiourea (3.80 g, 0.05 mol) to the mixture and heat to 80°C for 2 hours.

  • Work-up: Cool the mixture to room temperature and filter to remove insoluble succinimide. To the filtrate, add aqueous ammonia (8.0 mL) to neutralize the acid and precipitate the product.

  • Isolation: Stir the resulting yellow suspension for 10 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water (3 x 100 mL) and recrystallize from ethyl acetate to yield the pure product (Typical Yield: ~72%).

Protocol 2: Nanoparticle-Catalyzed One-Pot Synthesis of a Thiazole Scaffold[7]
  • Rationale: This protocol highlights the efficiency and green credentials of heterogeneous catalysis. The magnetic nature of the NiFe₂O₄ catalyst allows for trivial separation and reuse.

  • Reaction Setup: In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), a selected anhydride (1 mmol), and nano-NiFe₂O₄ catalyst (5 mg).

  • Solvent Addition: Add a 1:1 mixture of ethanol:water (10 mL) to the flask.

  • Reaction: Heat the mixture under reflux at 75°C for 60 minutes, monitoring progress with TLC.

  • Catalyst Recovery: After cooling, place a strong external magnet against the side of the flask to immobilize the NiFe₂O₄ nanoparticles. Carefully decant the supernatant solution.

  • Product Isolation: Remove the solvent from the supernatant under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Catalyst Reuse: The recovered nanoparticles can be washed with ethanol, dried, and reused for subsequent reactions.

Heterogeneous_Catalysis_Workflow cluster_reaction Reaction Phase cluster_separation Separation Phase cluster_purification Product & Catalyst Paths Reactants Reactants + Solvent ReactionVessel Reaction at 75°C Reactants->ReactionVessel Catalyst Heterogeneous Catalyst (e.g., NiFe₂O₄) Catalyst->ReactionVessel Separation Magnetic Decantation or Filtration ReactionVessel->Separation Product_Isolation Product in Solution (Evaporation & Recrystallization) Separation->Product_Isolation Supernatant Catalyst_Recovery Recovered Catalyst (Wash & Dry) Separation->Catalyst_Recovery Solid Final_Product Pure Product Product_Isolation->Final_Product Reuse Catalyst Reuse Catalyst_Recovery->Reuse

Caption: Workflow for heterogeneous catalysis and catalyst recovery.

Protocol 3: Ultrasound-Assisted Synthesis Using a Chitosan Biocatalyst[10]
  • Rationale: This method leverages the synergistic effect of a green biocatalyst and ultrasonic irradiation to achieve rapid, high-yield synthesis under mild conditions.

  • Reaction Setup: In a suitable vessel, dissolve the thiosemicarbazone derivative (1 mmol) and the appropriate α-haloketone (e.g., ethyl bromopyruvate, 1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add the PIBTU-CS hydrogel catalyst (15% wt).

  • Sonication: Place the vessel in an ultrasonic water bath operating at 40 kHz and 250 W. Irradiate the mixture at 40°C for 25-30 minutes.

  • Work-up: Upon completion (monitored by TLC), filter the reaction mixture to recover the solid hydrogel catalyst.

  • Isolation: Pour the filtrate into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the pure thiazole derivative. The recovered catalyst can be washed and reused.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has evolved significantly from the traditional Hantzsch method. Modern catalytic approaches offer remarkable improvements in efficiency, yield, and sustainability.

  • For Scalability and Reusability: Magnetically recoverable nanoparticle catalysts like NiFe₂O₄ and Fe₃O₄@CeO₂ are outstanding choices. Their primary advantage lies in the ease of separation, which is highly desirable for industrial applications.

  • For Green Chemistry: Bio-based catalysts such as functionalized chitosan, particularly when paired with energy-efficient methods like ultrasound, represent the forefront of environmentally benign synthesis.

  • For Speed and Efficiency: Microwave-assisted synthesis, often with simple catalysts, provides the fastest route to products, making it ideal for rapid library synthesis in a drug discovery context.

The choice of catalyst is no longer a simple matter of yield. Researchers must now consider the entire lifecycle of the process, from the toxicity of reagents and solvents to the energy consumption and reusability of the catalyst. The methods presented in this guide demonstrate that high efficiency and strong adherence to green chemistry principles are not mutually exclusive but are, in fact, the future of modern organic synthesis.

References

The Tale of Two Worlds: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a life-changing therapeutic is a meticulous process of validation. A critical juncture in this journey is bridging the gap between the controlled environment of a petri dish (in vitro) and the complex biological landscape of a living organism (in vivo). This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of a versatile class of compounds: ethyl thiazole-4-carboxylate derivatives. These scaffolds have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This analysis will delve into the experimental data, explain the causality behind methodological choices, and offer a transparent view of the challenges and triumphs in translating laboratory findings into real-world applications.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of many pharmacologically active molecules.[3] Its unique electronic properties and ability to form diverse interactions make it a "privileged structure" in drug discovery. The this compound moiety, in particular, serves as a versatile template for chemical modification, allowing for the fine-tuning of biological activity.[4] The ester group at the 4-position and the potential for substitution at the 2- and 5-positions of the thiazole ring provide chemists with ample opportunities to modulate physicochemical properties and target engagement.

The Proving Ground: In Vitro Efficacy

In vitro studies are the foundational step in assessing the biological potential of novel compounds. These experiments, conducted in a controlled laboratory setting, allow for the precise measurement of a compound's activity against a specific biological target, be it a cancer cell line, a bacterial strain, or an isolated enzyme.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant body of research has focused on the anticancer potential of this compound derivatives.[1][5][6] The primary in vitro method to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
Compound 9b Broad spectrum (NCI-60 panel)Varies[6]
Triazole Hybrid 5h Glioblastoma3.20 ± 0.32[7]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate RPMI-8226 (Leukemia)Not specified as IC₅₀, but showed noticeable activity[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24-72 hours.[8]

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation_24_72h Incubate for 24-72 hours treatment->incubation_24_72h add_mtt Add MTT Solution incubation_24_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ Value calculate_viability->determine_ic50

Antimicrobial Activity: Combating Pathogens

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10][11] The in vitro efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Table 2: In Vitro Antimicrobial Activity of Selected this compound Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Thiazole-acetamide derivatives Staphylococcus aureusAs low as 1.3[12]
Bacillus subtilisNot specified[9]
Escherichia coliNot specified[9]
Isoxazole-carboxamido derivatives Fusarium graminearum32-58% inhibition at 100 mg/L[13][14]
Botrytis cinerea32-58% inhibition at 100 mg/L[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation compound_dilution Serially Dilute Test Compound in 96-well plate compound_dilution->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation visual_inspection Visually Inspect for Growth Inhibition incubation->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic

The Real World Test: In Vivo Efficacy

While in vitro data provides a crucial first look at a compound's potential, the ultimate test of its therapeutic value lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall safety and efficacy in a complex physiological system.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Certain thiazole derivatives have been investigated for their ability to modulate inflammatory responses.[15] A common in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

One study investigated two novel thiazole derivatives, referred to as compound 1 and compound 2, for their anti-inflammatory effects.[15] These compounds were shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, in a dorsal air pouch model of inflammation.[15] This demonstrates a successful translation of in vitro findings (inhibition of COX enzymes) to an in vivo anti-inflammatory effect.

Antimicrobial Activity in a Living Host

The true test of an antimicrobial agent is its ability to clear an infection in a living host. A study on synthetic thiazole compounds demonstrated their efficacy in a methicillin-resistant Staphylococcus aureus (MRSA) skin infection mouse model.[12] This highlights the potential of these compounds for topical application in treating bacterial infections.

Experimental Protocol: Murine Model of Skin Infection

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Infection Induction: A specific strain of bacteria (e.g., MRSA) is injected subcutaneously into the dorsal skin of the mice.

  • Topical Treatment: A formulation containing the this compound derivative is applied topically to the infected area at specified intervals.

  • Efficacy Assessment: The efficacy of the treatment is assessed by monitoring various parameters, such as lesion size, bacterial load in the infected tissue, and histological analysis of the skin.

Bridging the Gap: The In Vitro to In Vivo Correlation

The transition from in vitro success to in vivo efficacy is not always seamless. Several factors can influence this correlation:

  • Pharmacokinetics (ADME): A compound that is highly active in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching its target at a therapeutic concentration.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a critical determinant of in vivo efficacy.

  • Off-Target Effects: In the complex environment of a living organism, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.

  • Toxicity: A compound that is non-toxic to cells in culture may exhibit toxicity in an animal model due to its effects on various organs and physiological systems.

For this compound derivatives, their generally favorable drug-like properties, as suggested by some ADME predictions, offer a promising outlook for their in vivo translation. However, careful optimization of the chemical structure is often necessary to enhance pharmacokinetic properties and minimize potential toxicity.

Conclusion: A Promising Scaffold with a Path Forward

This compound derivatives represent a highly promising class of compounds with a diverse range of biological activities demonstrated through extensive in vitro testing. The successful translation of these findings into in vivo models for anti-inflammatory and antimicrobial applications underscores the therapeutic potential of this scaffold.

The key to unlocking the full potential of these derivatives lies in a deep understanding of the structure-activity relationships that govern not only their in vitro potency but also their in vivo behavior. Future research should focus on:

  • Systematic in vivo evaluation of the most potent in vitro candidates.

  • Detailed pharmacokinetic and toxicological profiling to identify derivatives with optimal drug-like properties.

  • Mechanism of action studies to elucidate the precise molecular targets and pathways modulated by these compounds.

By bridging the gap between the controlled world of the laboratory and the dynamic complexity of living systems, the scientific community can continue to develop this compound derivatives into the next generation of effective therapeutics.

References

Benchmarking Anticancer Activity: A Comparative Guide to Ethyl Thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the relentless pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer potential, the thiazole nucleus has consistently emerged as a privileged structure.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[3][4] This guide provides a comprehensive comparative analysis of ethyl thiazole-4-carboxylate analogs, offering a synthesis of experimental data to benchmark their anticancer activity. We will delve into their synthesis, structure-activity relationships, and mechanisms of action, supported by detailed experimental protocols for researchers in the field of drug discovery and development.

The this compound Scaffold: A Versatile Foundation for Anticancer Drug Design

The this compound core represents a versatile template for the design of novel anticancer agents. The thiazole ring, with its sulfur and nitrogen heteroatoms, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[5] These modifications are crucial for optimizing interactions with biological targets and improving the overall pharmacological profile of the compounds.[5]

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves established heterocyclic chemistry routes. A common strategy is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. Variations of this method, along with other synthetic approaches, have been employed to generate a diverse library of derivatives.[6][7][8][9][10] For instance, a series of novel 2,4-disubstituted thiazole derivatives were synthesized to screen their in vitro anticancer activity.[10] Another study reported the synthesis of thiazole-based 1,2,3-triazole derivatives, highlighting the modularity of the synthetic process.[7]

Comparative Analysis of In Vitro Anticancer Activity

The true measure of a compound's potential lies in its biological activity. Here, we present a comparative analysis of the in vitro anticancer activity of several this compound analogs against a panel of human cancer cell lines. The data, summarized in the table below, is primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are key metrics for assessing cytotoxic potential.

Compound IDR1 Group (at position 2)R2 Group (at position 5)Cancer Cell LineIC50 / GI50 (µM)Reference
Analog 1 2-[3-(diethylamino)-propanamido]-COOEtRPMI-8226 (Leukemia)0.08[6]
Analog 2 4-substituted methoxybenzoyl-aryl-COOEtA375 (Melanoma)0.021 - 0.071[11]
Analog 3 Thiazole-naphthalene derivative-COOEtMCF-7 (Breast)0.48 ± 0.03[1]
Analog 3 Thiazole-naphthalene derivative-COOEtA549 (Lung)0.97 ± 0.13[1]
Analog 4 2-(3-formyl-4-hydroxyphenyl) derivative-COOEtGlioblastoma3.20 ± 0.32[7]
Analog 5 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-COOEtMCF-7 (Breast)2.57 ± 0.16[3][12]
Analog 5 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-COOEtHepG2 (Liver)7.26 ± 0.44[3][12]
Analog 6 Thiazolyl pyrazole derivative-COOEtHepG-2 (Liver)~4[4]
Analog 6 Thiazolyl pyrazole derivative-COOEtMCF-7 (Breast)~3[4]
Analog 7 2-phenyl-4-trifluoromethyl derivative-CONH-RA-549 (Lung)Moderate (48% inhibition at 5 µg/mL)[13]

Note: The presented data is a selection from various studies to illustrate the range of activities. For detailed structures and a comprehensive list of tested cell lines, please refer to the cited literature.

Unraveling the Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of this compound analogs is often attributed to their ability to interfere with critical cellular processes. Several studies have pointed towards the inhibition of key signaling pathways and cellular components as the primary mechanism of action.

Inhibition of Signaling Pathways

A prominent mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway .[14][15][16] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17] Thiazole derivatives have been shown to act as PI3K/mTOR dual inhibitors, effectively shutting down this pro-survival signaling cascade.[16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Analogs Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole analogs.

Induction of Apoptosis and Cell Cycle Arrest

Many this compound analogs exert their anticancer effects by inducing programmed cell death, or apoptosis , and causing cell cycle arrest .[3][12] By halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase), these compounds prevent cancer cells from proliferating.[3][18][19] Subsequently, the induction of apoptosis eliminates the damaged or arrested cells.[3][12][18]

Experimental Protocols for Anticancer Activity Assessment

To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. Below are detailed methodologies for key in vitro assays used to benchmark the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[20][21] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Thiazole Analogs (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.[18][19]

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[22]

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol.[18]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[18]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The analogs discussed in this guide demonstrate a wide range of potent in vitro activities against various cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways and the induction of apoptosis and cell cycle arrest. The structure-activity relationship studies have provided valuable insights for the rational design of more effective and selective compounds.[11][14]

Future research should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel molecular targets and combination therapies could unlock the full therapeutic potential of this promising class of compounds. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

A Tale of Two Synthons: A Comparative Guide to Thiazole Synthesis via Ethyl Thiazole-4-carboxylate and Ethyl Isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics to anticancer drugs.[1][2] Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides an in-depth, comparative analysis of two key players in the world of thiazole synthesis: ethyl thiazole-4-carboxylate and ethyl isocyanoacetate. We will explore their distinct roles, the synthetic strategies they enable, and the practical considerations for their use in a research and drug development setting.

Defining the Roles: A Product versus a Precursor

A crucial distinction to be made at the outset is that "this compound" and "ethyl isocyanoacetate" do not represent competing starting materials for the same reaction. Rather, they embody different strategic approaches to constructing the thiazole ring.

  • This compound is typically the product of one of the most classic thiazole syntheses: the Hantzsch thiazole synthesis.[3] It serves as a versatile, pre-formed thiazole scaffold that can be further elaborated at its various positions. Its synthesis from acyclic precursors is a primary focus when discussing this compound.

  • Ethyl Isocyanoacetate , on the other hand, is a dynamic precursor that actively participates in the formation of the thiazole ring. Its unique isocyanide functionality allows it to act as a potent C-nucleophile, enabling cycloaddition and multicomponent reactions to construct the heterocyclic core.[4][5]

This guide will, therefore, compare the synthetic route to this compound (the Hantzsch synthesis) with the synthetic route from ethyl isocyanoacetate for the construction of thiazole derivatives.

The Hantzsch Thiazole Synthesis: A Time-Honored Path to this compound

First described by Arthur Hantzsch in 1887, this method remains one of the most reliable and widely used routes to thiazoles.[6] The synthesis of this compound and its derivatives typically involves the condensation of an α-haloketone with a thioamide.[7]

Reaction Mechanism

The reaction proceeds via a multi-step pathway:

  • S-Nucleophilic Attack : The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

  • Intramolecular Cyclization : The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.

  • Dehydration : Subsequent elimination of a water molecule leads to the formation of the aromatic thiazole ring.[8]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product A Ethyl Bromopyruvate (α-Haloketone) C S-Alkylation (SN2 Attack) A->C Reacts with B Thioamide Derivative (e.g., Thiourea) B->C D Intramolecular Cyclization C->D Intermediate E Dehydration D->E Intermediate F This compound Derivative E->F

Caption: Workflow for Hantzsch Thiazole Synthesis.

Representative Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot procedure demonstrates a common application of the Hantzsch synthesis.[1]

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Add thiourea (3.80 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • Add aqueous ammonia to the filtrate to precipitate the product.

  • Stir the resulting yellow floccules at room temperature for 10 minutes and collect by filtration.

The Ethyl Isocyanoacetate Approach: A Modern and Versatile Strategy

Ethyl isocyanoacetate offers a more contemporary route to thiazoles, often employed in multicomponent reactions and for the synthesis of complex, highly substituted derivatives.[9] The key is the reactivity of the α-carbon, which can be deprotonated to form a potent nucleophile.[5]

Reaction Mechanism

A common pathway involves the base-induced cyclization with a thionoester or a related sulfur-containing compound:

  • Deprotonation : A base abstracts the acidic α-proton of ethyl isocyanoacetate, generating a stabilized carbanion.

  • Nucleophilic Addition : The carbanion attacks the electrophilic carbon of the thionoester's C=S bond.

  • Cyclization and Elimination : The nitrogen of the isocyano group then attacks the newly formed C-S bond, leading to ring closure and subsequent elimination to form the aromatic thiazole.

Diagram 2: Ethyl Isocyanoacetate Thiazole Synthesis Workflow

Isocyanoacetate_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product A Ethyl Isocyanoacetate D α-Deprotonation A->D B Thionoester or Carbodithioate E Nucleophilic Addition to C=S B->E C Base (e.g., K2CO3) C->D Induces D->E Reacts with F Intramolecular Cyclization & Elimination E->F Intermediate G Substituted Thiazole Derivative F->G

Caption: Workflow for Thiazole Synthesis from Ethyl Isocyanoacetate.

Representative Experimental Protocol: Synthesis of 4,5-Disubstituted Thiazoles

This protocol is based on the base-induced cyclization of ethyl isocyanoacetate with methyl arenecarbodithioates.[4]

  • To a solution of methyl arenecarbodithioate (1.0 mmol) in DMF (5 mL), add ethyl isocyanoacetate (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization from ethanol.

Head-to-Head Comparison: Hantzsch vs. Isocyanoacetate Routes

FeatureHantzsch Synthesis (for this compound)Ethyl Isocyanoacetate Synthesis
Role of Key Reagent Product is the thiazole scaffold.Starting material for ring formation.
Typical Co-Reactants α-haloketones (e.g., ethyl bromopyruvate), thioamides.[3]Thionoesters, carbodithioates, carbon disulfide.[4][10]
Substitution Pattern Flexible, depends on the α-haloketone and thioamide used. Can produce 2,4,5-trisubstituted thiazoles.Primarily yields 4,5-disubstituted thiazoles. The 2-position is unsubstituted.
Reaction Conditions Often requires heating (e.g., 80°C).[1] Can be performed in various solvents, including ethanol and THF/water mixtures.Typically at room temperature, often rapid (30-60 min).[4]
Advantages - Well-established and reliable. - High yields are common. - Wide variety of starting materials available.- Mild reaction conditions. - Simple and rapid procedures. - Often avoids complex purification.[4]
Disadvantages - Use of lachrymatory and toxic α-haloketones.[11] - May require elevated temperatures.- Limited to specific substitution patterns. - Isocyanides can have unpleasant odors and toxicity.

Practical Considerations and Safety

Hantzsch Synthesis Precursors:

  • Ethyl bromopyruvate : This key starting material is a lachrymator and irritant.[11] It is classified as a severe poison and can cause burns upon contact.[11][12] Handling requires stringent safety measures, including the use of a fume hood, safety goggles, and appropriate gloves.[13] It should be stored refrigerated and away from incompatible substances.[6]

Ethyl Isocyanoacetate:

  • Toxicity and Handling : Isocyanides, in general, are known for their pungent, unpleasant odors and should be handled with care in a well-ventilated fume hood. While specific toxicity data for ethyl isocyanoacetate should be consulted from its SDS, caution is warranted.

  • Stability : Ethyl isocyanoacetate is a relatively stable compound but should be stored in a cool, dry place.

Conclusion: Choosing the Right Synthetic Tool

The choice between a Hantzsch-type synthesis to generate a thiazole scaffold like this compound and a strategy employing ethyl isocyanoacetate depends entirely on the synthetic goal.

  • The Hantzsch synthesis is the workhorse for creating a wide variety of substituted thiazoles, including the versatile this compound intermediate. It is a robust and high-yielding method, though it necessitates careful handling of hazardous α-haloketones.

  • The ethyl isocyanoacetate route offers a milder, more rapid alternative for accessing specific substitution patterns, particularly 4,5-disubstituted thiazoles. Its utility in multicomponent reactions makes it a powerful tool for diversity-oriented synthesis in drug discovery.

Ultimately, a thorough understanding of both methodologies provides the medicinal or organic chemist with a powerful and flexible toolkit for the construction of novel thiazole-containing molecules, paving the way for the next generation of therapeutics.

References

The Thiazole Scaffold: A Comparative In Silico Analysis of Ethyl Thiazole-4-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies

In the landscape of modern drug discovery, the thiazole ring stands as a privileged scaffold, integral to numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of molecular docking studies focused on ethyl thiazole-4-carboxylate derivatives. By synthesizing data from various in silico investigations, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships that govern the interaction of these compounds with various therapeutic targets. This document will delve into the causality behind experimental choices in docking protocols, present comparative data, and offer a transparent, self-validating methodology for computational screening.

The Strategic Importance of the Thiazole Moiety

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[3] Its unique electronic properties and ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions make it a versatile building block for designing targeted inhibitors.[4][5] this compound, in particular, serves as a key intermediate in the synthesis of a diverse library of bioactive molecules, including anticancer, antimicrobial, and antiviral agents.[6][7][8][9] Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of these small molecules within the active site of a target protein, thereby guiding the rational design of more potent and selective therapeutics.[10][11][12]

The Foundation of a Robust Docking Study: A Validated Protocol

The credibility of any in silico study hinges on the meticulous validation of its docking protocol. This ensures that the computational model can accurately reproduce experimentally observed binding modes. A widely accepted method for validation is the re-docking of a co-crystallized ligand into the protein's active site.[13][14][15]

Protocol 1: Molecular Docking Validation
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein with a co-crystallized ligand from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any non-essential heteroatoms from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software suite (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Define the binding site by creating a grid box centered around the co-crystallized ligand.

  • Ligand Preparation:

    • Extract the co-crystallized ligand from the protein structure.

    • Minimize the ligand's energy using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Re-docking and Validation:

    • Dock the prepared ligand back into the prepared protein's active site using a chosen docking algorithm (e.g., AutoDock Vina, GOLD, Glide).

    • Superimpose the lowest energy docked pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic ligand poses.

    • Validation Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[14][16]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_val Validation Output PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLig Prepare Ligand (Energy minimization) PDB->PrepLig DefineSite Define Binding Site (Grid Box) PrepProt->DefineSite Dock Perform Re-Docking PrepLig->Dock DefineSite->Dock Analyze Analyze Results Dock->Analyze RMSD Calculate RMSD Analyze->RMSD Validate RMSD < 2.0 Å? (Protocol Validated) RMSD->Validate

Caption: Workflow for Molecular Docking Protocol Validation.

Comparative Docking Performance of this compound Derivatives

The true utility of molecular docking lies in its ability to screen and rank a library of compounds against a specific target. The following sections present a synthesized comparison of docking studies on this compound derivatives against various therapeutically relevant protein targets. The docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.[17]

Target 1: Anticancer - B-cell lymphoma 2 (Bcl-2)

The anti-apoptotic protein Bcl-2 is a prime target in cancer therapy.[4] Inhibition of Bcl-2 can trigger apoptosis in cancer cells. Docking studies have been employed to identify thiazole-based Bcl-2 inhibitors.[18]

Derivative ClassPDB IDDocking Score (kcal/mol)Key InteractionsReference
2,4-Disubstituted Thiazoles4IEH-8.5 to -9.8Hydrophobic interactions with key residues, H-bonding[4][18]
Thiazole-Pyrazoline Hybrids4IEH-7.9 to -9.2Interactions with α3, α4, α5 helices[4]
Target 2: Antibacterial - β-ketoacyl-ACP synthase (FabH)

FabH is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. N-substituted thiazole derivatives have been investigated as potential FabH inhibitors.[3]

Derivative ClassPDB IDMolDock ScoreKey InteractionsReference
N-substituted 2-phenyl-amino thiazoles3iL9-102.6 to -144.24-10 hydrogen bonds with active site residues[3][17]
Target 3: Antiviral - SARS-CoV-2 Main Protease (Mpro)

The main protease of SARS-CoV-2 is essential for viral replication, making it a key target for antiviral drug development. Thiazole-based compounds have been designed and evaluated as Mpro inhibitors.[5]

Derivative ClassPDB IDBinding Affinity (IC50)Key InteractionsReference
N-(substituted-thiazol-2-yl)cinnamamides6LU714.7 to 22.6 µMH-bonds with Gln189, Glu166; Arene-arene interaction with His41[5]
Target 4: Anticancer - Sirtuin 2 (SIRT2)

SIRT2 is a protein deacetylase implicated in various cellular processes and is considered a target for cancer therapy. Thiazole-containing derivatives have been identified as SIRT2 inhibitors.[19]

Derivative ClassPDB IDBinding Affinity (IC50)Key InteractionsReference
Thiazole-based SIRT2 inhibitors5DY59.0 to 17.3 µMInteractions within the SirReal2 binding pocket[19]

From In Silico to In Vitro: The Path to Confirmation

While molecular docking is an invaluable tool for hypothesis generation and lead identification, it is crucial to remember that these are theoretical predictions.[14] Experimental validation through in vitro biological assays is paramount to confirm the computational findings. A strong correlation between the predicted binding affinity (docking score) and the experimentally determined biological activity (e.g., IC50) lends significant confidence to the computational model and its predictive power for guiding further lead optimization.[14]

G cluster_insilico In Silico Screening cluster_selection Hit Selection cluster_invitro In Vitro Validation VirtualLib Virtual Library of Thiazole Derivatives Docking Molecular Docking (Validated Protocol) VirtualLib->Docking Rank Rank Compounds (Based on Docking Score) Docking->Rank Select Select Top-Ranked 'Hit' Compounds Rank->Select Synthesis Chemical Synthesis Select->Synthesis BioAssay Biological Assays (e.g., IC50 determination) Synthesis->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR

References

The Double-Edged Sword: A Guide to the Cross-Reactivity of Ethyl Thiazole-4-Carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ethyl thiazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant targets, particularly protein kinases. However, the very features that make this scaffold so effective—its ability to form key interactions within ATP-binding pockets—also predispose it to cross-reactivity, or "off-target" effects. Understanding and characterizing this cross-reactivity is not merely an academic exercise; it is a critical step in the development of safe and effective therapeutics. This guide provides an in-depth analysis of the cross-reactivity of this compound based inhibitors, offering a blend of mechanistic insights, comparative data, and detailed experimental protocols to empower your research.

The Thiazole Scaffold: A Promiscuous Binder?

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a common motif in numerous bioactive compounds.[1] Its derivatives, including those with the this compound core, are adept at forming hydrogen bonds and other interactions with the hinge region and other conserved residues within the ATP-binding site of many enzymes. This inherent binding capability is a double-edged sword. While it allows for the design of potent inhibitors against a desired target, it also creates the potential for binding to unintended targets with similar active site topologies.

This is particularly true for protein kinases, a large family of enzymes with highly conserved ATP-binding pockets.[2][3] Consequently, many kinase inhibitors based on the thiazole scaffold exhibit a degree of polypharmacology, inhibiting multiple kinases with varying potency.[3] This can lead to unforeseen biological consequences, ranging from synergistic therapeutic effects to adverse drug reactions.[4] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount.

Case Study: Dasatinib - A Thiazole-Based Inhibitor in Focus

To illustrate the multifaceted nature of cross-reactivity in this class of compounds, we will examine Dasatinib. While not a direct this compound, Dasatinib contains a closely related 2-aminothiazole carboxamide core and serves as an extensively studied exemplar of a thiazole-based multi-kinase inhibitor.[5] Approved for the treatment of chronic myeloid leukemia (CML), Dasatinib's primary targets are BCR-ABL and SRC family kinases.[3][6] However, its therapeutic efficacy and its side-effect profile are intrinsically linked to its broad kinase selectivity.

Unveiling the Selectivity Profile of Dasatinib

Comprehensive kinase profiling has revealed that Dasatinib's activity extends far beyond its primary targets. It is known to inhibit a range of other kinases, including c-KIT, PDGFRβ, and EPHA2.[7] This broad activity spectrum contributes to both its clinical utility in different contexts and its known adverse effects, such as pleural effusion and effects on bone metabolism.[4][8]

The following table summarizes the inhibitory activity of Dasatinib against a selection of kinases, as determined by the KINOMEscan™ assay, a competition-based binding assay. The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower Kd indicates a stronger interaction.

Kinase TargetKinase FamilyDissociation Constant (Kd) in nM
ABL1Tyrosine Kinase0.2
SRCTyrosine Kinase0.3
LCKTyrosine Kinase0.4
YES1Tyrosine Kinase0.5
FYNTyrosine Kinase0.6
KITTyrosine Kinase1.1
PDGFRβTyrosine Kinase2.0
EPHA2Tyrosine Kinase3.0
BRAFSerine/Threonine Kinase100
MEK1 (MAP2K1)Serine/Threonine Kinase>10,000

This data is illustrative and compiled from publicly available kinome profiling resources.

This data clearly demonstrates the promiscuous nature of Dasatinib. While it potently inhibits its intended targets in the sub-nanomolar range, it also binds to other kinases with significant affinity. This off-target activity is a key consideration in its clinical application and in the design of next-generation inhibitors with improved selectivity.

Experimental Workflows for Assessing Cross-Reactivity

To rigorously characterize the selectivity of an this compound based inhibitor, a multi-pronged experimental approach is essential. Here, we detail three state-of-the-art methodologies that provide complementary insights into an inhibitor's on- and off-target interactions.

Biochemical Kinase Profiling (e.g., KINOMEscan™)

Biochemical kinase profiling is a high-throughput method to assess the interaction of a compound against a large panel of purified kinases.[4] The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the affinity of a test compound for hundreds of kinases.

Experimental Workflow: Competition-Based Binding Assay

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of many pharmaceutical compounds, making the reliable synthesis of its derivatives a critical concern for the scientific community. Ethyl thiazole-4-carboxylate, in particular, serves as a vital intermediate in the development of numerous therapeutic agents. However, the reproducibility of its synthesis can be a significant hurdle, with seemingly minor variations in protocol leading to substantial differences in yield and purity. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on the factors that govern their reproducibility. Drawing upon established literature and practical insights, we will dissect the nuances of each method to empower researchers to make informed decisions and achieve consistent results.

The Chemical Landscape: An Overview of Synthetic Strategies

The synthesis of the this compound core predominantly relies on the venerable Hantzsch thiazole synthesis and its modern variations. These methods involve the cyclocondensation of a thioamide with an α-halocarbonyl compound. While the fundamental reaction is well-established, the choice of starting materials, catalysts, and reaction conditions can dramatically influence the outcome. This guide will focus on three major reproducible protocols:

  • The Classic Hantzsch Synthesis: A two-step method involving the reaction of ethyl bromopyruvate with thiourea.

  • The One-Pot Hantzsch Variation from Ethyl Acetoacetate: A more streamlined approach that generates the α-haloketone in situ.

  • Alternative One-Pot Synthesis using a Novel Catalyst: A greener and more efficient method employing a reusable catalyst.

Below, we delve into the specifics of each protocol, offering a comparative analysis of their performance, reproducibility, and practical considerations.

Method 1: The Classic Hantzsch Synthesis: A Reliable Workhorse

The traditional Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate is a robust and widely cited method. It proceeds in two discrete steps: the bromination of a β-ketoester followed by cyclization with a thioamide. A common and effective variation of this is the direct reaction of ethyl bromopyruvate with thiourea.

Mechanistic Underpinnings

The reaction begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea attacks the ketone carbonyl. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack EtBrPyr Ethyl Bromopyruvate EtBrPyr->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-aminothiazole-4-carboxylate Intermediate2->Product Dehydration

Caption: The reaction mechanism of the classic Hantzsch synthesis.

Experimental Protocol

A representative procedure for this method is as follows:

  • To a solution of thiourea (1.2 mmol) in ethanol (2 mL), add ethyl bromopyruvate (1 mmol).

  • Heat the reaction mixture at 70°C for 1 hour with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration and dry to obtain the product.[1]

Performance and Reproducibility Analysis

This method is known for its high yields, often approaching 70% or more.[1] Its reproducibility is generally considered good due to the well-defined nature of the starting materials and the straightforward reaction conditions.

Factors Affecting Reproducibility:

  • Purity of Ethyl Bromopyruvate: Ethyl bromopyruvate is a lachrymator and can degrade over time. Using freshly distilled or high-purity reagent is crucial for consistent results.

  • Temperature Control: While the reaction is generally robust, maintaining a consistent temperature of 70°C ensures a steady reaction rate and minimizes the formation of byproducts.

  • Solvent Quality: Anhydrous ethanol is preferred to prevent potential side reactions involving water.

Method 2: The One-Pot Hantzsch Variation: Efficiency by Design

To circumvent the handling of the often unstable and hazardous α-halo ketones, one-pot variations of the Hantzsch synthesis have been developed. A particularly effective method starts with ethyl acetoacetate, which is brominated in situ before the addition of thiourea.

Mechanistic Rationale

This protocol combines the bromination and cyclization steps into a single reaction vessel. N-bromosuccinimide (NBS) is used as the brominating agent for ethyl acetoacetate. The resulting ethyl 2-bromoacetoacetate is not isolated but is directly reacted with thiourea to form the thiazole ring. This approach is not only more efficient but also improves safety by avoiding the isolation of the lachrymatory α-bromo ketone.

OnePot_Hantzsch_Workflow Start Ethyl Acetoacetate + NBS InSitu In situ formation of Ethyl 2-bromoacetoacetate Start->InSitu Addition Addition of Thiourea InSitu->Addition Cyclization Cyclization & Dehydration Addition->Cyclization Product Ethyl 2-amino-4-methylthiazole-5-carboxylate Cyclization->Product

Caption: Workflow for the one-pot Hantzsch synthesis variation.

Experimental Protocol

A typical one-pot procedure is as follows:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add thiourea (0.05 mol) to the mixture.

  • Heat the reaction to 80°C for 2 hours.

  • After cooling, the product can be isolated by filtration and recrystallization.[2]

Performance and Reproducibility Analysis

This one-pot method has been reported to provide significantly higher overall yields (around 72%) compared to the traditional two-step synthesis (which can be as low as 11%).[2] The improved yield and simplified procedure contribute to its enhanced reproducibility.

Factors Affecting Reproducibility:

  • Slow Addition of NBS: The addition of NBS should be done carefully at low temperatures to control the exothermic bromination reaction and prevent the formation of di-brominated byproducts.

  • Solvent System: The use of a water/THF solvent system is critical for the success of this one-pot reaction, as it facilitates both the bromination and the subsequent cyclization steps.

  • Reaction Time and Temperature: Adherence to the specified reaction times and temperatures is important for driving the reaction to completion and minimizing side reactions.

Method 3: Catalytic One-Pot Synthesis: A Nod to Green Chemistry

In the quest for more sustainable and efficient synthetic methods, the use of catalysts in one-pot reactions has gained significant attention. For the synthesis of thiazole derivatives, silica-supported tungstosilisic acid has emerged as a reusable and effective catalyst.

The Role of the Catalyst

The silica-supported tungstosilisic acid acts as a solid acid catalyst, facilitating the multi-component reaction between an α-haloketone, thiourea, and a substituted benzaldehyde. This approach allows for the synthesis of a diverse range of substituted thiazoles in a single step with high efficiency. The heterogeneous nature of the catalyst allows for easy recovery and reuse, aligning with the principles of green chemistry.

Experimental Protocol

An example of this catalytic one-pot synthesis is as follows:

  • In a reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the silica-supported tungstosilisic acid catalyst (15 mol%).

  • Add a 1:1 mixture of ethanol and water (5 mL).

  • The reaction can be carried out under conventional heating or, for improved efficiency, under ultrasonic irradiation at room temperature for 1.5 to 2 hours.

  • The solid product is collected by filtration. The catalyst can be separated from the product by dissolving the solid in acetone (the catalyst is insoluble) and then filtering.[3]

Performance and Reproducibility Analysis

This method boasts high yields, typically in the range of 79-90%, and significantly shorter reaction times, especially when using ultrasonic irradiation.[3] The high efficiency and mild reaction conditions contribute to its excellent reproducibility.

Factors Affecting Reproducibility:

  • Catalyst Activity: The activity of the catalyst is crucial. Ensuring the catalyst is properly prepared and stored is key to consistent results.

  • Ultrasonic Irradiation: If using ultrasound, the power and frequency should be consistent to ensure a reproducible reaction rate.

  • Substrate Scope: While this method is versatile, the electronic and steric properties of the substituted benzaldehyde can influence the reaction rate and yield.

Comparative Analysis and Data Summary

To provide a clear comparison of these three protocols, the following table summarizes their key performance indicators.

FeatureMethod 1: Classic HantzschMethod 2: One-Pot from Ethyl AcetoacetateMethod 3: Catalytic One-Pot
Starting Materials Ethyl bromopyruvate, ThioureaEthyl acetoacetate, NBS, Thioureaα-haloketone, Thiourea, Aldehyde
Number of Steps TwoOneOne
Typical Yield ~70%[1]~72%[2]79-90%[3]
Reaction Time ~1 hour[1]~4 hours[2]1.5-2 hours (ultrasound)[3]
Key Advantage Well-established, reliableImproved efficiency and safetyHigh yield, short time, green
Reproducibility Factor Purity of ethyl bromopyruvateControl of brominationCatalyst activity

Troubleshooting Common Issues

Reproducibility can be hampered by a number of common issues. Below is a guide to troubleshooting some of the challenges that may arise during the synthesis of this compound.

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction- Impure starting materials- Side reactions- Monitor reaction by TLC to ensure completion- Use high-purity, fresh reagents- Strictly control reaction temperature
Formation of Byproducts - Over-bromination (Method 2)- Formation of regioisomers- Slow, controlled addition of NBS at low temperature- Maintain neutral to slightly basic pH during cyclization
Difficulty in Purification - Presence of unreacted starting materials- Formation of polar byproducts- Optimize reaction stoichiometry- Use column chromatography for purification if recrystallization is insufficient

Conclusion: Selecting the Optimal Protocol

The choice of synthetic protocol for this compound will ultimately depend on the specific needs of the researcher, including scale, available equipment, and desired purity.

  • For reliability and simplicity on a smaller scale, the Classic Hantzsch Synthesis (Method 1) remains a viable and reproducible option, provided high-quality starting materials are used.

  • For improved efficiency, safety, and higher throughput on a lab scale, the One-Pot Hantzsch Variation (Method 2) is an excellent choice, offering a significant improvement in overall yield.

  • For researchers prioritizing green chemistry, high yields, and rapid synthesis, the Catalytic One-Pot Synthesis (Method 3) presents a state-of-the-art, highly reproducible, and scalable approach.

By understanding the mechanistic nuances, carefully controlling key experimental parameters, and being aware of potential pitfalls, researchers can confidently and reproducibly synthesize this compound, a critical building block for the advancement of pharmaceutical research and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl thiazole-4-carboxylate is a heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical research. While essential for innovation, its handling and disposal demand a meticulous approach rooted in safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established laboratory safety guidelines and specific chemical safety data, reflecting a commitment to best practices in chemical stewardship.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign, and its hazard profile dictates the stringent disposal requirements.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[1][2]

These classifications necessitate that this compound be treated as a hazardous waste from the moment it is designated for disposal.[3] Direct disposal into standard trash or down the drain is strictly prohibited, as this can lead to environmental contamination and potential exposure to personnel.[4][5]

Data Summary Table: this compound
PropertyValueSource
CAS Number 14527-43-6[1]
Molecular Formula C₆H₇NO₂S[1]
Physical Form Powder / Solid[1]
Melting Point 51-55 °C[1]
GHS Hazard Codes H315, H319, H335[1]
Signal Word Warning[1]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, respiratory protection if dust is generated.[2][6]

Core Principles of Chemical Waste Management

Before detailing the specific protocol, it is crucial to ground our practice in the universal principles of laboratory waste management. These principles are designed to ensure safety, compliance, and environmental responsibility.

  • Waste Minimization: The first step in any disposal plan is to minimize the generation of waste. This can be achieved by carefully planning experiments to use the smallest practical quantities of the chemical.

  • Segregation: Hazardous waste must be segregated by type to prevent dangerous reactions.[7] For instance, acids should be stored separately from bases, and oxidizing agents kept apart from organic compounds.[7]

  • Designated Accumulation: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][7]

  • Proper Containment: Waste containers must be compatible with the chemical waste they hold, be in good condition, and always be kept securely closed except when adding waste.[7][8]

Step-by-Step Disposal Protocol for this compound

This protocol addresses the various forms of waste containing this compound that a researcher may generate.

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[6] If handling the powder form where dust may be generated, a respirator should be used in a well-ventilated area or fume hood.[2][6]

Step 2: Waste Segregation and Container Selection
  • Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.):

    • Action: Collect all solid waste containing this compound in a dedicated container labeled "Solid Hazardous Waste."

    • Container: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must be in good condition with a secure, screw-top lid.[7]

    • Causality: Segregating solid waste prevents accidental reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EH&S) office.

  • Liquid Waste (Solutions containing this compound):

    • Action: Segregate based on the solvent.

      • Non-halogenated Solvents: Collect in a container labeled "Non-Halogenated Organic Waste."

      • Halogenated Solvents: Collect in a container labeled "Halogenated Organic Waste."

    • Container: Use a sealable, chemical-resistant carboy (plastic is often preferred to glass to prevent breakage).[3] Ensure at least one inch of headroom is left to allow for expansion.[7]

    • Causality: Waste treatment facilities use different processes for halogenated and non-halogenated solvents.[9] Mixing them increases disposal costs and complexity.

  • Contaminated Sharps (Needles, Contaminated Broken Glass):

    • Action: Place all sharps contaminated with this compound into a designated sharps container.[9]

    • Container: Use a puncture-proof, properly labeled sharps bin.

    • Causality: This prevents physical injury and chemical exposure to support staff and waste handlers.[9]

  • Empty Original Containers:

    • Action: An empty container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

    • Disposal of Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste in the appropriate (non-halogenated) waste stream.[8]

    • Disposal of Container: After triple-rinsing, deface or remove the original labels and dispose of the container as regular non-hazardous trash (e.g., clean glass waste).[8]

Step 3: Labeling the Waste Container

Proper labeling is a critical safety and compliance step.[3] Your institution's EH&S department will provide specific hazardous waste labels. All fields must be completed accurately:

  • Generator Information: Your name, lab, and contact information.

  • Contents: List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes. The total must equal 100%.[7]

  • Hazard Identification: Check the appropriate boxes for hazards (e.g., Flammable, Irritant).

Step 4: Storage in the Satellite Accumulation Area (SAA)
  • Action: Store the securely closed and labeled waste container in your lab's designated SAA.[7]

  • Location: The SAA must be at or near the point of waste generation and must be inspected weekly for leaks.[7]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed by EH&S within three days.[3][7]

Step 5: Arranging for Disposal
  • Action: Once your waste container is full, contact your institution's EH&S or equivalent safety office to schedule a pickup.[3] Do not attempt to dispose of the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Protocol cluster_liquid_disposal Liquid Waste Protocol cluster_sharps_disposal Sharps Protocol cluster_container_disposal Container Protocol start This compound Waste Generated solid Solid Waste (Pure compound, contaminated consumables) start->solid liquid Liquid Waste (Solutions in solvents) start->liquid sharps Contaminated Sharps (Needles, broken glass) start->sharps container Empty Original Container start->container solid_container Place in Labeled 'Solid Hazardous Waste' Container solid->solid_container solvent_type Halogenated Solvent? liquid->solvent_type sharps_bin Place in Puncture-Proof 'Sharps' Bin sharps->sharps_bin rinse Triple-Rinse with Solvent container->rinse final_step Store in SAA & Request EH&S Pickup solid_container->final_step halogenated Collect in 'Halogenated Waste' Carboy solvent_type->halogenated Yes non_halogenated Collect in 'Non-Halogenated Waste' Carboy solvent_type->non_halogenated No halogenated->final_step non_halogenated->final_step sharps_bin->final_step rinsate Collect Rinsate as Liquid Hazardous Waste rinse->rinsate defaced_container Deface Label & Dispose as Non-Hazardous Trash rinse->defaced_container rinsate->non_halogenated

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills During Disposal

Accidents can happen, even during disposal. If a spill occurs:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.

  • Contain: For small spills of the solid, carefully sweep it up using spark-proof tools and place it in your solid hazardous waste container.[6] Avoid creating dust.[6] For liquid spills, use an appropriate absorbent material (e.g., vermiculite or sand), then collect the absorbed material into the solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S office, as per your institution's policy.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and responsible scientific practice.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Ethyl thiazole-4-carboxylate, a key building block in synthetic chemistry, requires meticulous handling to mitigate inherent risks. This guide moves beyond a simple checklist, providing a risk-based, operational framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the specific hazards of this compound is the critical first step in establishing a robust safety protocol. The compound's risk profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.

According to safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation [1]. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation [1]. The powder form poses a significant risk of corneal abrasion and severe irritation if it enters the eyes.

  • H335: May cause respiratory irritation [1]. Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath[2].

These classifications are not abstract warnings; they are directives. The potential for skin, eye, and respiratory irritation necessitates the use of specific barriers, which we will detail in the following sections. Some analogous thiazole compounds are also noted as being harmful if swallowed, warranting careful handling to prevent ingestion[1][3][4][5].

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the primary engineering controls available. The following table outlines the minimum recommended PPE for common laboratory scenarios involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Exposure Risk (e.g., Handling <1g inside a certified chemical fume hood)ANSI Z87.1-rated safety glasses with side shieldsStandard nitrile gloves (inspect prior to use)Flame-resistant lab coatNot typically required
Moderate Exposure Risk (e.g., Weighing powder on an open bench, preparing solutions, small-scale reactions)Tightly fitting chemical splash goggles[6][7]Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving recommended.Flame-resistant lab coatRecommended (N95 or higher NIOSH-approved respirator) to prevent powder inhalation.
High Exposure Risk / Emergency (e.g., Large-scale reactions, spill cleanup)Chemical splash goggles and a full-face shield[5]Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton™). Consult manufacturer compatibility charts.Chemical-resistant apron over a lab coatMandatory (Full-face respirator with appropriate cartridges for organic vapors and particulates)[6][7].
Engineering Controls: Your First Line of Defense

Before any PPE is donned, the primary method for exposure control must be engaged.

  • Chemical Fume Hood: All operations that may generate dust or vapors, including weighing, transferring, and preparing solutions of this compound, should be performed inside a certified chemical fume hood[6][8]. This is the most critical step in minimizing respiratory exposure.

Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient due to the risk of airborne powder. Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory for most operations[6][7]. For larger-scale work or spill response, a full-face shield should be worn over the goggles to protect the entire face[5].

  • Hand Protection: The choice of glove material is critical. While nitrile gloves are suitable for incidental contact, they must be inspected for tears before each use[6][9]. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to ensure protection against this compound and any solvents in use. Always use proper glove removal technique (without touching the outer surface) to avoid skin contact[9].

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat[8].

  • Respiratory Protection: If a fume hood is unavailable or during a spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator is required. For fine powders, an N95-rated filter is the minimum. For operations involving solvents, a combination cartridge for organic vapors and particulates should be used[10].

Operational Protocols: Integrating Safety into Your Workflow

Safe handling is a process. Following a strict sequence for donning, using, and doffing PPE prevents cross-contamination and ensures the integrity of your protection.

Step-by-Step PPE Donning Sequence
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don lab coat and/or chemical apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles and/or a face shield.

  • Hand Protection: Don inner gloves (if double-gloving), followed by outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Safe Handling: Weighing the Compound
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Verify PPE: Confirm you are wearing the appropriate PPE for a moderate exposure risk (goggles, lab coat, gloves).

  • Transfer: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat. Perform this action slowly and close to the balance surface to minimize dust generation.

  • Cleanup: After weighing, gently tap the spatula to remove any residual powder back into the container. Securely cap the stock container.

  • Transport: Carry the weigh boat to your reaction vessel within the fume hood.

Step-by-Step PPE Doffing Sequence

The rationale here is to remove the most contaminated items first, touching them only with other contaminated items.

  • Gloves: Remove the outer gloves first. If double-gloving, remove the outer pair and dispose of them.

  • Body Protection: Remove the lab coat or apron by rolling it away from your body, ensuring the contaminated exterior does not touch your clothes.

  • Hand Hygiene: With inner gloves still on (or after removing single-pair gloves), exit the immediate work area. Now, wash your hands thoroughly with soap and water.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash hands again thoroughly.

Emergency and Disposal Plan

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area. Evacuate if the spill is large or outside of a containment area[6].

  • Don PPE: Don the appropriate high-exposure risk PPE, including respiratory protection.

  • Containment: For a solid spill, cover with a plastic-backed absorbent pad to prevent aerosolization.

  • Cleanup: Carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal[4][6]. Avoid raising dust. Do not use a standard vacuum cleaner.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

Disposal Plan
  • Chemical Waste: All waste containing this compound, including spilled material and reaction residues, must be collected in a clearly labeled hazardous waste container.

  • Contaminated Materials: Used gloves, weigh boats, absorbent pads, and other contaminated disposable materials must be placed in a designated hazardous waste bag or container for disposal.

  • Disposal Protocol: All waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations[2][8]. Do not allow the chemical to enter drains or the environment[6][9].

Visualization: PPE Selection Workflow

To ensure consistent and appropriate protection, this decision-making workflow helps in selecting the correct level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_start cluster_process cluster_ppe start Start: Assess Task ventilation Is task inside a certified fume hood? start->ventilation aerosol Potential for dust/ aerosol generation? ventilation->aerosol Yes ppe_high High Risk PPE Goggles & Face Shield Chemical Resistant Gloves Lab Coat & Apron Full-Face Respirator ventilation->ppe_high No (High Risk) quantity Quantity > 1 gram? aerosol->quantity No ppe_moderate Moderate Risk PPE Chemical Goggles Double Nitrile Gloves Lab Coat N95 Respirator aerosol->ppe_moderate Yes (Moderate Risk) ppe_low Low Risk PPE Safety Glasses (side shields) Nitrile Gloves Lab Coat quantity->ppe_low No (Low Risk) quantity->ppe_moderate Yes (Moderate Risk)

Caption: PPE selection decision tree for this compound.

This guide provides a comprehensive framework for the safe handling of this compound. Adherence to these protocols is essential for protecting yourself, your colleagues, and your research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl thiazole-4-carboxylate
Reactant of Route 2
Ethyl thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.